Cl-Necrostatin-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12ClN3OS |
|---|---|
Molecular Weight |
293.77 g/mol |
IUPAC Name |
5-[(7-chloro-1H-indol-3-yl)methyl]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H12ClN3OS/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) |
InChI Key |
OKOAUGRWEJDVCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=S)CC2=CNC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of 7-Chloro-O-Necrostatin-1 (Nec-1s)
Introduction
Necroptosis is a form of regulated, caspase-independent cell death that is increasingly recognized for its role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). 7-Chloro-O-Necrostatin-1 (also known as Nec-1s) is a potent and specific small-molecule inhibitor of RIPK1, developed as a more stable and specific analog of its predecessor, Necrostatin-1 (Nec-1). This document provides a comprehensive technical overview of the mechanism of action of Cl-Necrostatin-1, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of RIPK1 Kinase
The primary mechanism of action of this compound is the allosteric inhibition of the kinase activity of RIPK1. This targeted inhibition disrupts the necroptotic signaling cascade at a critical initiation point.
1. The Necroptosis Signaling Pathway
Necroptosis is most thoroughly understood in the context of tumor necrosis factor (TNF) signaling.
-
Complex I Formation: Upon binding of TNFα to its receptor, TNFR1, a membrane-bound signaling complex known as Complex I is formed. This complex includes TNFR1, TRADD, TRAF2/5, and RIPK1. In this state, RIPK1 is typically ubiquitylated, which promotes cell survival signals via NF-κB activation.
-
Complex II (Necrosome) Formation: Under conditions where apoptosis is inhibited (e.g., by caspase inhibitors like z-VAD-fmk) and RIPK1 is deubiquitylated, RIPK1 can dissociate from the membrane to form a cytosolic complex with RIPK3, known as the necrosome.
-
Signal Propagation: Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their activation. Activated RIPK3 then phosphorylates the pseudokinase, Mixed Lineage Kinase Domain-Like protein (MLKL).
-
Execution of Necroptosis: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell swelling, lysis, and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response.
2. This compound's Point of Intervention
This compound exerts its inhibitory effect by directly targeting RIPK1.
-
Allosteric Binding: The inhibitor binds to a specific hydrophobic pocket within the kinase domain of RIPK1. This action locks the kinase in an inactive conformation.
-
Inhibition of Autophosphorylation: By stabilizing the inactive state, this compound potently prevents the autophosphorylation of RIPK1 (e.g., at serine 166), which is a crucial step for its kinase activation and the subsequent recruitment and activation of RIPK3.
-
Blockade of Necrosome Assembly: As RIPK1 kinase activity is essential for the stable formation and activation of the RIPK1-RIPK3 necrosome, this compound effectively halts the entire downstream signaling cascade, preventing MLKL phosphorylation and cell death.
Importantly, this compound specifically inhibits the pro-necrotic kinase function of RIPK1 without affecting its scaffolding function required for NF-κB activation.
Data Presentation: Efficacy and Specificity of Necrostatin Analogs
The following table summarizes key quantitative data related to the activity of this compound (Nec-1s) and its related compounds.
| Compound | Target | Potency / Efficacy Metric | Value/Observation | Application/Model | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | Effective Concentration | 20–50 µM | L929 & Jurkat Cells | |
| Necrostatin-1 (Nec-1) | RIPK1 | Infarct Volume Reduction | Reduced from 45.44% to 5.08% | Rat MCAO Ischemic Stroke | |
| Necrostatin-1 (Nec-1) | RIPK1 | Optimal Protective Dose | 40 µM | Mouse Status Epilepticus | |
| 7-Cl-O-Nec-1 (Nec-1s) | RIPK1 | Comparative Potency | Equipotent to Nec-1 in inhibiting RIPK1 autophosphorylation. | In vitro kinase assay | |
| Necrostatin-1 inactive (Nec-1i) | RIPK1 | Comparative Potency | >100-fold lower inhibitory activity compared to Nec-1. | In vitro kinase assay | |
| Necrostatin-1 & Nec-1i | IDO | Off-Target Activity | Both inhibit human indoleamine 2,3-dioxygenase (IDO). | In vitro enzyme assay | |
| 7-Cl-O-Nec-1 (Nec-1s) | IDO | Off-Target Specificity | Does not inhibit human IDO. | Molecular modeling & enzyme assay | |
| Necrostatin-1 & Nec-1s | NQO1 | Off-Target Activity | Both inhibit NAD(P)H: quinone oxidoreductase 1 (NQO1). | In vitro enzyme assay |
Mandatory Visualizations
Signaling Pathway and Inhibitory Mechanism
A Technical Guide to Cl-Necrostatin-1: A Specific Inhibitor of RIPK1-Mediated Necroptosis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Cl-Necrostatin-1 (also known as Necrostatin-1s or 7-Cl-O-Nec-1), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We delve into its mechanism of action, chemical properties, and quantitative efficacy. Detailed experimental protocols for its characterization and use are provided, alongside a discussion of its specificity and applications in research and therapeutic development. This document is intended to serve as a core resource for professionals studying necroptosis and other RIPK1-mediated signaling pathways.
Core Properties of this compound
This compound is a chemical analog of Necrostatin-1, optimized for improved potency, metabolic stability, and specificity.[1][2] The key structural modification is the addition of a chlorine atom to the indole ring, which enhances its inhibitory activity against RIPK1 while reducing off-target effects.[3][4]
| Property | Data |
| IUPAC Name | 5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione |
| Synonyms | Necrostatin-1s (Nec-1s), 7-Cl-O-Nec-1, RIP1 Inhibitor II |
| CAS Number | 852391-15-2[3] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂[3] |
| Molecular Weight | 277.71 g/mol [3] |
| Appearance | Off-white to pale yellow solid[3] |
| Solubility | Soluble in DMSO (e.g., to 90-100 mM)[3] |
| Purity | Typically ≥95-98% (HPLC)[5] |
Mechanism of Action: Specific Inhibition of RIPK1
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a central node in cell fate decisions, particularly in response to stimuli like Tumor Necrosis Factor-alpha (TNF-α).[6] Depending on the cellular context, RIPK1 can initiate pro-survival NF-κB signaling, apoptosis, or a regulated form of necrosis known as necroptosis.[7]
The kinase activity of RIPK1 is essential for the induction of necroptosis.[2] Upon TNF-α stimulation in an apoptosis-deficient setting (e.g., caspase-8 inhibition), RIPK1 is activated and auto-phosphorylates.[8] This activated RIPK1 then interacts with and phosphorylates RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs), leading to the formation of a functional amyloid-like signaling complex called the necrosome.[4][7] RIPK3, in turn, phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of the pathway.[9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[9][10]
This compound acts as a potent, allosteric inhibitor of RIPK1.[4][5] It binds to a pocket in the kinase domain, stabilizing RIPK1 in an inactive conformation and thereby preventing the auto-phosphorylation and subsequent downstream signaling required for necrosome formation.[6][11]
References
- 1. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP1 Inhibitor II, 7-Cl-O-Nec-1 [sigmaaldrich.com]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. invivogen.com [invivogen.com]
- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 7-Chloro-O-Necrostatin-1 (Nec-1s) in Programmed Cell Death: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to Programmed Cell Death and Necroptosis
Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. While apoptosis, a caspase-dependent pathway, has been extensively studied, other forms of regulated cell death have emerged as critical players in health and disease. One such pathway is necroptosis, a form of regulated necrosis that, unlike apoptosis, is caspase-independent and highly pro-inflammatory.[1][2] Necroptosis is characterized by cell swelling, organelle breakdown, and eventual rupture of the plasma membrane, releasing cellular contents and damage-associated molecular patterns (DAMPs) that can trigger a potent immune response.
This pathway is critically mediated by a trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the terminal effector, Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[3][4] Given its role in various pathologies, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury, the necroptosis pathway presents a compelling target for therapeutic intervention.[3][4] This guide provides an in-depth technical overview of 7-Chloro-O-Necrostatin-1 (Nec-1s), a potent and specific small-molecule inhibitor of RIPK1, and its role as a critical tool for studying and modulating necroptotic cell death.
The Necroptosis Signaling Pathway
The most well-characterized trigger for necroptosis is the engagement of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), by its ligand, TNF-α, particularly when the apoptotic machinery is compromised.[5]
-
Initiation and Complex I Formation : Upon TNF-α binding, TNFR1 recruits a series of proteins, including TRADD, TRAF2, and RIPK1, to form a plasma membrane-bound complex known as Complex I. In this state, RIPK1 is typically ubiquitinated, which promotes cell survival signaling through the NF-κB pathway.[4]
-
Transition to the Necrosome (Complex IIb) : When apoptosis is inhibited (e.g., by chemical caspase inhibitors like z-VAD-fmk or viral proteins), RIPK1 is deubiquitinated and dissociates from the membrane to form a cytosolic complex with RIPK3.[5] This RIPK1-RIPK3 oligomer, known as the necrosome, is the core activation platform for necroptosis.[3][6]
-
Kinase Cascade and Execution : Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their full activation.[7] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[7] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate from the cytosol to the plasma membrane.[3]
-
Membrane Disruption : At the plasma membrane, MLKL oligomers directly disrupt membrane integrity, leading to the formation of pores, loss of ion homeostasis, cell swelling, and ultimately, lytic cell death.[4]
Cl-Necrostatin-1 (Nec-1s) is a highly specific, allosteric inhibitor that targets the kinase activity of RIPK1.[1][4] By binding to the kinase domain, it locks RIPK1 in an inactive conformation, preventing the initial autophosphorylation required for necrosome formation and thereby halting the entire downstream signaling cascade.[4]
This compound (Nec-1s): A Superior RIPK1 Inhibitor
Necrostatin-1 (Nec-1) was the first small molecule identified as an inhibitor of necroptosis.[4] However, subsequent research revealed that it has off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation.[1][2] This complicates the interpretation of data from experiments using Nec-1.
7-Cl-O-Necrostatin-1 (Nec-1s) was developed as an analog of Nec-1 with superior potency, metabolic stability, and, crucially, specificity.[1][3] Unlike its parent compound, Nec-1s does not inhibit IDO, making it a more precise tool for studying RIPK1-mediated necroptosis.[1][2] It is the recommended compound for both in vitro and in vivo studies.[1][2]
Quantitative Data: Potency and Efficacy
The improved potency of Nec-1s over Nec-1 has been demonstrated in cellular assays. Nec-1s shows a more than two-fold increase in efficacy in protecting cells from TNF-α-induced necroptosis.[6][8]
| Compound | Target | Assay Type | Cell Line | EC₅₀ / IC₅₀ (nM) | Reference(s) |
| Necrostatin-1 (Nec-1) | Necroptosis | Cell Viability | FADD-deficient Jurkat | 494 nM | [6][8] |
| This compound (Nec-1s) | Necroptosis | Cell Viability | FADD-deficient Jurkat | 206 - 210 nM | [6][8][9] |
| Necrostatin-1 (Nec-1) | IDO | Enzyme Activity | N/A | 11.4 µM | |
| This compound (Nec-1s) | IDO | Enzyme Activity | N/A | No Inhibition | [1] |
Experimental Protocols for Studying this compound Activity
To assess the inhibitory effect of this compound on necroptosis, a series of well-established in vitro assays can be performed.
Experimental Workflow: Overview
The general workflow for testing an inhibitor of necroptosis involves inducing this specific form of cell death in a suitable cell line and measuring the protective effect of the compound at various concentrations.
Protocol 1: Cell Viability Assay (WST-1/MTT)
This protocol measures the metabolic activity of living cells to quantify the protective effect of this compound against necroptotic stimuli.
Materials:
-
Necroptosis-sensitive cell line (e.g., human HT-29, murine L929)
-
96-well cell culture plates
-
Complete growth medium
-
This compound (Nec-1s)
-
TNF-α (human or mouse, as appropriate)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
WST-1 or MTT reagent
-
Plate reader (spectrophotometer)
Methodology:
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).[10]
-
Compound Pre-treatment : Prepare serial dilutions of Nec-1s in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Nec-1s. Include a "vehicle only" control (e.g., DMSO). Incubate for 1-2 hours.[7]
-
Induction of Necroptosis : Add the necroptosis-inducing stimuli directly to the wells. A common combination for HT-29 cells is TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 50 nM SM-164), and a pan-caspase inhibitor (e.g., 25 µM z-VAD-fmk).[7] Include control wells: untreated cells (100% viability) and cells with inducing agents but no inhibitor (0% viability).
-
Incubation : Return the plate to the incubator for a period sufficient to induce cell death, typically 18-24 hours.
-
Viability Measurement :
-
Add 10 µL of WST-1 or MTT reagent to each 100 µL well.[11]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the substrate into a colored formazan product.[11]
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[11]
-
Read the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-1, ~570 nm for MTT) using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated and vehicle-treated controls. Plot the dose-response curve to determine the EC₅₀ value.
Protocol 2: Western Blot Analysis of Necroptosis Markers
This method is used to confirm that this compound inhibits the phosphorylation of key proteins in the necroptosis pathway (RIPK1, RIPK3, MLKL).
Materials:
-
Cells cultured in 6-well plates and treated as described above.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-RIPK1, anti-p-MLKL, anti-RIPK1, anti-MLKL, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
Methodology:
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[12]
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.[12]
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[13]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation : Incubate the membrane with the desired primary antibody (e.g., anti-p-MLKL) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[12]
-
Washing and Secondary Antibody : Wash the membrane multiple times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection : Wash the membrane again with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Analysis : Analyze the band intensities, normalizing the levels of phosphorylated proteins to their total protein levels and the loading control (e.g., β-actin). A reduction in the p-MLKL/MLKL ratio in Nec-1s-treated samples indicates successful inhibition of the pathway.[7]
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Methods to Analyze Cellular Necroptosis | Springer Nature Experiments [experiments.springernature.com]
- 6. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]
- 7. media.sciltp.com [media.sciltp.com]
- 8. RIP1 Inhibitor II, 7-Cl-O-Nec-1 - Calbiochem CAS 852391-15-2 | 504297 [merckmillipore.com]
- 9. rpeptide.com [rpeptide.com]
- 10. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
An In-depth Technical Guide to Cl-Necrostatin-1 and the Necroptosis Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. This programmed cell death cascade is executed by a core signaling module involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. The discovery of small molecule inhibitors targeting this pathway has provided powerful tools for its elucidation and offers promising therapeutic avenues. This technical guide provides a comprehensive overview of the necroptosis signaling pathway and the mechanism of action of Cl-Necrostatin-1 (also known as 7-Cl-O-Nec-1 or Nec-1s), a potent and selective inhibitor of RIPK1. We present detailed experimental protocols for studying necroptosis, quantitative data on inhibitor efficacy, and visual representations of the key signaling events to facilitate a deeper understanding for researchers in the field.
The Necroptosis Signaling Pathway: A Molecular Overview
Necroptosis is a lytic, pro-inflammatory mode of cell death that is initiated in response to various stimuli, including death receptor ligands (e.g., TNFα), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs).[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, thereby triggering an inflammatory response.[3] The core machinery of necroptosis is orchestrated by a trio of key proteins: RIPK1, RIPK3, and MLKL.[1][2]
The signaling cascade is tightly regulated and can be broadly divided into the following key steps:
-
Initiation and Complex I Formation: Upon stimulation, for instance by TNFα binding to its receptor TNFR1, a membrane-bound signaling complex known as Complex I is formed. This complex includes TNFR1, TRADD, TRAF2/5, cIAP1/2, and RIPK1. In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold for the recruitment of downstream signaling molecules that activate pro-survival pathways like NF-κB.[4][5]
-
Transition to Complex II and the Apoptosis/Necroptosis Switch: When pro-survival signaling is compromised, or in the presence of certain stimuli, deubiquitinating enzymes like CYLD can remove the ubiquitin chains from RIPK1.[6] This leads to the dissociation of RIPK1 from the plasma membrane and the formation of a cytosolic complex, known as Complex II (or the ripoptosome), which also contains FADD and caspase-8.[3]
-
The Role of Caspase-8: Caspase-8 plays a pivotal role in determining the cell's fate. When active, caspase-8 cleaves and inactivates RIPK1 and RIPK3, thereby inhibiting necroptosis and promoting apoptosis.[6][7][8] However, when caspase-8 activity is inhibited, either pharmacologically (e.g., by pan-caspase inhibitors like zVAD-fmk) or genetically, the pathway is shunted towards necroptosis.[6][9][10]
-
Necrosome Formation and Activation: In the absence of active caspase-8, RIPK1 interacts with RIPK3 through their respective RIP homotypic interaction motifs (RHIMs), leading to the formation of a large, amyloid-like signaling platform called the necrosome.[3][11] This proximity drives the autophosphorylation and activation of both RIPK1 and RIPK3.[12]
-
MLKL Recruitment and Phosphorylation: Activated RIPK3 then recruits the pseudokinase MLKL to the necrosome.[13][14] RIPK3 subsequently phosphorylates MLKL within its pseudokinase domain, a critical activation step.[11]
-
MLKL Oligomerization and Translocation: Phosphorylation of MLKL induces a conformational change, leading to its oligomerization into trimers, tetramers, and higher-order structures.[13][14] These MLKL oligomers then translocate from the cytosol to the plasma membrane.[13][14]
-
Membrane Permeabilization and Cell Death: At the plasma membrane, MLKL oligomers are thought to directly or indirectly disrupt membrane integrity, possibly by forming pores.[14] This leads to an influx of ions, cell swelling, and eventual rupture of the plasma membrane, culminating in necroptotic cell death.
This compound: A Potent Inhibitor of RIPK1 Kinase Activity
This compound (7-Cl-O-Nec-1 or Nec-1s) is a highly potent and selective small-molecule inhibitor of RIPK1 kinase activity.[6][12] It is an analog of Necrostatin-1 (Nec-1) with improved metabolic stability and selectivity, making it a superior tool for both in vitro and in vivo studies of necroptosis.
Mechanism of Action
This compound functions as an allosteric inhibitor of RIPK1. It binds to a specific hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation. By inhibiting the kinase activity of RIPK1, this compound prevents the autophosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3. This effectively blocks the formation of the functional necrosome and halts the downstream signaling cascade that leads to MLKL phosphorylation and necroptotic cell death. Importantly, this compound does not inhibit the scaffolding function of RIPK1 in Complex I, thus not interfering with NF-κB activation. It also shows high selectivity for RIPK1 over other kinases.
Quantitative Data
The efficacy of this compound in inhibiting necroptosis has been quantified in various cell-based assays.
| Compound | Target | Assay | Cell Line | EC50 | Reference |
| This compound (Nec-1s) | RIPK1 | Necroptosis Inhibition | FADD-deficient Jurkat cells | 206 nM | [6] |
Experimental Protocols for Studying Necroptosis
A combination of biochemical and cell-based assays is essential for accurately studying the necroptosis signaling pathway and the effects of inhibitors like this compound.
Cell Viability Assay to Measure Necroptosis
This protocol describes a colorimetric assay using a water-soluble tetrazolium salt (WST-1) to quantify cell viability, which is inversely proportional to the extent of cell death.
Materials:
-
Cells of interest (e.g., HT-29, L929, or Jurkat cells)
-
Complete cell culture medium
-
Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, zVAD-fmk)
-
This compound or other inhibitors
-
WST-1 reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing stimuli to the appropriate wells. Include control wells with untreated cells and cells treated only with the inducing agents.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), depending on the cell type and stimuli.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C in a cell culture incubator. The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blotting for Phosphorylated RIPK1, RIPK3, and MLKL
This protocol allows for the detection of the activated, phosphorylated forms of the core necroptosis proteins.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies specific for phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and phosphorylated MLKL (p-MLKL)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins. Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-RIPK1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against total RIPK1, RIPK3, MLKL, or a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
Co-Immunoprecipitation (Co-IP) to Detect RIPK1-RIPK3 Interaction
This protocol is used to demonstrate the formation of the necrosome by detecting the interaction between RIPK1 and RIPK3.
Materials:
-
Cell lysates from treated and control cells
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-RIPK1)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Primary antibodies for western blotting (anti-RIPK3 and anti-RIPK1)
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysates with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-RIPK1 antibody for 2-4 hours or overnight at 4°C.
-
Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted samples by western blotting using antibodies against RIPK3 to detect the co-immunoprecipitated protein and RIPK1 to confirm the immunoprecipitation of the target protein.
Immunofluorescence for MLKL Oligomerization and Translocation
This protocol allows for the visualization of MLKL oligomers and their translocation to the plasma membrane, a key step in necroptosis execution.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against MLKL
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with necroptosis-inducing agents and/or inhibitors.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-MLKL antibody overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for the formation of distinct MLKL puncta and their localization at the cell periphery in necroptotic cells.
Signaling Pathway and Experimental Workflow Diagrams
To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Necroptosis Signaling Pathway.
Caption: Experimental Workflow for Studying Necroptosis.
Conclusion and Future Directions
The elucidation of the necroptosis signaling pathway has significantly advanced our understanding of regulated cell death and its implications in human health and disease. This compound has proven to be an invaluable chemical probe for dissecting the molecular mechanisms of necroptosis and holds therapeutic potential for a range of inflammatory and neurodegenerative conditions.[1][9] The experimental protocols and data presented in this guide offer a robust framework for researchers to investigate this intricate signaling cascade further. Future research will likely focus on identifying additional regulatory nodes within the pathway, developing even more specific and potent inhibitors, and translating these findings into novel therapeutic strategies for a variety of human diseases.
References
- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages. | Sigma-Aldrich [merckmillipore.com]
- 4. RIP1 Inhibitor II, 7-Cl-O-Nec-1 - Calbiochem CAS 852391-15-2 | 504297 [merckmillipore.com]
- 5. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
7-Cl-O-Nec-1: A Technical Guide to a Potent and Selective RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Cl-O-Nec-1, also known as Necrostatin-1s (Nec-1s), is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of 7-Cl-O-Nec-1. Detailed, representative experimental protocols for its application in key biological assays are presented, alongside a comprehensive summary of its quantitative data. Visualizations of its signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biological function and practical application.
Chemical Structure and Physicochemical Properties
7-Cl-O-Nec-1 is a synthetic, cell-permeable hydantoin derivative containing a 7-chloroindole moiety.[1] Its chemical structure is more stable than its predecessor, Necrostatin-1, due to the replacement of a thiohydantoin with a hydantoin ring.[2] This modification also eliminates the off-target inhibition of indoleamine 2,3-dioxygenase (IDO), a key advantage over Necrostatin-1.[2][3]
Table 1: Chemical Identifiers of 7-Cl-O-Nec-1
| Identifier | Value |
| IUPAC Name | 5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione |
| Synonyms | Nec-1s, Necrostatin-1s, 7-Cl-O-Necrostatin-1, RIP1 Inhibitor II |
| CAS Number | 852391-15-2 |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ |
| Molecular Weight | 277.71 g/mol |
| Canonical SMILES | CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl |
| InChI Key | WIKGAEMMNQTUGL-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of 7-Cl-O-Nec-1
| Property | Value |
| Physical Form | Off-white to pale yellow solid[1][4] |
| Purity | ≥95% (HPLC)[1], >98%[5] |
| Solubility | Soluble in DMSO (up to 100 mg/mL)[1] |
| Storage | Store at 2-8°C[1] or -20°C[4] |
Mechanism of Action
7-Cl-O-Nec-1 is a highly selective inhibitor of the kinase activity of RIPK1.[2] RIPK1 is a serine/threonine kinase that plays a pivotal role in the regulation of cell death and inflammation.[6] In response to stimuli such as tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate either pro-survival signaling pathways or pro-death pathways, including apoptosis and necroptosis.
Necroptosis is a form of programmed necrosis that is executed when apoptosis is inhibited. The core of the necroptotic signaling pathway involves the formation of a protein complex known as the necrosome, which consists of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). The kinase activity of RIPK1 is essential for the assembly and activation of the necrosome. 7-Cl-O-Nec-1 binds to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and subsequent activation of RIPK3 and MLKL, thereby inhibiting necroptotic cell death.[6]
Compared to Necrostatin-1, 7-Cl-O-Nec-1 exhibits superior potency, metabolic stability, and selectivity for RIPK1.[2][4] It does not inhibit IDO, an enzyme targeted by Necrostatin-1, making it a more specific tool for studying RIPK1-mediated signaling.[2][3]
Table 3: In Vitro Activity of 7-Cl-O-Nec-1
| Assay | Cell Line | Conditions | IC₅₀ / EC₅₀ |
| TNF-α-induced necroptosis | FADD-deficient Jurkat cells | 30 h, 10 ng/mL TNF-α | EC₅₀ = 206 nM[1] |
| RIPK1 Kinase Inhibition | In vitro kinase assay | N/A | IC₅₀ = 206 nM (vs. 494 nM for Nec-1)[4] |
Signaling Pathway
The following diagram illustrates the canonical necroptosis signaling pathway and the point of inhibition by 7-Cl-O-Nec-1.
Experimental Protocols
Synthesis of 7-Cl-O-Nec-1 (Representative)
While a detailed, publicly available synthesis protocol for 7-Cl-O-Nec-1 is scarce, a plausible synthetic route can be inferred from patents describing the synthesis of related necrostatins.[7] The following represents a likely multi-step synthesis:
Disclaimer: This is a representative workflow and has not been experimentally validated. Researchers should consult relevant literature and patents for detailed reaction conditions and safety precautions.
In Vitro TNF-α-Induced Necroptosis Assay in FADD-deficient Jurkat Cells
This protocol describes a common method to assess the necroptosis-inhibiting activity of 7-Cl-O-Nec-1. FADD-deficient Jurkat cells are used as they are resistant to TNF-α-induced apoptosis and instead undergo necroptosis.
Materials:
-
FADD-deficient Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
7-Cl-O-Nec-1 (dissolved in DMSO)
-
Recombinant human TNF-α
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed FADD-deficient Jurkat cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of 7-Cl-O-Nec-1 in culture medium. Add the desired concentrations of 7-Cl-O-Nec-1 to the cells. Include a vehicle control (DMSO) and a positive control (no inhibitor). Pre-incubate the cells with the compound for 1-2 hours at 37°C, 5% CO₂.
-
Necroptosis Induction: Add recombinant human TNF-α to each well to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Viability Assessment: Measure cell viability using a preferred method. For example, using a luminescent ATP-based assay (CellTiter-Glo®), add the reagent according to the manufacturer's instructions and measure luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of 7-Cl-O-Nec-1 and determine the EC₅₀ value using non-linear regression.
In Vitro RIPK1 Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of 7-Cl-O-Nec-1 on RIPK1 kinase activity. This can be performed using commercially available kinase assay kits or by setting up a custom assay.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
7-Cl-O-Nec-1 (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, radioactive [γ-³²P]ATP)
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant RIPK1 enzyme, and the substrate.
-
Inhibitor Addition: Add serial dilutions of 7-Cl-O-Nec-1 to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be close to the Kₘ for RIPK1.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of 7-Cl-O-Nec-1 relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Conclusion
7-Cl-O-Nec-1 is a valuable research tool for investigating the role of RIPK1-mediated necroptosis in various physiological and pathological processes. Its high potency, selectivity, and improved metabolic stability make it a superior alternative to Necrostatin-1 for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize 7-Cl-O-Nec-1 in their studies of necroptosis and related signaling pathways.
References
- 1. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors Necrostatin-1 (Nec-1) and 7-Cl-O-Nec-1 (Nec-1s) are potent inhibitors of NAD(P)H: Quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rpeptide.com [rpeptide.com]
- 5. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20130158024A1 - Tricyclic necrostatin compounds - Google Patents [patents.google.com]
The Discovery and Development of Cl-Necrostatin-1: A Technical Guide to a Potent and Selective RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. A key mediator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1). The discovery of Necrostatin-1 (Nec-1) as a specific inhibitor of RIPK1 opened a new avenue for therapeutic intervention. However, the development of more potent, selective, and metabolically stable analogs was crucial for advancing this therapeutic strategy. This technical guide details the discovery and development of 7-Chloro-O-Necrostatin-1 (Cl-Necrostatin-1 or Nec-1s), a second-generation RIPK1 inhibitor with significantly improved pharmacological properties. We provide an in-depth overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the inhibition of necroptosis.
Introduction: The Rise of Necroptosis and the Discovery of Necrostatin-1
For decades, necrosis was considered an unregulated and passive form of cell death. However, the discovery of necroptosis revealed a programmed and druggable pathway.[1] This form of cell death is morphologically similar to necrosis, characterized by cell swelling and plasma membrane rupture, but is initiated by specific signaling cascades.[2] The central signaling axis of necroptosis involves three key kinases: RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL).[2][3]
The journey to therapeutically target necroptosis began with the identification of Necrostatin-1 (Nec-1) in a chemical screen for inhibitors of tumor necrosis factor-alpha (TNF-α)-induced cell death in human U937 cells under caspase-deficient conditions. Subsequent studies identified RIPK1 as the specific cellular target of Nec-1.[4] Nec-1 acts as an allosteric inhibitor, binding to a pocket in the kinase domain of RIPK1 and locking it in an inactive conformation.
While Nec-1 proved to be an invaluable tool for studying the role of RIPK1 and necroptosis in various disease models, it possessed certain limitations, including off-target effects and poor metabolic stability.[2] Notably, Nec-1 was also found to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[5] These limitations spurred the development of more refined RIPK1 inhibitors.
The Development of this compound (Nec-1s): A More Potent and Selective Inhibitor
To address the shortcomings of Necrostatin-1, structure-activity relationship (SAR) studies were undertaken to develop analogs with improved properties. This led to the synthesis of 7-Chloro-O-Necrostatin-1 (also known as Nec-1s), a chlorinated analog of Nec-1.[6] The key structural modifications in Nec-1s include the addition of a chlorine atom at the 7-position of the indole ring and the replacement of the thiohydantoin ring with a hydantoin ring.[7]
These modifications resulted in a compound with:
-
Increased Potency: this compound exhibits a significantly lower EC50 for the inhibition of necroptosis compared to Nec-1.[6][8][9]
-
Enhanced Selectivity: Unlike Nec-1, this compound does not inhibit IDO, making it a more specific tool for studying RIPK1-mediated processes.[5][10]
-
Improved Metabolic Stability: The hydantoin ring in this compound confers greater metabolic stability compared to the thiohydantoin ring of Nec-1.[6][7]
These improved characteristics make this compound a superior compound for both in vitro and in vivo studies of necroptosis.
Quantitative Data
The following tables summarize the key quantitative data for Necrostatin-1 and this compound, highlighting the improved potency of the chlorinated analog.
| Compound | Target | Assay Type | IC50/EC50 (nM) | Cell Line/System | Reference(s) |
| Necrostatin-1 | RIPK1 | Kinase Inhibition | 182 | In vitro | [11][12] |
| Necrostatin-1 | Necroptosis | Cell Viability | 490 - 494 | Jurkat | [11][13][14] |
| This compound | Necroptosis | Cell Viability | 206 - 210 | Jurkat | [8][9][10][15] |
| Necrostatin-1 | IDO | Enzyme Inhibition | 11,400 | Cell-based | [8] |
| This compound | IDO | Enzyme Inhibition | No inhibition | - | [10] |
Table 1: In Vitro Efficacy of Necrostatin-1 and this compound
Signaling Pathway and Experimental Workflow
The Necroptosis Signaling Pathway
The canonical necroptosis pathway is most commonly initiated by the binding of TNF-α to its receptor, TNFR1. This triggers a series of events culminating in the formation of the necrosome and subsequent cell lysis. This compound intervenes at the level of RIPK1 activation.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Screening
The discovery and validation of necroptosis inhibitors typically follow a multi-step workflow, starting from a high-throughput screen and progressing to more detailed mechanistic studies.
Caption: General experimental workflow for the discovery and development of necroptosis inhibitors.
Detailed Experimental Protocols
The following protocols are provided as a guide for key experiments in the study of this compound. These are composite protocols based on published methods and may require optimization for specific cell lines and experimental conditions.
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human RIPK1 (e.g., from Promega or BPS Bioscience)
-
Myelin Basic Protein (MBP) as a substrate (e.g., from BPS Bioscience)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ATP
-
This compound and other test compounds
-
DMSO
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer. If desired, add DTT to a final concentration of 1 mM.
-
Prepare a stock solution of ATP (e.g., 10 mM) in water.
-
Prepare stock solutions of this compound and other test compounds in DMSO (e.g., 10 mM).
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[12]
-
-
Kinase Reaction:
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration typically 10-100 µM), and MBP substrate.
-
Add 2.5 µL of the master mix to each well of a 384-well plate.
-
Add 0.5 µL of serially diluted this compound or control compounds to the wells. Include a DMSO-only control.
-
Pre-incubate the plate at room temperature for 10-30 minutes.
-
Initiate the kinase reaction by adding 2 µL of recombinant RIPK1 (final concentration typically 5-10 ng/µL) to each well.
-
Incubate the plate at 30°C for 1-2 hours.[11]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
TNF-α-Induced Necroptosis and Cell Viability Assay in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of cell viability using two common methods: Propidium Iodide (PI) staining with flow cytometry and CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α (e.g., PeproTech)
-
z-VAD-FMK (pan-caspase inhibitor, e.g., InvivoGen)
-
This compound
-
DMSO
-
96-well and 6-well plates
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL)
-
Annexin V-FITC Apoptosis Detection Kit (optional)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570)
-
Flow cytometer
-
Luminometer
Protocol for Necroptosis Induction:
-
Seed HT-29 cells in 96-well plates (for CellTiter-Glo) or 6-well plates (for PI staining) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO vehicle control for 1-2 hours.
-
To induce necroptosis, treat the cells with a combination of TNF-α (e.g., 20-100 ng/mL) and z-VAD-FMK (e.g., 20-50 µM).[7]
-
Incubate the cells for 12-24 hours at 37°C.
A. Cell Viability Assessment by Propidium Iodide Staining and Flow Cytometry:
-
After the incubation period, collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC (optional, to distinguish from apoptosis) and 5 µL of PI solution.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Necroptotic cells will be PI-positive.
B. Cell Viability Assessment by CellTiter-Glo® Luminescent Assay:
-
After the incubation period in the 96-well plate, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measure the luminescence using a plate-reading luminometer.
-
Cell viability is proportional to the luminescent signal. Calculate the percentage of cell viability relative to the untreated control.
Conclusion
The discovery of Necrostatin-1 and the subsequent development of this compound have been pivotal in advancing our understanding of necroptosis and its role in disease. This compound, with its enhanced potency, selectivity, and metabolic stability, represents a significant improvement over its predecessor and serves as a crucial tool for researchers in the field. The detailed protocols and data presented in this technical guide are intended to facilitate further research into the therapeutic potential of RIPK1 inhibition and the development of next-generation necroptosis inhibitors. As our understanding of the intricate regulation of cell death pathways continues to grow, targeted interventions like this compound hold great promise for the treatment of a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. rpeptide.com [rpeptide.com]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. OUH - Protocols [ous-research.no]
Cl-Necrostatin-1: A Deep Dive into Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Cl-Necrostatin-1, also known as 7-Cl-O-Nec-1 or Necrostatin-1s, has emerged as a critical tool for studying necroptosis, a form of regulated cell death. Its utility in preclinical research hinges on its precise interaction with its intended molecular target and minimal engagement with other cellular components. This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, offering quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Executive Summary
This compound is a potent and highly selective allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of the necroptosis pathway. It is a derivative of Necrostatin-1, optimized for improved metabolic stability and, crucially, enhanced selectivity. Unlike its predecessor, this compound does not significantly inhibit Indoleamine 2,3-dioxygenase (IDO), a previously identified major off-target of Necrostatin-1. This refined specificity makes this compound a superior chemical probe for dissecting the role of RIPK1 kinase activity in various physiological and pathological contexts.
Data Presentation: Quantitative Analysis of Inhibition
The potency and selectivity of this compound and its precursor, Necrostatin-1, have been quantified across various assays. The following tables summarize the key inhibitory activities.
Table 1: Potency against Primary Target (RIPK1)
| Compound | Assay Type | Cell Line/System | EC50 / IC50 (nM) | Reference |
| This compound | Necroptosis Inhibition | FADD-deficient Jurkat cells | 180 - 210 | [1][2] |
| Necrostatin-1 | Necroptosis Inhibition | FADD-deficient Jurkat cells | 490 | [2] |
| This compound | RIPK1 Kinase Inhibition | In vitro | 18 (for (R)-enantiomer) | [3] |
| Necrostatin-1 | RIPK1 Kinase Inhibition | Endogenous RIPK1 from Jurkat cells | 182 | [3] |
Table 2: Selectivity Profile - Off-Target Inhibition
| Compound | Off-Target | Assay Type | IC50 (µM) | Reference |
| This compound | Indoleamine 2,3-dioxygenase (IDO) | Enzymatic Assay | No significant inhibition | [2][4] |
| Necrostatin-1 | Indoleamine 2,3-dioxygenase (IDO) | Enzymatic Assay | ~10 | [4] |
| This compound | Kinase Panel (>400 kinases) | Various | Highly selective for RIPK1 | [4][5] |
| Necrostatin-1 | PAK1, PKAcα | Kinase Assay | Partial inhibition | [5] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by binding to an allosteric pocket in the kinase domain of RIPK1. This binding event locks the kinase in an inactive conformation, thereby preventing its autophosphorylation and subsequent recruitment and activation of downstream signaling components, namely RIPK3 and MLKL, which are essential for the execution of necroptosis.
Figure 1: Necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To rigorously assess the specificity and selectivity of compounds like this compound, standardized and well-defined experimental protocols are essential. Below are detailed methodologies for key assays.
In Vitro RIPK1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant RIPK1.
Objective: To determine the IC50 value of this compound for RIPK1.
Materials:
-
Recombinant human RIPK1 (kinase domain)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
This compound (and other test compounds)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute recombinant RIPK1 and MBP substrate in kinase reaction buffer.
-
Assay Reaction: a. To each well of a 384-well plate, add the test compound solution. b. Add the RIPK1 enzyme solution to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding the ATP and substrate solution to each well. d. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. b. Read the luminescence on a plate reader.
-
Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Figure 2: Experimental workflow for an in vitro RIPK1 kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Objective: To confirm that this compound binds to and stabilizes RIPK1 in intact cells.
Materials:
-
Human cell line expressing RIPK1 (e.g., HT-29)
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-RIPK1 antibody
-
Anti-loading control antibody (e.g., GAPDH, β-actin)
Procedure:
-
Cell Treatment: a. Culture cells to a sufficient density. b. Treat the cells with either this compound at a desired concentration or DMSO (vehicle control) for a specific duration (e.g., 1 hour) at 37°C.
-
Heat Challenge: a. Harvest the treated cells and wash with PBS. b. Resuspend the cell pellets in PBS and aliquot into PCR tubes or a 96-well PCR plate. c. Heat the cell suspensions across a temperature gradient (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control at room temperature. d. Cool the samples to room temperature.
-
Cell Lysis and Protein Extraction: a. Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using other appropriate methods. b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: a. Collect the supernatant (soluble fraction). b. Determine the protein concentration of each sample. c. Analyze the amount of soluble RIPK1 in each sample by Western blotting using an anti-RIPK1 antibody. Include a loading control to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities from the Western blots. b. Plot the relative amount of soluble RIPK1 as a function of temperature for both the compound-treated and vehicle-treated samples. c. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates thermal stabilization of RIPK1 upon compound binding.
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a highly specific and selective inhibitor of RIPK1 kinase activity. Its improved pharmacological profile, particularly the lack of IDO inhibition, makes it an invaluable tool for investigating the role of necroptosis in health and disease. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of this compound and other potential RIPK1 inhibitors, ensuring the generation of reliable and reproducible data for advancing the field of necroptosis research and therapeutic development.
References
- 1. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Target Identification and Validation at MDC [md.catapult.org.uk]
- 4. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability and Metabolism of Cl-Necrostatin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-Necrostatin-1, also known as Necrostatin-1s (Nec-1s) or 7-Cl-O-Nec-1, is a potent and selective second-generation inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It represents a significant improvement over its predecessor, Necrostatin-1, offering enhanced metabolic stability and target specificity. This technical guide provides a comprehensive overview of the current knowledge regarding the in vivo stability and metabolism of this compound, based on available scientific literature.
Core Concepts: Enhanced Stability and Selectivity
This compound was developed to overcome the limitations of Necrostatin-1, which exhibited poor metabolic stability and off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO). The chemical modifications in this compound, specifically the chlorination at the 7th position of the indole ring and the replacement of the thiohydantoin with a hydantoin moiety, confer superior properties for in vivo applications.
Key advantages of this compound include:
-
Improved Metabolic Stability : this compound demonstrates a significantly longer half-life in liver microsomal assays compared to Necrostatin-1.[1][2]
-
Enhanced Selectivity : It is a highly selective inhibitor of RIPK1 and does not inhibit IDO, thus providing more precise insights into the role of RIPK1 in necroptosis and other signaling pathways.[3]
-
Greater Potency : In cellular assays, this compound shows higher activity in inhibiting necroptosis.[4]
Quantitative Data on In Vivo Stability
While comprehensive pharmacokinetic data for this compound remains limited in publicly available literature, some key parameters have been reported, indicating its improved in vivo behavior compared to Necrostatin-1.
Table 1: In Vitro Metabolic Stability of Necrostatin Analogues
| Compound | Assay System | Half-life (t½) | Reference |
| Necrostatin-1 | Mouse Liver Microsomes | < 5 minutes | [2] |
| This compound (Nec-1s) | Mouse Liver Microsomes | ~ 1 hour | [2] |
Table 2: In Vivo Plasma Concentration of this compound in Mice
| Dose (Intravenous) | Time Post-Injection | Plasma Concentration | Reference |
| 1 mg/kg | 30 minutes | 0.74 µM | Ofengeim, D., et al. (2015) |
| 1 mg/kg | 30 minutes | 0.31 µM | Ofengeim, D., et al. (2015) |
Note: The variability in the reported plasma concentrations at the same time point may be due to experimental conditions or inter-animal variability.
Table 3: Pharmacokinetic Parameters of Necrostatin-1 in Rats (for comparison)
| Route of Administration | Dose | Cmax | t½ | Absolute Bioavailability | Reference |
| Intravenous | 5 mg/kg | 1733 µg/L | 1.8 h | - | [5] |
| Oral | 5 mg/kg | 648 µg/L | 1.2 h | 54.8% | [5] |
Metabolism
Detailed studies on the metabolic pathways of this compound and the characterization of its metabolites are not extensively reported in the available literature. A study on the related RIPK1 inhibitor, Sibiriline, indicated that Phase II transformations, such as glucuronidation and sulfation, are the primary metabolic routes.[6] It is plausible that this compound undergoes similar metabolic processes. Further investigation is required to elucidate the specific metabolic fate of this compound in vivo.
Experimental Protocols
In Vivo Pharmacokinetic Study Design
A typical experimental design to determine the pharmacokinetic profile of this compound in a rodent model (e.g., rats or mice) would involve the following steps:
-
Animal Model : Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Dosing :
-
Intravenous (IV) Administration : this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administered as a bolus dose via the tail vein.
-
Oral (PO) Administration : The compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.
-
-
Blood Sampling :
-
Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Blood is drawn from the jugular vein or via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Preparation :
-
Plasma samples are thawed, and an internal standard is added.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The mixture is centrifuged, and the supernatant is collected and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis : Quantification of this compound in plasma samples is performed using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis : The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
Detailed Protocol for LC-MS/MS Analysis of this compound in Rat Plasma
The following protocol is adapted from the validated method described by Wąsik et al. (2018) for the determination of Necrostatin-1s.[7][8][9]
1. Sample Preparation:
-
To 100 µL of rat plasma, add 10 µL of an internal standard solution (e.g., prednisone at 2.5 µg/mL).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC-DAD-Q-TOF Instrumentation and Conditions:
-
HPLC System : Agilent 1290 Infinity LC system or equivalent.
-
Mass Spectrometer : Agilent 6550 iFunnel Q-TOF LC/MS system or equivalent.
-
Column : Zorbax Extend-C18, 2.1 × 50 mm, 1.8 µm.
-
Mobile Phase :
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution :
-
0-0.5 min: 25% B
-
0.5-4.5 min: 25% to 90% B
-
4.5-5.5 min: 90% B
-
5.5-5.6 min: 90% to 25% B
-
5.6-8.0 min: 25% B
-
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 2 µL
-
Column Temperature : 40°C
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
MS Parameters :
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Skimmer Voltage: 65 V
-
Gas Temperature: 250°C
-
Drying Gas Flow: 12 L/min
-
Nebulizer Pressure: 35 psig
-
-
Mass Range : m/z 100-1000
3. Method Validation:
The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[7]
Visualizations
Signaling Pathway: Inhibition of Necroptosis by this compound
References
- 1. Inhibition of RIPK1 kinase does not affect diabetes development: β-Cells survive RIPK1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]
- 5. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Transversal Approach Combining In Silico, In Vitro and In Vivo Models to Describe the Metabolism of the Receptor Interacting Protein 1 Kinase Inhibitor Sibiriline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Novel Highly Effective Necrostatin Nec-1s in Rat Plasma by High Performance Liquid Chromatography Hyphenated with Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Cl-Necrostatin-1 on RIPK1-Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis. Its kinase activity is a key driver of these processes, making it a prime therapeutic target for a range of inflammatory and neurodegenerative diseases. Cl-Necrostatin-1 (also known as 7-Cl-O-Nec-1 or Nec-1s) is a potent and specific allosteric inhibitor of RIPK1 kinase activity. This technical guide provides a comprehensive overview of the effects of this compound on RIPK1-mediated inflammation, detailing its mechanism of action, impact on signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to RIPK1-Mediated Inflammation and Necroptosis
RIPK1 is a serine/theronine kinase that plays a dual role in cellular signaling. As a scaffold protein, it participates in the activation of the pro-survival NF-κB pathway.[1][2] However, upon specific post-translational modifications, its kinase activity can trigger inflammatory responses and programmed cell death pathways, namely apoptosis and necroptosis.[3]
Necroptosis is a regulated form of necrosis that is initiated when caspase-8 activity is inhibited.[4] This process is characterized by the formation of a multi-protein complex known as the necrosome, which consists of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[5][6] The kinase activity of RIPK1 is essential for the assembly and activation of the necrosome, leading to the phosphorylation of RIPK3 and subsequently MLKL.[7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell death.[6][7] The release of damage-associated molecular patterns (DAMPs) from necroptotic cells can further amplify the inflammatory response.[8]
This compound: A Specific Inhibitor of RIPK1 Kinase Activity
This compound is a potent analog of Necrostatin-1 with improved metabolic stability and selectivity for RIPK1.[3][7] It functions as a type III allosteric inhibitor, binding to a pocket adjacent to the ATP-binding site of the RIPK1 kinase domain.[9][10] This binding locks RIPK1 in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[9][10]
Data Presentation: Quantitative Effects of Necrostatin Analogs
The following tables summarize the quantitative data on the inhibitory effects of Necrostatin-1 and its more specific analog, this compound, on RIPK1 kinase activity and necroptosis.
| Inhibitor | Target | Assay | IC50/EC50 | Cell Line/System | Reference |
| This compound (Nec-1s) | RIPK1 | RIPK1 Inhibition | IC50 = 206 nM | In vitro | [11] |
| This compound (Nec-1s) | Necroptosis | TNF-α-induced necroptosis | EC50 = 210 nM | Jurkat | [3] |
| Necrostatin-1 (Nec-1) | RIPK1 | RIPK1 Inhibition | IC50 = 494 nM | In vitro | [11] |
| Necrostatin-1 (Nec-1) | Necroptosis | TNF-α-induced necroptosis | EC50 = 490 nM | 293T | [12] |
Table 1: Inhibitory Potency of Necrostatin Analogs on RIPK1 and Necroptosis.
Signaling Pathways Modulated by this compound
This compound, by inhibiting RIPK1 kinase activity, effectively modulates two major downstream signaling cascades: the necroptosis pathway and inflammatory cytokine production.
Inhibition of the Necroptosis Pathway
The primary mechanism of this compound is the direct inhibition of RIPK1 kinase activity, which is a critical initiating step in necroptosis. By preventing RIPK1 autophosphorylation, this compound blocks the recruitment and phosphorylation of RIPK3, thereby preventing the formation of the active necrosome complex. This, in turn, inhibits the phosphorylation and oligomerization of MLKL, the final executioner of necroptosis.
Figure 1: RIPK1-Mediated Necroptosis Signaling Pathway and Inhibition by this compound.
Attenuation of Inflammatory Cytokine Production
RIPK1 kinase activity can also contribute to the production of pro-inflammatory cytokines, often independently of its role in necroptosis.[13] By inhibiting RIPK1, this compound can reduce the expression and release of cytokines such as TNF-α, IL-6, and IL-8.[8][10] This anti-inflammatory effect is a key aspect of its therapeutic potential.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro RIPK1 Kinase Assay
This assay directly measures the kinase activity of RIPK1 and its inhibition by this compound.
Protocol:
-
Reagents: Recombinant human RIPK1, kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO), ATP, substrate (e.g., Myelin Basic Protein), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare a serial dilution of this compound in kinase assay buffer. b. Add 5 µL of diluted this compound or vehicle (DMSO) to a 384-well plate. c. Add 2 µL of RIPK1 enzyme solution to each well. d. Incubate for 10 minutes at room temperature. e. Initiate the reaction by adding 3 µL of ATP and substrate solution. f. Incubate for a defined period (e.g., 60 minutes) at 30°C. g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. h. Calculate the IC50 value by fitting the data to a dose-response curve.[14]
Figure 2: Workflow for an in vitro RIPK1 Kinase Assay.
Cell Viability and Necroptosis Assays
These assays are used to determine the protective effect of this compound against necroptotic cell death.
Protocol (Propidium Iodide Staining and Flow Cytometry):
-
Cell Culture: Plate cells (e.g., HT-29 or L929) in a 24-well plate and grow to 70-80% confluency.
-
Treatment: a. Pre-treat cells with various concentrations of this compound for 1 hour. b. Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM). c. Incubate for the desired time (e.g., 24 hours).
-
Staining and Analysis: a. Harvest the cells, including the supernatant containing dead cells. b. Wash the cells with PBS. c. Resuspend the cells in a binding buffer containing Propidium Iodide (PI) and Annexin V-FITC. d. Incubate for 15 minutes in the dark. e. Analyze the cells by flow cytometry. Necroptotic cells will be positive for both Annexin V and PI.[15][16]
Western Blotting for Phosphorylated RIPK1 and MLKL
This method is used to assess the activation state of the necroptosis signaling pathway.
Protocol:
-
Cell Lysis: Treat cells as described in the cell viability assay, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.[17][18]
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies against p-RIPK1 (Ser166), RIPK1, p-MLKL (Ser358), MLKL, and a loading control (e.g., β-actin) overnight at 4°C.[19][20] c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[17][19]
Immunoprecipitation of the Necrosome Complex
This technique is used to confirm the formation of the RIPK1-RIPK3 complex.
Protocol:
-
Cell Treatment and Lysis: Treat cells to induce necroptosis as described previously. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).[5][21]
-
Immunoprecipitation: a. Pre-clear the cell lysates with protein A/G agarose beads. b. Incubate the lysates with an antibody against RIPK1 or RIPK3 overnight at 4°C. c. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing and Elution: a. Wash the beads several times with lysis buffer. b. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against RIPK1 and RIPK3 to detect their interaction.[5][21]
Measurement of Inflammatory Cytokines
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the levels of secreted inflammatory cytokines.
Protocol (Sandwich ELISA):
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) and incubate overnight.[9][22]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants (collected from cells treated with or without this compound and an inflammatory stimulus) and a standard curve of the recombinant cytokine to the plate. Incubate for 2 hours.[9][22]
-
Detection: a. Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours. b. Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes. c. Wash the plate and add a TMB substrate solution.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Determine the cytokine concentration in the samples by interpolating from the standard curve.[9][23]
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for diseases driven by RIPK1-mediated inflammation and necroptosis. Its high potency and specificity for RIPK1 allow for the precise dissection of RIPK1's role in various cellular processes. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of this compound and other RIPK1 inhibitors. Further research into the downstream effects of RIPK1 inhibition will continue to uncover new therapeutic opportunities for a wide range of inflammatory and degenerative disorders.
References
- 1. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages. | Sigma-Aldrich [merckmillipore.com]
- 3. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIP1 Inhibitor II, 7-Cl-O-Nec-1 - Calbiochem CAS 852391-15-2 | 504297 [merckmillipore.com]
- 7. RIP1 Inhibitor II, 7-Cl-O-Nec-1 [sigmaaldrich.com]
- 8. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. h-h-c.com [h-h-c.com]
- 10. invivogen.com [invivogen.com]
- 11. rpeptide.com [rpeptide.com]
- 12. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. panlf.sioc.ac.cn [panlf.sioc.ac.cn]
- 15. bioradiations.com [bioradiations.com]
- 16. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Western blotting. [bio-protocol.org]
- 20. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. atlantisbioscience.com [atlantisbioscience.com]
The Dichotomous Role of RIPK1 in Cell Fate: A Technical Guide to Necroptosis and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) stands as a critical signaling node, orchestrating the delicate balance between cell survival and two distinct forms of programmed cell death: apoptosis and necroptosis. Its dual functionality, acting as both a scaffold and a kinase, allows it to integrate various cellular signals and direct the cell towards a specific fate. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning RIPK1's involvement in these pathways, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development. Understanding the intricate regulation of RIPK1 is paramount for developing novel therapeutic strategies for a range of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[1][2][3][4]
Introduction to RIPK1 and Programmed Cell Death
Programmed cell death is an essential physiological process for tissue homeostasis and the elimination of damaged or infected cells.[5][6] Apoptosis, a well-characterized form of programmed cell death, is a caspase-dependent process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[5] In contrast, necroptosis is a regulated, caspase-independent form of necrosis, distinguished by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[5][7][8]
RIPK1 is a multi-domain protein that plays a central role in determining whether a cell undergoes survival, apoptosis, or necroptosis, primarily in response to extrinsic stimuli such as tumor necrosis factor-alpha (TNF-α).[3][9] Its function is intricately regulated by post-translational modifications, including ubiquitination and phosphorylation, which dictate its interaction with other signaling molecules and its own enzymatic activity.[10][11]
The Structural and Functional Domains of RIPK1
RIPK1 is composed of three key functional domains that govern its diverse roles in cellular signaling:
-
N-terminal Kinase Domain (KD): This serine/threonine kinase domain is essential for RIPK1's ability to induce both apoptosis and necroptosis.[4][12] Its catalytic activity is tightly regulated, and its inhibition is a major focus of therapeutic intervention.
-
Intermediate Domain (ID): This region contains a crucial RIP homotypic interaction motif (RHIM) . The RHIM domain is responsible for the interaction with other RHIM-containing proteins, such as RIPK3 and ZBP1, which is a critical step in the formation of the necrosome.[4][13] The intermediate domain also contains ubiquitination sites that are key for its scaffolding function in survival signaling.[14]
-
C-terminal Death Domain (DD): The death domain mediates protein-protein interactions with other death domain-containing proteins, such as the TNF receptor 1 (TNFR1), TRADD, and FADD.[3][13] This domain is crucial for the initial recruitment of RIPK1 to the receptor complex and for the subsequent assembly of downstream signaling platforms.[14]
RIPK1 in Apoptosis: A Scaffold for Caspase Activation
In the presence of active caspase-8, RIPK1 primarily functions as a scaffold to promote apoptosis. Upon TNF-α stimulation, TNFR1 recruits TRADD, which in turn recruits RIPK1 and other components to form Complex I at the plasma membrane.[3] In this complex, RIPK1 is typically polyubiquitinated, an event that promotes cell survival by activating the NF-κB pathway.[9][11]
However, under conditions where pro-survival signals are inhibited, or when cellular inhibitor of apoptosis proteins (cIAPs) are depleted, deubiquitinated RIPK1 can dissociate from the membrane and form a cytosolic complex known as Complex IIa, or the ripoptosome.[5][11] This complex consists of RIPK1, FADD, and pro-caspase-8. The proximity of pro-caspase-8 molecules within this complex leads to their auto-activation and the initiation of the apoptotic cascade.[5][6]
RIPK1 in Necroptosis: The Kinase-Driven Execution
When caspase-8 is inhibited or absent, the cell death signaling pathway can switch from apoptosis to necroptosis.[6][7] In this context, the kinase activity of RIPK1 becomes paramount.[9] Following the formation of a cytosolic complex similar to Complex IIa, the inhibition of caspase-8 allows RIPK1 to interact with RIPK3 via their respective RHIM domains.[15] This interaction leads to the formation of an amyloid-like signaling complex called the necrosome, or Complex IIb.[16]
Within the necrosome, RIPK1 and RIPK3 undergo auto- and trans-phosphorylation, leading to the activation of RIPK3.[17] Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like (MLKL) protein, the key executioner of necroptosis.[7][18] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[2][19]
Quantitative Data on RIPK1 Function and Inhibition
The following tables summarize key quantitative data from various studies, providing insights into the dynamics of RIPK1-mediated cell death and the efficacy of its inhibitors.
Table 1: Efficacy of RIPK1 Inhibitors in Cellular Models
| Compound | Cell Line | Assay | EC50/IC50 | Reference |
| Necrostatin-1 (Nec-1) | L929 | TNF-induced necroptosis | ~0.5 µM | [20] |
| GSK'772 | HT-29 | TNF-induced necroptosis | 0.2 nM | [21] |
| GSK'157 | HT-29 | TNF-induced necroptosis | 3.1 nM | [21] |
| UAMC-3861 | MEF | TNF-induced necroptosis | Single-digit nM | [21] |
| Compound [I] | U937 | TSZ-induced necroptosis | 47.8 pM | [16] |
| Compound [I] | J774A.1 | TSZ-induced necroptosis | 75.8 pM | [16] |
| Compound [I] | L929 | TSZ-induced necroptosis | 10.2 pM | [16] |
| RIPA-56 | L929 | TZS-induced necrosis | 27 nM | [20] |
Table 2: Phenotypes of RIPK1 Genetically Modified Mouse Models
| Mouse Model | Phenotype | Key Findings | Reference |
| Ripk1-/- | Perinatal lethality | RIPK1 scaffolding function is essential for survival. | [18] |
| Ripk1K45A/K45A (kinase-dead) | Viable and healthy | RIPK1 kinase activity is dispensable for normal development. | [18] |
| Ripk1D138N/D138N (kinase-dead) | Viable, protected from TNF-induced shock | Confirms kinase activity is not required for viability but is crucial for necroptosis. | [22] |
| Ripk1K376R/K376R (ubiquitination-deficient) | Embryonic lethality | K376 ubiquitination is critical for suppressing RIPK1-dependent cell death during development. | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of RIPK1 in apoptosis and necroptosis.
Immunoprecipitation of RIPK1-Containing Complexes
This protocol is designed to isolate RIPK1 and its interacting partners from cell lysates for subsequent analysis by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-RIPK1 antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Culture and treat cells as required to induce apoptosis or necroptosis.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against RIPK1 and expected interacting partners (e.g., FADD, Caspase-8, RIPK3, MLKL).[10][15][24]
Cell Viability and Death Assays
These assays are used to quantify the extent of apoptosis and necroptosis in cell populations.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture and treat cells in a multi-well plate.
-
Harvest cells, including any floating cells in the supernatant.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Caspase-8 Activity Assay
This colorimetric assay measures the activity of caspase-8, a key indicator of apoptosis.
Materials:
-
Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-8 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-8 activity.[7][9]
Detection of MLKL Oligomerization
This non-reducing Western blot protocol is used to detect the formation of MLKL oligomers, a hallmark of necroptosis.
Materials:
-
Cell lysis buffer
-
Non-reducing SDS-PAGE sample buffer
-
Anti-MLKL antibody
Procedure:
-
Lyse cells from treated and control samples.
-
Add non-reducing SDS-PAGE sample buffer to the lysates. Do not add reducing agents like β-mercaptoethanol or DTT.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-MLKL antibody to detect monomeric and oligomeric forms of MLKL.[2][19]
RIPK1 Kinase Activity Assay
This in vitro assay measures the kinase activity of immunoprecipitated or recombinant RIPK1.
Materials:
-
Immunoprecipitated RIPK1 or recombinant RIPK1
-
Kinase assay buffer
-
ATP (can be radiolabeled [γ-³²P]ATP)
-
Substrate (e.g., Myelin Basic Protein, MBP)
Procedure:
-
Immunoprecipitate RIPK1 from cell lysates or use purified recombinant RIPK1.
-
Resuspend the beads with immunoprecipitated RIPK1 in kinase assay buffer.
-
Add the substrate (e.g., MBP) and ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.[26][27]
Conclusion and Future Directions
RIPK1's position as a central regulator of cell death and inflammation makes it a highly attractive therapeutic target.[1] The ability to modulate its kinase activity or its scaffolding function offers the potential to treat a wide array of human diseases. The development of specific and potent small-molecule inhibitors of RIPK1 kinase activity is a promising avenue for therapeutic intervention in inflammatory and neurodegenerative conditions.[1]
Future research should continue to unravel the complex regulatory mechanisms governing RIPK1's function, including the interplay of different post-translational modifications and the identification of novel interacting partners. A deeper understanding of the context-dependent roles of RIPK1 in different cell types and disease states will be crucial for the successful clinical translation of RIPK1-targeted therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the multifaceted role of RIPK1 in cell fate determination.
References
- 1. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.elabscience.com [file.elabscience.com]
- 8. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. ulab360.com [ulab360.com]
- 11. researchgate.net [researchgate.net]
- 12. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Analyze Cellular Necroptosis | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. www2.nau.edu [www2.nau.edu]
- 16. RIPK1 inhibitor exhibits relevant antinecroptotic activity | BioWorld [bioworld.com]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 22. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 23. Ubiquitination of RIPK1 suppresses programmed cell death by regulating RIPK1 kinase activation during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bioradiations.com [bioradiations.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. amsbio.com [amsbio.com]
Investigating Necroptosis in Neurodegenerative Diseases with Cl-Necrostatin-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Necroptosis in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neurons in the central nervous system.[1][2] While apoptosis, a form of programmed cell death, has long been a primary focus of research, another regulated cell death pathway, known as necroptosis, has emerged as a critical player in the pathogenesis of these devastating disorders.[1][2][3]
Necroptosis is a form of regulated necrosis that is typically activated when apoptosis is inhibited.[3] It is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[4] This inflammatory component is particularly relevant in the context of neurodegeneration, where chronic neuroinflammation is a well-established feature.[3] The core molecular machinery of necroptosis involves a signaling cascade mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[2][3]
Given the involvement of necroptosis in neuronal cell death across various neurodegenerative diseases, targeting this pathway presents a promising therapeutic strategy. This guide focuses on the use of Cl-Necrostatin-1 (also known as Necrostatin-1s or 7-Cl-O-Nec-1) , a potent and specific inhibitor of RIPK1, as a tool to investigate and potentially modulate necroptosis in the context of neurodegenerative disease research.[5]
The Necroptotic Signaling Pathway
The canonical necroptosis pathway is initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). The signaling cascade can be summarized as follows:
-
Complex I Formation and Pro-survival Signaling: Upon TNF-α binding, TNFR1 recruits a signaling complex known as Complex I, which includes TRADD, TRAF2, cIAP1/2, and RIPK1. In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold for the activation of NF-κB and MAPK pathways, promoting cell survival and inflammation.
-
Transition to Complex II and Apoptosis or Necroptosis: Under conditions where cIAP1/2 are depleted or inhibited, or when deubiquitinating enzymes are active, RIPK1 is deubiquitinated, leading to its dissociation from Complex I. RIPK1 can then form a cytosolic complex known as Complex II.
-
Apoptotic Pathway (Complex IIa): If Caspase-8 is active, it is recruited to Complex IIa (composed of FADD, TRADD, and RIPK1), leading to its activation and subsequent initiation of the apoptotic cascade.
-
Necroptotic Pathway (Complex IIb - The Necrosome): In the absence or inhibition of Caspase-8, RIPK1 interacts with RIPK3 through their respective RIP Homology Interaction Motifs (RHIMs) to form the necrosome.
-
-
Necrosome Activation and Execution of Necroptosis: Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and trans-phosphorylation, leading to the recruitment and phosphorylation of their substrate, MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture and lytic cell death.[6]
This compound: A Specific Inhibitor of RIPK1
This compound is a potent and specific allosteric inhibitor of RIPK1 kinase activity.[5] It binds to a pocket on the RIPK1 kinase domain, locking it in an inactive conformation and thereby preventing the autophosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3.[5] This effectively blocks the formation of the necrosome and the downstream events leading to necroptosis.
Compared to its parent compound, Necrostatin-1, this compound exhibits improved metabolic stability and selectivity, making it a more reliable tool for in vitro and in vivo studies.[5] Notably, this compound does not inhibit the pro-survival functions of RIPK1 mediated by its scaffold activity in Complex I.
Quantitative Data on this compound in Neurodegenerative Disease Models
The following tables summarize key quantitative findings from studies utilizing this compound and its parent compound, Necrostatin-1, in various models of neurodegenerative diseases.
Table 1: In Vitro Efficacy of RIPK1 Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Necrostatin-1 | Jurkat (FADD-deficient) | Necroptosis Inhibition | 494 nM | [7] |
| This compound | Jurkat | Necroptosis Inhibition | 206 nM | [7] |
| Necrostatin-1 | PC12 | 6-OHDA-induced toxicity | 5-30 µM (protective range) | [3][4] |
| Necrostatin-1 | SH-SY5Y | H₂O₂-induced cell death | 10-40 µM (protective range) | [8] |
| Necrostatin-1 | HT-22 | H₂O₂ and Glutamate-induced cell death | 10-40 µM (protective range) | [8] |
Table 2: In Vivo Neuroprotective Effects of RIPK1 Inhibitors in Animal Models
| Disease Model | Animal Model | Compound | Dose & Administration | Key Quantitative Findings | Reference |
| Alzheimer's Disease | 5xFAD Mice | This compound | 10 mg/kg i.p. & 0.5 mg/mL in drinking water for 21 days | Reduced number of Fluoro-Jade-positive (degenerating) neurons; Lowered pMLKL/MLKL ratio. | [9] |
| Alzheimer's Disease | Aluminum-induced AD model (mice) | Necrostatin-1 | 2, 4, and 8 mM i.c.v. | Significantly improved learning and memory in Morris water maze; Decreased neural cell death. | [10] |
| Parkinson's Disease | MPTP-induced PD model (mice) | This compound | Not specified | Significantly improved survival of dopaminergic neurons. | [1] |
| Parkinson's Disease | MPTP-induced PD model (mice) | Necrostatin-1 | Not specified | Increased dopamine levels and rescued dopaminergic neuron loss. | [11] |
| Huntington's Disease | R6/2 transgenic mice | Necrostatin-1 | Intracerebroventricular infusion | Delayed disease onset by ~14 days; Improved motor performance on rotarod. | [12] |
| ALS | SOD1-G93A mice | Necrostatin-1s | Not specified | Modestly delayed disease onset. |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate necroptosis and the effects of this compound in the context of neurodegenerative diseases.
Cell Viability Assay (MTT Assay)
This protocol is adapted for use with a neuroblastoma cell line such as SH-SY5Y to assess the protective effects of this compound against a neurotoxin.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-OHDA for Parkinson's model, Aβ oligomers for Alzheimer's model)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 1 µM to 50 µM.[8] Remove the old medium from the cells and add 100 µL of the medium containing the desired concentration of this compound. Incubate for 1-2 hours.
-
Induction of Cell Death: Prepare the neurotoxin at the desired concentration in culture medium. Add the neurotoxin to the wells, bringing the final volume to 200 µL. Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with this compound alone.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Western Blotting for Necroptosis Markers
This protocol describes the detection of total and phosphorylated RIPK1, RIPK3, and MLKL in neuronal cell lysates or brain tissue homogenates.
Materials:
-
Cell lysates or brain tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RIPK1, anti-p-RIPK1, anti-RIPK3, anti-p-RIPK3, anti-MLKL, anti-p-MLKL, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities. Normalize the protein of interest to the loading control.
Immunohistochemistry for p-MLKL in Mouse Brain
This protocol details the staining of phosphorylated MLKL in mouse brain sections to identify cells undergoing necroptosis.
Materials:
-
Paraffin-embedded or free-floating mouse brain sections
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody: anti-p-MLKL (e.g., 1:100 dilution)
-
Biotinylated secondary antibody
-
ABC reagent (avidin-biotin-peroxidase complex)
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol to rehydrate the tissue.
-
Antigen Retrieval: Boil sections in citrate buffer (pH 6.0) for 10-20 minutes. Allow to cool to room temperature.
-
Permeabilization (for free-floating sections): Incubate sections in PBST (PBS with 0.3% Triton X-100).
-
Blocking: Block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the anti-p-MLKL primary antibody overnight at 4°C.
-
Washing: Wash sections three times with PBST.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Washing: Wash sections three times with PBST.
-
ABC Staining: Incubate sections with the ABC reagent for 1 hour.
-
Washing: Wash sections three times with PBS.
-
DAB Development: Develop the color reaction using the DAB substrate kit. Monitor the reaction under a microscope and stop by rinsing with water.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and coverslip with mounting medium.
-
Imaging and Analysis: Acquire images using a brightfield microscope. The number of p-MLKL positive cells can be quantified in specific brain regions.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the neuroprotective effects of this compound in a mouse model of a neurodegenerative disease.
Conclusion
The investigation of necroptosis in neurodegenerative diseases has opened new avenues for understanding disease mechanisms and developing novel therapeutic strategies. This compound, as a specific and stable inhibitor of RIPK1, serves as an invaluable tool for researchers in this field. The data presented in this guide demonstrate the potential of inhibiting necroptosis to confer neuroprotection in various models of neurodegeneration. The detailed experimental protocols provide a practical framework for scientists to explore the role of necroptosis in their specific research contexts. As our understanding of the intricate interplay between different cell death pathways in the brain deepens, the targeted modulation of necroptosis with compounds like this compound holds significant promise for the future of neurodegenerative disease therapeutics.
References
- 1. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 2. Surprising behavioral and neurochemical enhancements in mice with combined mutations linked to Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 protection of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 protection of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Neuron loss in the 5XFAD mouse model of Alzheimer’s disease correlates with intraneuronal Aβ42 accumulation and Caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress–Induced Cell Damage: an Involvement of Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 inhibits the degeneration of neural cells induced by aluminum exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Necrostatin-1 ameliorates symptoms in R6/2 transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Necroptosis is dispensable for motor neuron degeneration in a mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cl-Necrostatin-1 in Mitigating Ischemic Brain Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a complex cascade of cellular death pathways within the brain.[1] Necroptosis, a form of regulated necrosis, has emerged as a critical contributor to neuronal damage following cerebral ischemia.[1][2][3] This technical guide provides an in-depth overview of Cl-Necrostatin-1 (also known as Necrostatin-1s or 7-Cl-O-Nec-1), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[4][5] We will explore its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its use in a common animal model of ischemic stroke, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for ischemic brain injury.
Introduction to Necroptosis in Ischemic Brain Injury
Cell death following cerebral ischemia is a complex process involving multiple pathways, including apoptosis, autophagy, and necroptosis.[3] Necroptosis is a regulated form of necrosis that is initiated by the activation of inflammatory receptors such as the tumor necrosis factor (TNF) receptor.[2][3] This signaling cascade is critically dependent on the kinase activity of RIPK1 and subsequently RIPK3, which are central regulators of this cell death pathway.[3][6] In the context of ischemic stroke, necroptosis contributes significantly to neuronal loss and neuroinflammation.[1][7] Therefore, targeting the key molecular players in the necroptosis pathway, such as RIPK1, presents a promising therapeutic strategy to ameliorate ischemic brain damage.[2][7]
This compound: A Specific RIPK1 Inhibitor
This compound is an analog of Necrostatin-1 (Nec-1) with improved specificity and potency as a RIPK1 inhibitor.[4][5] It has demonstrated excellent blood-brain barrier permeability, making it a valuable tool for studying central nervous system pathologies.[4]
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂ClN₃OS |
| IUPAC Name | 5-((7-chloro-1H-indol-3-yl)methyl)-3-methyl-2-thioxoimidazolidin-4-one |
| Related Compound | Necrostatin-1 (C₁₃H₁₃N₃OS)[8] |
Mechanism of Action
This compound, like its predecessor Nec-1, allosterically inhibits the kinase activity of RIPK1.[9] It binds to a hydrophobic pocket between the N- and C-lobes of the RIPK1 kinase domain, locking it in an inactive conformation.[4][9] By inhibiting RIPK1 autophosphorylation and its subsequent interaction with RIPK3, this compound effectively blocks the formation of the necrosome, a protein complex essential for the execution of necroptosis.[10] This inhibition of the RIPK1/RIPK3/MLKL signaling cascade ultimately prevents plasma membrane rupture and cell death.[6][11]
Preclinical Efficacy of Necrostatin-1 and its Analogs in Ischemic Stroke Models
Numerous preclinical studies have demonstrated the neuroprotective effects of Necrostatin-1 and its analogs in various models of ischemic brain injury. These studies consistently show a reduction in infarct volume, improved neurological outcomes, and decreased markers of inflammation and cell death.
Summary of Quantitative Data
| Study Focus | Animal Model | Compound | Dosage & Administration | Key Findings | Reference |
| Neuroprotection | Rat MCAO | Necrostatin-1 | 10 µg, intracerebroventricularly, 30 min before MCAO | Significantly reduced infarct volume (5.08% vs. 18.27% in control) and improved neurological scores. | [12] |
| Cognitive Function | Mouse BCAS | Necrostatin-1 | 50 mg/kg, intragastrically, for 2 weeks | Improved cognitive function (reduced escape latency and distance in Morris water maze) and decreased neuroinflammation. | [13] |
| Early Brain Injury | Rat SAH | Necrostatin-1 | 10 mg/kg, intraperitoneally | Attenuated brain edema, blood-brain barrier disruption, and neurological deficits. | [14] |
| Hippocampal Damage | Mouse Status Epilepticus | Necrostatin-1 | 40 µM | Decreased neuronal apoptosis and downregulated necroptosis-related proteins (RIP1, RIP3, MLKL). | [15] |
MCAO: Middle Cerebral Artery Occlusion; BCAS: Bilateral Common Carotid Artery Stenosis; SAH: Subarachnoid Hemorrhage.
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment utilizing this compound in a rodent model of ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used and reproducible method for inducing focal cerebral ischemia that mimics human stroke.[16][17]
4.1.1. Materials
-
Adult male Sprague-Dawley rats (220-250g)[12]
-
This compound or Necrostatin-1
-
Vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., isoflurane)[17]
-
5-0 monofilament suture with a rounded tip[16]
-
Surgical instruments
-
Heating pad to maintain body temperature[17]
4.1.2. Procedure
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.[17]
-
Surgical Procedure:
-
Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and place a temporary ligature around the CCA.
-
Introduce a 5-0 monofilament suture into the ICA via an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).[16]
-
-
Drug Administration:
-
For intracerebroventricular (ICV) injection, stereotaxically inject this compound into the lateral ventricle before MCAO.[12]
-
For systemic administration (e.g., intraperitoneal or intragastric), administer the compound at the desired time point relative to the ischemic insult.
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a specific duration (e.g., 90 minutes for transient MCAO).
-
For reperfusion, carefully withdraw the filament.[18]
-
-
Post-operative Care: Suture the incision and allow the animal to recover in a warm cage. Monitor for any signs of distress.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate motor and sensory function at various time points post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animal, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Immunohistochemistry and Western Blotting: Analyze brain tissue for markers of necroptosis (p-RIPK1, p-MLKL), apoptosis, and inflammation.[6][12]
-
Visualizations: Signaling Pathways and Workflows
Necroptosis Signaling Pathway and Inhibition by this compound
Caption: Necroptosis signaling cascade initiated by TNFα and the inhibitory action of this compound on RIPK1.
Experimental Workflow for MCAO Study
Caption: A typical experimental workflow for evaluating this compound in a rat MCAO model of ischemic stroke.
Discussion and Future Directions
The evidence strongly suggests that necroptosis is a key pathological mechanism in ischemic brain injury and that inhibiting this pathway with compounds like this compound holds significant therapeutic potential.[2][6] The neuroprotective effects observed in preclinical models are promising. However, further research is needed to fully elucidate the optimal therapeutic window, dosage, and long-term effects of this compound. Additionally, while this compound is a potent inhibitor of RIPK1, potential off-target effects should be carefully evaluated.[19] The development of next-generation RIPK1 inhibitors with improved pharmacokinetic and pharmacodynamic profiles will be crucial for the successful clinical translation of this therapeutic strategy for ischemic stroke.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of necroptosis in ischemic brain injury. Its ability to specifically inhibit RIPK1 and mitigate neuronal death in preclinical models underscores the potential of targeting this pathway for stroke therapy. This guide provides a foundational understanding of this compound, its application in relevant experimental models, and a framework for future research aimed at translating these findings into clinical practice.
References
- 1. The Role of Necroptosis in Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The possible roles of necroptosis during cerebral ischemia and ischemia / reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pathogenesis of Necroptosis-Dependent Signaling Pathway in Cerebral Ischemic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 7. pnas.org [pnas.org]
- 8. Necrostatin-1 | C13H13N3OS | CID 2828334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. researchgate.net [researchgate.net]
- 11. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Necrostatin-1 attenuates early brain injury after subarachnoid hemorrhage in rats by inhibiting necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Cl-Necrostatin-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-Necrostatin-1, also known as Necrostatin-1s (Nec-1s) or 7-Cl-O-Nec-1, is a potent and highly specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][2] Necroptosis is a form of regulated necrotic cell death implicated in the pathogenesis of various diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury.[3] Compared to its well-known analog Necrostatin-1, this compound offers superior metabolic stability and selectivity, making it a preferred tool for in vitro and in vivo studies of necroptosis.[1][2][3] Notably, this compound does not exhibit the off-target inhibition of indoleamine 2,3-dioxygenase (IDO) observed with Necrostatin-1.[1][2] These characteristics make this compound an invaluable reagent for elucidating the role of RIPK1-mediated necroptosis in various biological and pathological processes.
Mechanism of Action
This compound functions as an allosteric inhibitor of RIPK1.[4] By binding to a specific pocket in the kinase domain, it locks RIPK1 in an inactive conformation, thereby preventing its autophosphorylation and subsequent recruitment and activation of RIPK3.[5] This disruption of the necrosome complex, which consists of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL), ultimately blocks the downstream signaling cascade that leads to plasma membrane rupture and cell death.[1]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound in various cell lines.
| Parameter | Cell Line | Value | Reference |
| EC50 | FADD-deficient Jurkat | 206 nM | [6] |
| Jurkat | 210 nM | [1] | |
| IC50 (RIPK1 inhibition) | In vitro kinase assay | 206 nM | [7] |
| Compound | Cell Line | Parameter | Value | Reference |
| This compound (Nec-1s) | Jurkat | EC50 (Necroptosis inhibition) | 210 nM | [1] |
| Necrostatin-1 | Jurkat | EC50 (Necroptosis inhibition) | 490 nM | [1] |
| This compound (Nec-1s) | In vitro | IC50 (RIPK1 inhibition) | 206 nM | [7] |
| Necrostatin-1 | In vitro | IC50 (RIPK1 inhibition) | 494 nM | [7] |
Experimental Protocols
Reagent Preparation and Storage
Stock Solution Preparation:
-
This compound is typically supplied as a solid powder.[7] To prepare a stock solution, dissolve the powder in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared.
-
Ensure the powder is fully dissolved by gentle vortexing.
Storage:
-
Store the solid compound at -20°C.[7]
-
Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6] Stock solutions are generally stable for up to 3 months at -20°C.[6]
General Protocol for Inhibition of Necroptosis in Cell Culture
This protocol provides a general guideline for using this compound to inhibit necroptosis induced by TNF-α in combination with a pan-caspase inhibitor (e.g., z-VAD-fmk). Optimal conditions may vary depending on the cell line and experimental setup.
Materials:
-
Cells of interest (e.g., HT-29, L929, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
z-VAD-fmk (pan-caspase inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
Pre-treatment with this compound:
-
Dilute the this compound stock solution to the desired final working concentration in complete cell culture medium. A typical starting concentration is 100 nM to 20 µM.[7][8]
-
Remove the existing medium from the cells and add the medium containing this compound.
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator. This pre-incubation allows the inhibitor to enter the cells and bind to RIPK1.
-
-
Induction of Necroptosis:
-
Prepare a solution containing the necroptosis-inducing agents. A common combination is TNF-α (e.g., 10-100 ng/mL) and z-VAD-fmk (e.g., 20-50 µM).[9]
-
Add the inducing agents directly to the wells containing the cells and this compound.
-
Include appropriate controls:
-
Untreated cells (vehicle control)
-
Cells treated with necroptosis-inducing agents only
-
Cells treated with this compound only
-
-
-
Incubation: Incubate the plate for the desired period (e.g., 6-24 hours) at 37°C in a CO2 incubator.[9] The optimal incubation time should be determined empirically for each cell line and stimulus.
-
Assessment of Cell Viability:
-
Following incubation, measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Analyze the data to determine the protective effect of this compound against necroptosis.
-
Western Blot Analysis of RIPK1 Phosphorylation
This protocol describes the detection of phosphorylated RIPK1 (p-RIPK1), a key marker of necroptosis activation, by Western blotting.
Materials:
-
Cell lysates from the experiment described above
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RIPK1 (e.g., Ser166)
-
Anti-total RIPK1
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-RIPK1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To detect total RIPK1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 5. invivogen.com [invivogen.com]
- 6. RIP1 Inhibitor II, 7-Cl-O-Nec-1 - Calbiochem CAS 852391-15-2 | 504297 [merckmillipore.com]
- 7. rpeptide.com [rpeptide.com]
- 8. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cl-Necrostatin-1 for In Vitro Necroptosis Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Necroptosis is a regulated form of necrotic cell death that is implicated in various physiological and pathological processes, including inflammation, tissue injury, and neurodegenerative diseases.[1] Unlike apoptosis, necroptosis is caspase-independent and is primarily mediated by a signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[2] Upon specific stimuli, such as Tumor Necrosis Factor-alpha (TNFα) in the absence of caspase-8 activity, RIPK1 and RIPK3 are activated and form a complex called the necrosome.[1][3] This complex leads to the phosphorylation and oligomerization of MLKL, which then translocates to the plasma membrane, causing its disruption and subsequent cell death.[1][3]
Necrostatin-1 (Nec-1) and its more potent and stable analog, 7-chloro-O-necrostatin-1 (Cl-Necrostatin-1), are highly specific allosteric inhibitors of RIPK1 kinase activity.[4][5] They are invaluable tools for studying the necroptosis pathway and for identifying its role in various experimental models. These compounds bind to a hydrophobic pocket in the RIPK1 kinase domain, locking it in an inactive conformation and thereby preventing the downstream signaling cascade that leads to necroptosis.[3][5] These application notes provide a comprehensive guide to using this compound in in vitro necroptosis assays.
Mechanism of Action of this compound
This compound functions by directly inhibiting the kinase activity of RIPK1. This action is the critical control point for preventing the execution of the necroptotic pathway. When upstream signals (e.g., from TNFR1) are received and caspase-8 is inhibited, RIPK1 undergoes autophosphorylation, a key step for recruiting and activating RIPK3.[3] By binding to RIPK1, this compound prevents this autophosphorylation, thereby blocking the formation of the functional RIPK1-RIPK3 necrosome and halting all subsequent steps, including MLKL phosphorylation and membrane permeabilization.[3][6]
Quantitative Data: Effective Concentrations of Necrostatin-1
The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, published data for Necrostatin-1 provides a strong starting point for optimization.
| Cell Line | Necroptosis Stimulus | Necrostatin-1 Concentration | Observed Effect / Assay | Citation(s) |
| Jurkat (Human T-cell) | TNFα + zVAD-fmk | EC50: 490 nM | Inhibition of necroptotic cell death | [7][8] |
| L929 (Murine fibrosarcoma) | TNFα | 10 - 50 µM | Dose-dependent inhibition of necrosis (maximal at ≥20 µM) | [9][10] |
| HT-29 (Human colon) | TNFα + Smac mimetic + zVAD-fmk | 10 - 30 µM | Inhibition of necroptosis markers (p-RIPK1, p-MLKL) | [11][12] |
| NIH 3T3 (Mouse fibroblast) | TNFα + Cycloheximide + zVAD-fmk | 20 - 50 µM | Inhibition of TNF-induced necrosis | [10] |
| Human Neutrophils | Spontaneous or LPS-induced | 20 - 100 µM | Unexpectedly induced apoptosis | [13] |
| NRK-52E (Rat kidney) | TNFα + Antimycin A + zVAD-fmk | 20 µM | Increased cell viability, reduced cell death | [14][15] |
| Porcine Islets | Culture conditions | 100 µM | Most effective dose for enhancing in vitro maturation | [16] |
| General Use | Various | 0.15 - 40 µM | Recommended working concentration range for cell culture | [5] |
Experimental Protocols
General Experimental Workflow
A typical in vitro necroptosis inhibition assay follows a standard workflow of cell preparation, inhibitor pre-treatment, necroptosis induction, and subsequent analysis.
Detailed Protocol: TNFα-Induced Necroptosis in L929 Cells
This protocol provides a method for inducing and inhibiting necroptosis in the murine fibrosarcoma L929 cell line, a well-established model for studying this pathway.[10]
Materials:
-
L929 cells (ATCC® CCL-1™)
-
Complete Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Recombinant mouse TNFα (carrier-free)
-
This compound (or Necrostatin-1)
-
DMSO (vehicle control)
-
zVAD-fmk (pan-caspase inhibitor, optional but recommended for enhancing necroptosis)[10]
-
96-well clear-bottom plates (for viability assays) or 6-well plates (for protein analysis)
-
Reagents for endpoint analysis (e.g., MTS assay kit, LDH cytotoxicity kit, or lysis buffer for Western blot)
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed L929 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]
-
For protein analysis, seed 0.5 x 10⁶ cells per well in a 6-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A starting range of 1 µM to 50 µM is recommended.[10] Prepare a vehicle control using the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Pre-incubate the cells for 30-60 minutes at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a stock of mouse TNFα in complete culture medium.
-
Add TNFα to each well to a final concentration of 10 ng/mL.[10]
-
Optional: To enhance the necroptotic signal, a pan-caspase inhibitor like zVAD-fmk can be co-administered with TNFα at a final concentration of 10-20 µM.[10]
-
Include control wells: cells only, cells + vehicle + TNFα, cells + this compound only.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 6 to 14 hours.[10] The optimal time should be determined via a time-course experiment.
-
-
Assessment of Necroptosis:
-
Follow the chosen method for analysis as described below.
-
Methods for Assessing Necroptosis Inhibition
The most reliable way to identify necroptotic events is through the immunochemical detection of active, phosphorylated forms of RIPK1, RIPK3, and MLKL.[11][12] However, other methods can provide quantitative data on cell viability.
1. Cell Viability Assays:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells. A decrease in signal indicates cell death. This is a common method for quantifying the protective effect of Necrostatin-1.[10]
-
LDH Release Assay: Lactate Dehydrogenase (LDH) is a cytosolic enzyme released upon plasma membrane rupture, a hallmark of necrosis and necroptosis. An increase in LDH in the culture supernatant is a direct measure of cell lysis.[1]
2. Western Blot Analysis: This is the gold standard for confirming necroptosis pathway activation and its inhibition.
-
Protocol: After treatment, lyse cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[14] Separate 20-40 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies.
-
Key Antibodies:
-
Phospho-RIPK1 (Ser166)
-
Phospho-RIPK3 (Ser227)
-
Phospho-MLKL (Ser358)
-
Total RIPK1, RIPK3, MLKL (as loading controls)
-
β-Actin or GAPDH (as loading controls)
-
-
Expected Result: In necroptosis-induced cells, phosphorylated forms of RIPK1, RIPK3, and MLKL will be elevated. Treatment with this compound should significantly reduce or abolish the phosphorylation of these proteins.[3]
3. Flow Cytometry:
-
Protocol: Stain cells with Annexin V (which binds to exposed phosphatidylserine) and a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters membrane-compromised cells).
-
Interpretation: Necroptotic cells, like necrotic cells, will lose membrane integrity and will be positive for both Annexin V and PI (Annexin V+/PI+).[17] While this profile is also seen in late apoptotic cells, combining it with Western blot data or using it in caspase-inhibited conditions helps confirm necroptosis. The protective effect of this compound will be observed as a shift from the Annexin V+/PI+ population to the viable (Annexin V-/PI-) population.
References
- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 11. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 12. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow control effect of necrostatin-1 on cell death of the NRK-52E renal tubular epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Necrostatin-1 Attenuates Ischemia Injury Induced Cell Death in Rat Tubular Cell Line NRK-52E through Decreased Drp1 Expression [mdpi.com]
- 16. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioradiations.com [bioradiations.com]
Application Notes and Protocols for In Vivo Administration of Cl-Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Cl-Necrostatin-1 (also known as 7-Cl-O-Nec-1 or Necrostatin-1s), a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document outlines its mechanism of action, provides quantitative data from various in vivo studies, and offers detailed experimental protocols for its use in animal models.
Introduction to this compound
This compound is a potent and selective inhibitor of RIPK1 kinase activity. It is an analog of Necrostatin-1 with improved metabolic stability and selectivity, notably lacking the off-target inhibition of indoleamine 2,3-dioxygenase (IDO) observed with the parent compound.[1][2] By binding to RIPK1, this compound prevents its autophosphorylation and the subsequent recruitment and phosphorylation of RIPK3, thereby blocking the formation of the necrosome complex and inhibiting necroptotic cell death.[3] Necroptosis is a form of regulated necrosis implicated in the pathophysiology of numerous conditions, including ischemia-reperfusion injury, inflammatory diseases, and neurodegeneration.
Mechanism of Action: Inhibition of Necroptosis
The signaling pathway leading to necroptosis is initiated by various stimuli, such as TNF-α binding to its receptor. In the absence of caspase-8 activity, RIPK1 is activated through autophosphorylation. This leads to the recruitment of RIPK3, forming a complex known as the necrosome. RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of the necroptosis pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[3] this compound specifically targets and inhibits the kinase activity of RIPK1, preventing the downstream signaling cascade.
Quantitative Data from In Vivo Studies
The following tables summarize the dosages and administration routes of Necrostatin-1 and this compound (Nec-1s) in various in vivo models. It is important to note that optimal dosage and administration routes may vary depending on the specific animal model, disease state, and experimental endpoint.
Table 1: In Vivo Administration of Necrostatin-1
| Animal Model | Disease/Injury Model | Dosage | Administration Route | Key Findings | Reference |
| Mice (C57BL/6) | Total Body Irradiation | 1.65 mg/kg | Intravenous (i.v.) | Improved survival when administered 24, 48, or 72 hours post-irradiation. | [4] |
| Rats | Ischemic Stroke (MCAO) | 20 mM (1.5 µl) | Intracerebroventricular | Reduced infarct volume. | [5] |
| Rats | Renal Ischemia-Reperfusion | 1.65 mg/kg | Intravenous (i.v.) | Diminished RIPK1 expression and renal cell injury. | [6] |
| Mice | Colitis-Associated Tumorigenesis | Not Specified | Not Specified | Inhibited upregulation of RIP1 and RIP3. | [7] |
| Mice | Status Epilepticus | 10, 20, 40, 80 µM | Intralateral Ventricle | 40 µM was optimal in downregulating necroptosis-related proteins. | [8] |
| Mice | Lung Ischemia-Reperfusion | 1 mg/kg | Intraperitoneal (i.p.) | Alleviated lung injury. | [9] |
Table 2: In Vivo Administration of this compound (Nec-1s)
| Animal Model | Disease/Injury Model | Dosage | Administration Route | Key Findings | Reference |
| Mice | Abdominal Aortic Aneurysm | 1.6 mg/kg/day | Intraperitoneal (i.p.) | Significantly smaller aortic expansion compared to vehicle. | [10] |
| Mice | TNF-induced SIRS | 0.6 mg/kg (low dose), 6 mg/kg (high dose) | Not Specified | High dose was protective; low dose did not show the sensitization effect seen with Nec-1. | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Ethanol
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles
Protocol for Intravenous (i.v.) or Intraperitoneal (i.p.) Injection:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to make a 10 mg/ml stock.
-
Ensure the powder is completely dissolved by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Example for a 1.65 mg/kg dose in a 20g mouse):
-
Vehicle Preparation: A common vehicle for in vivo administration of hydrophobic compounds is a mixture of Cremophor EL, ethanol, and saline. A typical ratio is 1:1:8 (10% Cremophor EL, 10% ethanol, 80% saline).[4]
-
Calculation of Required Dose: For a 20g mouse, the required dose is 1.65 mg/kg * 0.02 kg = 0.033 mg.
-
Dilution:
-
Based on the stock solution concentration (e.g., 10 mg/ml), calculate the volume of stock needed: 0.033 mg / 10 mg/ml = 0.0033 ml or 3.3 µl.
-
Determine the final injection volume. For mice, a typical i.v. or i.p. injection volume is 100-200 µl. Let's assume a final volume of 100 µl.
-
In a sterile microcentrifuge tube, add 10 µl of Cremophor EL and 10 µl of ethanol.
-
Add the calculated volume of this compound stock solution (3.3 µl).
-
Vortex briefly to mix.
-
Bring the final volume to 100 µl with sterile saline (add 76.7 µl).
-
Vortex thoroughly to ensure a homogenous suspension.
-
-
Administration: Administer the freshly prepared solution to the animal via the desired route (i.v. or i.p.).
-
Note: The solubility and stability of this compound in aqueous solutions can be limited. It is crucial to prepare the working solution fresh before each experiment. The vehicle composition may need to be optimized for different administration routes and experimental models.
Experimental Workflow for a Murine Model of Ischemia-Reperfusion Injury
The following diagram illustrates a general workflow for testing the efficacy of this compound in a mouse model of ischemia-reperfusion (I/R) injury.
Western Blot Protocol for Necroptosis Markers (RIPK1, RIPK3, MLKL)
Materials:
-
Harvested tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-RIPK1, anti-RIPK3, anti-MLKL, anti-p-MLKL, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Homogenize the harvested tissue samples in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-RIPK1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
If necessary, the membrane can be stripped of the antibody-antigen complexes and re-probed with another primary antibody (e.g., for RIPK3, MLKL, or a loading control).
-
Note: Antibody concentrations and incubation times may need to be optimized for specific antibodies and experimental conditions.
Concluding Remarks
This compound is a valuable tool for investigating the role of necroptosis in various disease models. Its improved specificity over Necrostatin-1 makes it a preferred choice for in vivo studies.[1][2] The protocols and data presented in these application notes provide a foundation for designing and conducting experiments with this compound. Researchers should carefully consider the specific requirements of their experimental model to optimize dosage, administration route, and analytical methods.
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 mitigates renal ischaemia-reperfusion injury - time dependent - via aborting the interacting protein kinase (RIPK-1)-induced inflammatory immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 Alleviates Lung Ischemia-Reperfusion Injury via Inhibiting Necroptosis and Apoptosis of Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cl-Necrostatin-1 Efficacy Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activity. It is implicated in the pathophysiology of various diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury. The core necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][2] The phosphorylation of MLKL by RIPK3 leads to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and cell death.
Cl-Necrostatin-1 (also known as 7-Cl-O-Nec-1 or Necrostatin-1s) is a potent and specific inhibitor of RIPK1 kinase activity.[1][3] It is a more stable and selective analog of Necrostatin-1, lacking the off-target effects on indoleamine 2,3-dioxygenase (IDO).[1] These characteristics make this compound a valuable tool for studying the role of RIPK1-mediated necroptosis in various disease models and for the development of potential therapeutics.
These application notes provide detailed protocols for utilizing common cell viability assays—MTT and CellTiter-Glo®—to quantify the efficacy of this compound in protecting cells from induced necroptosis.
Necroptosis Signaling Pathway
The induction of necroptosis is often initiated by death receptor signaling, such as the tumor necrosis factor receptor 1 (TNFR1). In the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This forms a functional complex known as the necrosome. Activated RIPK3 then phosphorylates MLKL, the terminal effector in the necroptosis pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.
Data Presentation: Efficacy of this compound
The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The following table summarizes reported values for this compound in inhibiting necroptosis in various cell lines.
| Cell Line | Necroptosis Induction Stimuli | Assay | Efficacy Metric | Value (nM) | Reference |
| Jurkat | TNF-α + z-VAD-FMK | Not Specified | EC50 | 210 | [3] |
| Jurkat | Not Specified | Not Specified | IC50 | 100 | [3] |
Experimental Workflow for Assessing this compound Efficacy
The general workflow for evaluating the efficacy of this compound involves inducing necroptosis in a cell culture model and measuring the protective effect of the compound using a cell viability assay.
Experimental Protocols
Induction of Necroptosis
This protocol describes a general method for inducing necroptosis in cultured cells, which can be adapted for various cell lines such as HT-29 or L929.
Materials:
-
Cell line of interest (e.g., HT-29, L929)
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Prepare the necroptosis induction cocktail containing TNF-α and z-VAD-FMK in complete cell culture medium. A common starting concentration is 20 ng/mL TNF-α and 20 µM z-VAD-FMK.
-
Add the necroptosis induction cocktail to all wells except the no-treatment control.
-
Incubate the plate for 12-24 hours at 37°C.
-
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average background reading (media only) from all other readings.
-
Normalize the data to the control cells (treated with necroptosis inducers but no this compound).
-
Percent Viability = [(Sample Reading - Background) / (Control Reading - Background)] x 100
-
-
Generate Dose-Response Curve:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
-
Determine EC50/IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 or IC50 value from the dose-response curve. This represents the concentration of this compound that restores 50% of the cell viability or inhibits necroptosis by 50%.
-
Conclusion
The MTT and CellTiter-Glo® assays are robust and reliable methods for quantifying the efficacy of this compound in preventing necroptotic cell death. The provided protocols offer a framework for researchers to assess the protective effects of this RIPK1 inhibitor. Careful optimization of cell density, induction conditions, and inhibitor concentrations is crucial for obtaining accurate and reproducible results. These assays are valuable tools in the investigation of necroptosis-related diseases and the development of novel therapeutic interventions targeting this cell death pathway.
References
Application Notes and Protocols for Cl-Necrostatin-1 Testing in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing necroptosis in Jurkat T-lymphocyte cells and evaluating the inhibitory effects of Cl-Necrostatin-1 (also known as Necrostatin-1s or 7-Cl-O-Nec-1). This compound is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of the necroptotic cell death pathway.
Introduction to Necroptosis
Necroptosis is a form of regulated necrosis, or programmed cell death, that is typically activated when apoptosis is inhibited. It is characterized by cell swelling, rupture of the plasma membrane, and the release of cellular contents, which can trigger an inflammatory response. The core signaling pathway involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[1][2][3] Upon stimulation by factors like Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is activated. In the absence of caspase-8 activity, activated RIPK1 recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex called the necrosome.[1][3] Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[1][4]
This compound is a highly specific, stable, and potent analog of Necrostatin-1.[5][6] It acts as an allosteric inhibitor of RIPK1, preventing its autophosphorylation and subsequent activation of the downstream necroptosis pathway.[7][8] Its specificity and stability make it a preferred tool for studying the role of RIPK1-mediated necroptosis in various biological and pathological processes.
Quantitative Data: this compound Efficacy
This compound demonstrates superior potency and selectivity in inhibiting RIPK1 compared to its parent compound, Necrostatin-1. The following table summarizes its key inhibitory properties.
| Compound | Target | IC50 (in vitro) | Effective Concentration (Jurkat Cells) | Reference |
| This compound | RIPK1 | 206 nM | 100 nM | [1] |
| Necrostatin-1 | RIPK1 | 494 nM | >100 nM | [1] |
Signaling Pathway and Experimental Workflow
To visualize the key molecular interactions and the experimental procedure, the following diagrams are provided.
Caption: Necroptosis signaling cascade initiated by TNF-α.
Caption: Workflow for testing this compound in Jurkat cells.
Experimental Protocols
Materials and Reagents
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Inducers:
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant, LCL161)
-
Z-VAD-FMK (pan-caspase inhibitor)
-
-
Inhibitor:
-
This compound (Necrostatin-1s)
-
-
Assay Reagents:
-
Propidium Iodide (PI) Staining Solution
-
Annexin V-FITC
-
Cell viability reagent (e.g., MTS, XTT)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
DMSO (vehicle for compounds)
-
Protocol 1: Induction of Necroptosis in Jurkat Cells
This protocol describes the standard method for inducing necroptosis in wild-type Jurkat cells.[3][9] The combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor is used to robustly trigger the necroptotic pathway.
-
Cell Culture: Maintain Jurkat cells in suspension culture in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
Cell Seeding: Centrifuge the cells and resuspend in fresh culture medium. Count the cells and adjust the density to 2.0 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Necroptosis Induction:
-
Prepare a stock solution of the induction cocktail. The final concentrations in the well should be:
-
TNF-α: 10-100 ng/mL
-
Smac mimetic: 10-100 nM
-
Z-VAD-FMK: 20 µM
-
-
Add the appropriate volume of the induction cocktail to the designated wells. Include wells with untreated cells as a negative control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 24 hours. The optimal incubation time should be determined empirically by observing the extent of cell death.
Protocol 2: Testing the Inhibitory Effect of this compound
This protocol details the procedure for evaluating the dose-dependent inhibition of necroptosis by this compound.
-
Cell Seeding: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Pre-treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 10 nM to 10 µM to capture the full dose-response curve.
-
Include a vehicle control (DMSO) at the same final concentration as the highest dose of this compound.
-
Add the diluted this compound or vehicle to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Induction of Necroptosis: Add the necroptosis induction cocktail (TNF-α + Smac mimetic + Z-VAD-FMK) to all wells except for the untreated controls, as described in Protocol 1, step 3.
-
Incubation: Incubate the plate for the predetermined optimal time (6-24 hours).
-
Assessment of Cell Viability:
-
Method A: Propidium Iodide Staining (Flow Cytometry):
-
Transfer the cells from each well to microcentrifuge tubes or a V-bottom 96-well plate.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of cold PBS.
-
Resuspend the cell pellet in 100 µL of binding buffer containing PI and Annexin V-FITC (to distinguish from apoptotic cells).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry. Necroptotic cells will be PI-positive and Annexin V-negative or double-positive in later stages.
-
-
Method B: Metabolic Assay (MTS/XTT):
-
Add the MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
-
-
Data Analysis:
-
For metabolic assays, calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance.
-
Plot the percent viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value of this compound.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers studying necroptosis and its inhibition. By utilizing the potent and specific RIPK1 inhibitor, this compound, in a well-defined Jurkat cell model of necroptosis, investigators can effectively probe the mechanisms of this cell death pathway and evaluate potential therapeutic interventions. The established effective concentration of 100 nM for this compound in Jurkat cells provides a valuable starting point for experimental design.[1]
References
- 1. rpeptide.com [rpeptide.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TNF-α Induced Necroptosis with Cl-Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Chloro-Necrostatin-1 (Cl-Necrostatin-1), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), for the investigation of Tumor Necrosis Factor-alpha (TNF-α) induced necroptosis.
Introduction to Necroptosis and this compound
Necroptosis is a form of regulated necrosis, or programmed cell death, that is typically initiated by death receptors such as the TNF receptor 1 (TNFR1).[1][2] Unlike apoptosis, necroptosis is caspase-independent and is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[3] The core signaling pathway of TNF-α induced necroptosis involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[2][3]
This compound, a chlorinated analog of Necrostatin-1, is a highly specific allosteric inhibitor of RIPK1 kinase activity.[4] It binds to a specific pocket on RIPK1, preventing its autophosphorylation and subsequent activation of the downstream necroptotic cascade.[4] This makes this compound an invaluable tool for dissecting the role of RIPK1-mediated necroptosis in various physiological and pathological processes.
Quantitative Data: Inhibition of TNF-α Induced Necroptosis by Necrostatin-1
The inhibitory activity of Necrostatin-1 on TNF-α induced necroptosis is cell-type dependent. The following table summarizes reported effective concentrations and EC50/IC50 values in commonly used cell lines. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental system.
| Cell Line | Inducing Agent(s) | Necrostatin-1 Concentration | Effective Concentration/IC50/EC50 | Reference(s) |
| Human 293T | TNF-α | 1-100 µM | EC50: 490 nM | [5] |
| Murine L929 Fibrosarcoma | TNF-α (10 ng/ml) | 10-50 µM | Maximal inhibition at ≥ 20 µM | [6][7] |
| Murine L929 Fibrosarcoma | TNF-α (10 ng/ml) + zVAD-fmk (10 µM) | 20 µM | Effective inhibition | [4][6] |
| Human Jurkat T cells | TNF-α (100 ng/ml) | 60 µM | Effective inhibition | [8] |
| Human HT-29 Colon Adenocarcinoma | TNF-α (20 ng/ml) + SM-164 (100 nM) + zVAD-fmk (20 µM) | 50 µM | Effective inhibition of p-RIPK1 | [9] |
| Rat NRK-52E Kidney Epithelial | TNF-α (10 ng/mL) + Antimycin A (10 µM) | 20 µM | Markedly increased cell viability |
Signaling Pathway of TNF-α Induced Necroptosis and Inhibition by this compound
The following diagram illustrates the key steps in the TNF-α induced necroptosis pathway and the point of intervention for this compound.
Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Studying TNF-α Induced Necroptosis
A typical workflow for investigating the effect of this compound on TNF-α induced necroptosis is outlined below.
Caption: A generalized experimental workflow for studying this compound's effect on necroptosis.
Detailed Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in L929 Cells
This protocol describes the induction of necroptosis in the murine fibrosarcoma cell line L929, which is highly sensitive to TNF-α induced necroptosis.
Materials:
-
L929 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine TNF-α (mTNF-α)
-
This compound
-
zVAD-fmk (pan-caspase inhibitor)
-
DMSO (vehicle control)
-
96-well plates for viability assays
-
6-well plates for protein analysis
Procedure:
-
Cell Seeding:
-
For viability assays, seed L929 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
For Western blot analysis, seed L929 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in complete medium to the desired final concentrations (e.g., 10, 20, 50 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 30 minutes to 1 hour at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a solution of mTNF-α in complete medium. To induce robust necroptosis and inhibit any potential apoptotic signaling, a combination of mTNF-α (e.g., 10 ng/ml) and zVAD-fmk (e.g., 10-20 µM) can be used.[6][8] Some studies show TNF-α alone is sufficient to induce necroptosis in L929 cells.[6]
-
Add the mTNF-α +/- zVAD-fmk solution to the wells already containing this compound or vehicle.
-
Incubate the plates for the desired time points (e.g., 3, 6, 12, 24 hours).
-
-
Analysis:
-
Proceed with cell viability assays (Protocol 2) or Western blot analysis (Protocol 3).
-
Protocol 2: Cell Viability Assessment using MTS Assay
The MTS assay is a colorimetric method to assess cell viability by measuring the reduction of a tetrazolium compound by metabolically active cells.
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate
-
MTS reagent (containing PES)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
At the end of the incubation period, add 20 µl of MTS solution to each well of the 96-well plate.[10][11]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Record the absorbance at 490 nm using a microplate reader.[10][12]
-
Data Analysis:
-
Subtract the absorbance of the media-only blank wells from all other readings.
-
Express cell viability as a percentage of the vehicle-treated control group.
-
Protocol 3: Western Blot Analysis of Necroptosis Markers
This protocol outlines the detection of key phosphorylated proteins in the necroptosis pathway.
Materials:
-
Cells treated as described in Protocol 1 in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-RIPK1 (Ser166) at a 1:1000 dilution) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total protein and loading control antibodies.
-
Concluding Remarks
This compound is a critical tool for elucidating the mechanisms of TNF-α induced necroptosis. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the role of RIPK1 in their models of interest. It is crucial to optimize experimental conditions, such as reagent concentrations and incubation times, for each specific cell type and experimental setup.
References
- 1. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 2. codesandbox.io [codesandbox.io]
- 3. contentful.com [contentful.com]
- 4. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 5. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 6. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-RIP (Ser166) (D1L3S) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 12. Phospho-RIPK1 (Ser166) Polyclonal Antibody (28252-1-AP) [thermofisher.com]
- 13. static.abclonal.com [static.abclonal.com]
Application Notes and Protocols for Inhibiting Necroptosis in L929 Cells with Cl-Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that is implicated in the pathophysiology of a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury. Unlike apoptosis, necroptosis is a caspase-independent process orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein. The murine fibrosarcoma cell line, L929, is a well-established model for studying necroptosis as it readily undergoes this form of cell death upon stimulation with Tumor Necrosis Factor-alpha (TNF-α).
Cl-Necrostatin-1 (also known as 7-Cl-O-Nec-1 or Nec-1s) is a potent and specific small-molecule inhibitor of RIPK1 kinase activity. It is a more stable and selective analog of Necrostatin-1 (Nec-1). By binding to an allosteric pocket of RIPK1, this compound prevents its autophosphorylation and subsequent activation of the downstream necroptotic pathway. These application notes provide a comprehensive guide for utilizing this compound to inhibit necroptosis in L929 cells, including detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting necroptosis.
Table 1: Comparative Efficacy of Necrostatin-1 and this compound (Nec-1s) in Jurkat Cells
| Compound | EC50 for inhibiting TNF-α-induced necroptosis |
| Necrostatin-1 (Nec-1) | 494 nM |
| This compound (Nec-1s) | 206 nM |
Data obtained from studies on FADD-deficient Jurkat cells, which are another model for necroptosis research. This data suggests that this compound is more potent than its parent compound.
Table 2: Suggested Concentration Ranges for Inducing and Inhibiting Necroptosis in L929 Cells
| Reagent | Typical Concentration Range | Purpose |
| TNF-α | 10 - 100 ng/mL | Induction of necroptosis |
| zVAD-fmk (pan-caspase inhibitor) | 10 - 50 µM | Potentiation of necroptosis by inhibiting apoptosis |
| Cycloheximide (CHX) | 1 - 10 µg/mL | Sensitization to TNF-α-induced cell death |
| This compound | 0.1 - 20 µM | Inhibition of RIPK1 and necroptosis |
Signaling Pathways and Experimental Workflow
Necroptosis Signaling Pathway
The diagram below illustrates the core signaling cascade of TNF-α-induced necroptosis and the point of inhibition by this compound.
Caption: TNF-α induced necroptosis pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the inhibition of necroptosis by this compound in L929 cells.
Caption: General experimental workflow for necroptosis inhibition studies.
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in L929 Cells for Viability Assays
This protocol describes how to induce necroptosis in L929 cells and assess the inhibitory effect of this compound using a cell viability assay such as MTT or MTS.
Materials:
-
L929 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (Nec-1s)
-
TNF-α (murine)
-
zVAD-fmk
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 90 µL of fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Necroptosis: Prepare a 10X stock of the necroptosis-inducing agents (e.g., 100 ng/mL TNF-α and 200 µM zVAD-fmk). Add 10 µL of this stock to the appropriate wells.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C.
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 of this compound.
Protocol 2: Western Blot Analysis of Phosphorylated RIPK1 and MLKL
This protocol is for detecting the phosphorylation of key necroptosis markers to confirm the mechanism of action of this compound.
Materials:
-
L929 cells
-
6-well cell culture plates
-
This compound, TNF-α, zVAD-fmk
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser345), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed L929 cells in 6-well plates and grow to 70-80% confluency. Treat the cells as described in Protocol 1 (steps 2-4).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation levels relative to the total protein and loading control.
Protocol 3: In Vitro RIPK1 Kinase Assay
This protocol can be adapted to directly measure the inhibitory effect of this compound on RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1
-
This compound
-
Kinase assay buffer
-
[γ-32P]ATP or an ATP-based luminescence assay kit (e.g., ADP-Glo™)
-
SDS-PAGE gels
-
Phosphorimager or luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant RIPK1 with varying concentrations of this compound or vehicle control in kinase assay buffer. Pre-incubate for 15-30 minutes at room temperature.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using the radioactive method). Incubate for 30-60 minutes at 30°C.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection of Autophosphorylation:
-
Radioactive Method: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Analyze the incorporation of 32P into RIPK1 using a phosphorimager.
-
Luminescence Method: Follow the manufacturer's protocol for the ADP-Glo™ assay to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
-
Data Analysis: Quantify the kinase activity at each concentration of this compound and determine the IC50 value.
This compound is a valuable tool for studying the role of necroptosis in various biological and pathological processes. Its improved potency and selectivity make it a superior choice over Necrostatin-1 for inhibiting RIPK1 kinase activity. The protocols provided here offer a framework for researchers to effectively utilize this compound in L929 cells and to quantitatively assess its inhibitory effects on the necroptotic pathway. Proper experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reliable and reproducible results.
Application Note and Protocol: Flow Cytometry Analysis of Necroptosis Inhibition by Cl-Necrostatin-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated, caspase-independent cell death that is morphologically similar to necrosis and mechanistically akin to apoptosis.[1][2] It plays a critical role in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer.[3] The core necroptosis pathway is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[4][5] Upon specific stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of MLKL.[3][6] Activated MLKL translocates to the plasma membrane, inducing membrane permeabilization and cell lysis.[5]
Cl-Necrostatin-1 (also known as 7-Cl-O-Nec-1 or Nec-1s) is a potent and specific allosteric inhibitor of RIPK1 kinase activity.[3][7] By binding to a hydrophobic pocket in the RIPK1 kinase domain, it locks the protein in an inactive conformation, thereby preventing necrosome formation and subsequent cell death.[7] This application note provides a detailed protocol for inducing necroptosis in cell culture and quantifying the inhibitory effect of this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes flow cytometry to differentiate between viable, apoptotic, and necroptotic/necrotic cell populations. The assay is based on the dual staining of cells with Annexin V and Propidium Iodide (PI).
-
Annexin V: A calcium-dependent protein with a high affinity for phosphatidylserine (PS).[8] In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9][10]
-
Propidium Iodide (PI): A fluorescent DNA intercalating agent that is impermeant to live cells with intact plasma membranes.[8] It can only enter cells in the late stages of apoptosis or necroptosis/necrosis where membrane integrity is compromised.[9][10]
By analyzing the fluorescence signals from both dyes, cells can be categorized into four distinct populations:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necroptotic cells.[11]
-
Annexin V- / PI+: Necrotic cells (due to mechanical injury).[12]
The inhibition of necroptosis by this compound is quantified by observing a decrease in the Annexin V+ / PI+ population in treated cells compared to untreated controls.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the necroptosis signaling pathway and the experimental workflow for this assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 6. Necroptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 7. invivogen.com [invivogen.com]
- 8. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 12. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Intracerebroventricular Injection of 7-Chloro-O-Necrostatin-1 (Cl-Nec-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspases. It is implicated in the pathophysiology of numerous neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). Necrostatin-1 (Nec-1) was identified as a specific inhibitor of RIPK1 kinase activity, thereby blocking necroptosis and offering a potential therapeutic avenue for these conditions.[1][2] However, Nec-1 has limitations, including off-target inhibition of indoleamine 2,3-dioxygenase (IDO) and poor metabolic stability.[3][4]
7-Chloro-O-Necrostatin-1 (also known as Necrostatin-1s or 7-Cl-O-Nec-1), a chlorinated analog of Necrostatin-1, offers superior metabolic stability and selectivity for RIPK1, with no off-target IDO inhibition.[4] These characteristics make it a more suitable candidate for in vivo studies. Intracerebroventricular (ICV) injection is a common method for delivering therapeutic agents directly to the central nervous system (CNS), bypassing the blood-brain barrier and allowing for widespread distribution throughout the brain, particularly in structures near the ventricles.[5] This document provides a detailed protocol for the preparation and ICV administration of 7-Cl-O-Necrostatin-1 in a murine model.
Mechanism of Action
Necroptosis is typically initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) binding to its receptor, TNFR1.[2][6][7] This triggers a signaling cascade that, in the absence of caspase-8 activity, leads to the activation of RIPK1.[2] Activated RIPK1 recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome.[6][7] The necrosome then phosphorylates the mixed lineage kinase domain-like protein (MLKL), causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[6][7] 7-Cl-O-Necrostatin-1, as a potent inhibitor of RIPK1, binds to its kinase domain and prevents its autophosphorylation, thereby blocking the entire downstream necroptotic signaling cascade.[1]
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 6. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
Measuring MLKL Phosphorylation with Cl-Necrostatin-1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the phosphorylation of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), a key event in necroptosis, and assessing the inhibitory effects of 7-Cl-O-Necrostatin-1 (also known as Necrostatin-1s). This document includes detailed protocols for Western blotting and immunoprecipitation, quantitative data presentation, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to Necroptosis and MLKL Phosphorylation
Necroptosis is a form of regulated necrotic cell death that is implicated in a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2] This pathway is initiated by various stimuli, such as tumor necrosis factor (TNF), leading to the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2] Activated RIPK3 then phosphorylates its substrate, MLKL.[3] This phosphorylation event is a critical step, triggering a conformational change in MLKL that leads to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[3][4]
Cl-Necrostatin-1 as an Inhibitor of Necroptosis
7-Cl-O-Necrostatin-1 (this compound or Nec-1s) is a potent and specific inhibitor of the kinase activity of RIPK1.[5] By inhibiting RIPK1, this compound prevents the downstream activation of RIPK3 and, consequently, the phosphorylation of MLKL.[1] This makes it a valuable tool for studying the necroptosis pathway and a potential therapeutic agent for diseases driven by this form of cell death.
Quantitative Analysis of MLKL Phosphorylation
The effect of this compound on MLKL phosphorylation can be quantified using techniques such as Western blotting. The intensity of the protein band corresponding to phosphorylated MLKL (p-MLKL) is measured and normalized to the total MLKL or a loading control. The following table summarizes representative quantitative data on the inhibition of MLKL phosphorylation by Necrostatin-1, a closely related compound, in an animal model of ischemia.
| Treatment Group | Relative p-MLKL/Total MLKL Ratio (Mean ± SEM) | Percent Inhibition |
| Sham Control | 0.15 ± 0.03 | N/A |
| Ischemia + Vehicle | 1.00 ± 0.12 | 0% |
| Ischemia + Necrostatin-1 | 0.45 ± 0.08 | 55% |
| Data is adapted from a study using Necrostatin-1 in a rat model of middle cerebral artery occlusion (MCAO) and represents the significant reduction in p-MLKL levels with treatment.[6][7] While this data is for Necrostatin-1, similar or enhanced efficacy is expected with the more stable this compound. |
Signaling Pathway and Experimental Workflow
To visualize the biological and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Necroptosis signaling pathway and the inhibitory action of 7-Cl-O-Necrostatin-1.
Caption: Experimental workflow for measuring MLKL phosphorylation by Western blot.
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated MLKL
This protocol details the steps for detecting and quantifying p-MLKL in cell lysates.
Materials:
-
Cell Lines: HT-29 (human colon adenocarcinoma) or other suitable cell lines.
-
Reagents for Necroptosis Induction: Human TNF-α, z-VAD-FMK (pan-caspase inhibitor).
-
Inhibitor: 7-Cl-O-Necrostatin-1 (Nec-1s).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Western Blotting: PVDF membrane, transfer buffer, blocking buffer (5% w/v BSA in TBST), primary antibodies (rabbit anti-phospho-MLKL, rabbit anti-MLKL, mouse anti-β-actin), HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG), and chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HT-29) in appropriate culture plates and grow to 70-80% confluency.
-
Pre-treat cells with 7-Cl-O-Necrostatin-1 (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Induce necroptosis by adding TNF-α (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM).
-
Incubate for the desired time (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer and add loading buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MLKL, total MLKL, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-MLKL, total MLKL, and the loading control using densitometry software.
-
Normalize the p-MLKL signal to the total MLKL signal or the loading control signal.
-
Protocol 2: Immunoprecipitation of Phosphorylated MLKL
This protocol is for enriching p-MLKL from cell lysates, which can be useful for downstream applications or to increase detection sensitivity.
Materials:
-
Cell lysates prepared as in the Western Blotting protocol.
-
Immunoprecipitation Antibody: Anti-phospho-MLKL antibody.
-
Control Antibody: Rabbit IgG isotype control.
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Wash Buffer: IP lysis buffer or a modified RIPA buffer.
-
Elution Buffer: 2x Laemmli sample buffer.
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol. Use a non-denaturing lysis buffer if protein complex interactions are to be studied.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate (approximately 20 µL of bead slurry per 500 µg of protein).
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-phospho-MLKL antibody or IgG control to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the protein and denature it.
-
Pellet the beads, and the supernatant, containing the immunoprecipitated protein, is ready for analysis by Western blotting.
-
-
Western Blot Analysis:
-
Load the eluted samples onto an SDS-PAGE gel and proceed with the Western blotting protocol as described above, probing with an antibody against total MLKL.
-
By following these detailed protocols and utilizing the provided quantitative data and visualizations, researchers can effectively measure MLKL phosphorylation and investigate the inhibitory effects of this compound on the necroptosis pathway.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLKL trafficking and accumulation at the plasma membrane control the kinetics and threshold for necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-MLKL (Thr357/Ser358) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Utilizing Cl-Necrostatin-1 in Neuroinflammation Research
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including ischemic stroke, traumatic brain injury (TBI), Alzheimer's disease (AD), and Parkinson's disease (PD). A key cell death pathway implicated in driving this inflammatory response is necroptosis, a form of regulated necrosis. Cl-Necrostatin-1 (also known as Necrostatin-1s or 7-Cl-O-Nec-1) is a potent and highly specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial upstream regulator of the necroptosis pathway.[1] Its ability to cross the blood-brain barrier makes it an invaluable tool for studying the role of necroptosis in both in vitro and in vivo models of central nervous system (CNS) diseases.[1]
Mechanism of Action
Necroptosis is typically initiated following stimulation of death receptors, such as the TNF receptor (TNFR1), when caspase-8 activity is inhibited.[2][3] This leads to the recruitment and autophosphorylation of RIPK1.[4] Activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates the Mixed Lineage Kinase Domain-Like protein (MLKL).[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture, release of damage-associated molecular patterns (DAMPs), and subsequent inflammation.[5]
This compound functions by binding to a specific hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation.[6] This allosteric inhibition prevents the autophosphorylation of RIPK1 and the downstream activation of RIPK3 and MLKL, effectively halting the necroptotic cascade and its pro-inflammatory consequences.[2][4][6]
Key Applications in Neuroinflammation Models:
-
Ischemic Stroke: Reduces infarct volume, neuronal death, and improves neurological outcomes in models of middle cerebral artery occlusion (MCAO).[2][5][7]
-
Traumatic Brain Injury (TBI): Attenuates neurovascular injury, reduces lesion volume, limits microglial activation, and improves functional outcomes.[8]
-
Alzheimer's Disease (AD): Has been shown to reduce Aβ oligomers, plaque deposition, and hyperphosphorylated tau, leading to improved cognitive function in animal models.[9][10]
-
Parkinson's Disease (PD): Protects dopaminergic neurons from toxin-induced cell death in experimental models.[11][12][13]
-
Intracerebral Hemorrhage (ICH): Limits cell death, reduces blood-brain barrier disruption, attenuates edema, and improves neurobehavioral outcomes.[14]
Signaling Pathway Diagram
Caption: The Necroptosis signaling cascade and the inhibitory action of this compound on RIPK1.
Quantitative Data Summary
The following tables summarize the efficacy of Necrostatin-1 (Nec-1) and its derivatives in various neuroinflammation models.
Table 1: Efficacy of Necrostatin-1 in In Vitro Neuroinflammation Models
| Model System | Insult/Toxin | Nec-1 Concentration | Key Endpoint Measured | Result | Citation(s) |
| Primary Mouse Cortical Cells | Aluminum (Al) | 60 µM | Cell Viability | Significant increase in viability compared to Al-treated cells. | [15] |
| PC12 Cells | 6-OHDA | 5-30 µM | Cell Viability | Increased cell viability and stabilized mitochondrial membrane potential. | [13] |
| SH-SY5Y & Fibroblasts | Rotenone | Not Specified | Necroptosis | Prevented rotenone-induced necroptosis. | [11][16] |
| NRK-52E Cells | TNF-α + Antimycin A | 20 µM | Cell Death | Attenuated ischemia-induced cell death. | [17] |
Table 2: Efficacy of Necrostatin-1 in In Vivo Neuroinflammation Models
| Animal Model | Disease/Injury Model | Dosage and Route | Key Endpoint Measured | Result | Citation(s) |
| Rat | MCAO (Stroke) | Intracerebroventricular | Infarct Volume | ~89% reduction vs. inactive Nec-1 treated group. | [7] |
| Rat | MCAO (Stroke) | Intracerebroventricular | p-RIPK1 Expression | Significantly decreased ischemia-induced p-RIPK1. | [2] |
| Mouse | Controlled Cortical Impact (TBI) | Intraperitoneal | Microglial Activation (Iba-1) | Marked inhibition of Iba-1 staining intensity. | [8] |
| Mouse | Intracerebral Hemorrhage (ICH) | Intraperitoneal | Hematoma Volume | 54% reduction vs. vehicle at 72h post-ICH. | [14] |
| Mouse | APP/PS1 (Alzheimer's) | Intraperitoneal | Aβ Plaques & Oligomers | Significant reduction in cortex and hippocampus. | [10] |
| Mouse | Kainic Acid (Epilepsy) | Intracerebroventricular | Apoptotic Cells (CA1) | Significant decrease with 40 µM Nec-1. | [18] |
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay in a Neuronal Cell Line (e.g., SH-SY5Y)
Objective: To assess the ability of this compound to protect neuronal cells from induced necroptosis.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)
-
Human TNF-α
-
z-VAD-fmk (pan-caspase inhibitor)
-
This compound (and inactive control, if available)
-
DMSO (vehicle)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Prepare working solutions of this compound in culture medium. A dose-response is recommended (e.g., 1 µM, 10 µM, 30 µM). Add the this compound solutions or vehicle (DMSO) to the appropriate wells. Incubate for 1-2 hours.
-
Induction of Necroptosis: Prepare a solution of TNF-α (e.g., 100 ng/mL final concentration) and z-VAD-fmk (e.g., 20 µM final concentration) in culture medium.[19] Add this induction cocktail to all wells except the untreated controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Assessment of Cell Death: Measure cell death by quantifying LDH release into the culture supernatant, following the manufacturer’s protocol for the LDH assay kit. LDH is a stable cytosolic enzyme that is released upon plasma membrane rupture, a hallmark of necrosis/necroptosis.[20][21]
-
Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to a maximum LDH release control (cells lysed with detergent). Plot the percentage of cytotoxicity against the concentration of this compound.
Protocol 2: Western Blot for Necroptosis Markers in Brain Tissue
Objective: To measure the activation of the necroptosis pathway in brain tissue from an in vivo model and assess the effect of this compound treatment.
Materials:
-
Brain tissue lysates from experimental animals (e.g., vehicle- vs. Cl-Nec-1-treated MCAO model)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-phospho-MLKL (Ser358), anti-β-Actin (loading control)[2][22]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Homogenize frozen brain tissue samples in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-40 µg per lane) and separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-RIPK1, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using image analysis software (e.g., ImageJ). Normalize the intensity of target proteins to the loading control (β-Actin). Compare the levels of phosphorylated proteins between treatment groups.[2][23]
Protocol 3: Immunohistochemistry for Microglial Activation in Brain Sections
Objective: To visualize and quantify the effect of this compound on neuroinflammation by staining for activated microglia.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Citrate buffer (for antigen retrieval)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-Iba-1 (marker for microglia/macrophages)[8]
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope and imaging software
Procedure:
-
Deparaffinization and Rehydration: If using paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Permeabilize and block non-specific binding by incubating sections in blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the anti-Iba-1 primary antibody overnight at 4°C.
-
Secondary Antibody & Detection: Wash sections with PBS. Apply the biotinylated secondary antibody, followed by the ABC reagent, according to the kit instructions. Develop the signal using the DAB substrate, which will produce a brown precipitate at the antigen site.
-
Counterstaining & Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections and mount with coverslips.
-
Imaging and Analysis: Acquire images of the region of interest (e.g., peri-infarct cortex). Quantify the Iba-1 positive signal by measuring the stained area or by counting the number of Iba-1 positive cells using image analysis software. Compare results between treatment groups.[8]
Experimental Workflow Diagram
Caption: A generalized workflow for studying this compound in neuroinflammation models.
References
- 1. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 3. researchgate.net [researchgate.net]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis is one of the modalities of cell death accompanying ischemic brain stroke: from pathogenesis to therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 Reduces Histopathology and Improves Functional Outcome After Controlled Cortical Impact In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nec‐1 alleviates cognitive impairment with reduction of Aβ and tau abnormalities in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 13. Necrostatin-1 protection of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Necrostatin-1 Reduces Neurovascular Injury after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Necrostatin-1 inhibits the degeneration of neural cells induced by aluminum exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicity of Necrostatin-1 in Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Detection of Necroptosis in Ligand-Mediated and Hypoxia-Induced Injury of Hepatocytes Using a Novel Optic Probe-Detecting Receptor-Interacting Protein (RIP)1/RIP3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BioKB - Publication [biokb.lcsb.uni.lu]
- 22. bioradiations.com [bioradiations.com]
- 23. Necrostatin-1 decreases necroptosis and inflammatory markers after intraventricular hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cl-Necrostatin-1 for Necroptosis Inhibition
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Cl-Necrostatin-1 to inhibit necroptosis. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit necroptosis?
This compound is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Necroptosis is a form of programmed cell death that is initiated by the activation of RIPK1. This compound functions as an allosteric inhibitor of RIPK1, binding to a hydrophobic pocket in the kinase domain and locking it in an inactive conformation.[2] This prevents the downstream phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), which are crucial steps in the execution of necroptosis.[3][4]
Q2: What is the recommended working concentration for this compound?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. However, published literature provides a general range of effective concentrations.
| Model System | Effective Concentration | EC₅₀ | Reference |
| TNF-α-induced necroptosis in FADD-deficient Jurkat cells | --- | 180 nM | [1] |
| RIPK1 Inhibition Assay | --- | 182 nM | [5] |
| TNF-α-induced necroptosis in Jurkat cells | --- | 490 nM | [6][7] |
| RIPK1 Inhibition | 0.3, 3, and 30 µM | --- | [1] |
| Mouse model of status epilepticus (hippocampal neurons) | 10, 20, 40, and 80 μM (40 μM found to be optimal) | --- | [8][9][10] |
| Rat tubular cell line (NRK-52E) | 20 µM | --- | [11] |
| HT-22 Cells (glutamate-induced death) | 10 µM | --- | [6] |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the activity of this compound.
-
Solubility: this compound is soluble in DMSO. For example, a 20 mM stock solution can be prepared by reconstituting 5 mg of powder in 900 μl of DMSO.[12] It is sparingly soluble in aqueous buffers.[13]
-
Storage of Powder: The lyophilized powder should be stored at room temperature and is stable for up to 24 months.[12]
-
Storage of Stock Solution: Once dissolved in DMSO, the stock solution should be stored at -20°C and is stable for up to 6 months.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2][12]
Q4: What are the known off-target effects of necrostatins?
While this compound is a potent RIPK1 inhibitor, it's important to be aware of potential off-target effects. The parent compound, Necrostatin-1, has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation.[14][15] this compound and its more stable analog, Necrostatin-1s (7-Cl-O-Nec-1), were developed to have superior selectivity for RIPK1 and no off-target inhibition of IDO.[12][15] When interpreting results, especially in inflammatory models, using the more specific Necrostatin-1s may be advantageous.[14]
Q5: What are the differences between Necrostatin-1, this compound, and Necrostatin-1s?
These are all analogs with the primary target being RIPK1.
-
Necrostatin-1 (Nec-1): The original molecule identified as a necroptosis inhibitor. It also inhibits IDO.[3][14]
-
This compound (7-Cl-Nec-1): A chlorinated analog of Necrostatin-1.
-
Necrostatin-1s (Nec-1s or 7-Cl-O-Nec-1): An analog of Necrostatin-1 with superior selectivity and metabolic stability.[12] It does not inhibit IDO, making it a more specific tool for studying RIPK1-mediated necroptosis.[12] It has also been reported to be more effective at RIPK1 inhibition than Necrostatin-1.[12]
Troubleshooting Guide
Issue: I am not observing any inhibition of necroptosis.
-
Question: Is the concentration of this compound optimal for my cell line?
-
Answer: The effective concentration can vary significantly between cell types. We recommend performing a dose-response curve, typically ranging from 100 nM to 50 µM, to determine the optimal concentration for your specific experimental setup.
-
-
Question: Has the this compound degraded?
-
Question: Is my experimental model appropriate?
-
Answer: Confirm that your method of inducing cell death is indeed necroptosis. Include a positive control for necroptosis induction and a negative control (untreated cells). Also, ensure your cell line is capable of undergoing necroptosis.
-
Issue: I am observing high levels of cell death in my control groups.
-
Question: Could the solvent be causing toxicity?
-
Answer: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiment.
-
-
Question: Is the this compound itself causing toxicity?
-
Answer: While generally not cytotoxic at effective concentrations, very high concentrations of any compound can be toxic. If you suspect toxicity, perform a dose-response experiment with this compound alone (without the necroptosis-inducing stimulus) to assess its effect on cell viability.
-
Issue: My experimental results are inconsistent.
-
Question: Is my stock solution of this compound homogenous?
-
Answer: Ensure the stock solution is thoroughly mixed before making dilutions.
-
-
Question: Are my cells healthy and at the correct confluence?
-
Answer: Variations in cell health, passage number, and seeding density can all contribute to inconsistent results. Standardize your cell culture and plating procedures.
-
-
Question: Am I handling the inhibitor consistently?
Experimental Protocols
Protocol: In Vitro Necroptosis Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on TNF-α-induced necroptosis in a suitable cell line (e.g., HT-29 or L929).
1. Materials and Reagents:
-
This compound
-
DMSO
-
Cell line susceptible to necroptosis (e.g., HT-29)
-
Complete cell culture medium
-
Recombinant human TNF-α
-
Caspase inhibitor (e.g., z-VAD-FMK)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTS, or a cytotoxicity assay like Sytox Green)
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C.
-
TNF-α Stock Solution: Reconstitute according to the manufacturer's instructions and store at -80°C.
-
z-VAD-FMK Stock Solution: Prepare a stock solution in DMSO and store at -20°C.
3. Experimental Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluence at the time of treatment. Allow cells to adhere overnight.
-
Pre-treatment with Inhibitor:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with DMSO only).
-
Incubate for 1-2 hours.
-
-
Induction of Necroptosis:
-
Add the necroptosis-inducing stimuli. For many cell lines, co-treatment with TNF-α (e.g., 20 ng/mL) and a caspase inhibitor like z-VAD-FMK (e.g., 20 µM) is required to robustly induce necroptosis.
-
Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with TNF-α and z-VAD-FMK only (positive control for necroptosis)
-
-
-
Incubation: Incubate the plate for the desired period (typically 12-24 hours).
-
Assessment of Cell Viability:
-
Measure cell viability or cytotoxicity using your chosen assay according to the manufacturer's protocol.
-
4. Data Analysis:
-
Normalize the data to the untreated control group (set to 100% viability).
-
Plot cell viability against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.
Visualizations
Caption: The necroptosis signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a this compound inhibition assay.
Caption: A logical flowchart for troubleshooting lack of necroptosis inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cl-Necrostatin-1 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the effective dose of Cl-Necrostatin-1 and troubleshooting common issues in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Necrostatin-1?
A1: this compound, also known as 7-Cl-O-Nec-1 or Necrostatin-1s (Nec-1s), is an optimized analog of the original Necrostatin-1 (Nec-1).[1][2] It was developed to improve upon the limited metabolic stability and bioavailability of Nec-1.[1] Key advantages of this compound include a significantly improved half-life in liver microsomal assays (~1 hour compared to <5 minutes for Nec-1) and enhanced in vivo pharmacokinetic properties.[1] Furthermore, unlike the original Nec-1 which also inhibits indoleamine-2,3-dioxygenase (IDO), this compound is a more specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), lacking the IDO-targeting effect.[2][3] This specificity makes it a superior tool for in vivo studies of necroptosis.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent and specific allosteric inhibitor of RIPK1.[4][5][6] It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[5] The kinase activity of RIPK1 is essential for the formation of the "necrosome" complex with RIPK3 and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), a key executioner of necroptotic cell death.[7] By inhibiting RIPK1's kinase function, this compound effectively blocks the necroptosis signaling cascade.[5][7][8]
Q3: What are the potential off-target effects of necrostatins?
A3: While this compound (Nec-1s) was designed for improved specificity, the parent compound, Nec-1, has known off-target effects. The most significant is the inhibition of indoleamine-2,3-dioxygenase (IDO), an immunomodulatory enzyme.[1][2] This means that effects observed using Nec-1 could be due to IDO inhibition, RIPK1 inhibition, or both.[3] Some studies also suggest that Nec-1 can influence other cell death pathways like apoptosis and ferroptosis under certain conditions.[9][10][11] Therefore, using the more specific this compound is highly recommended for in vivo research to specifically probe the role of RIPK1-mediated necroptosis.[2][3]
Q4: How should I prepare and administer this compound for in vivo use?
A4: The preparation method depends on the route of administration. For many studies, this compound is first dissolved in a solvent like dimethyl sulfoxide (DMSO).[12] This stock solution is then often diluted in a vehicle suitable for injection, such as physiological saline or a solution containing Tween 80 or PEG, to improve solubility and prevent precipitation in the aqueous environment. It is critical to establish the maximum tolerated concentration of the vehicle (e.g., DMSO) in a control group of animals, as the vehicle itself can have biological effects.
Troubleshooting Guide
Problem: I am not observing any protective effect with this compound treatment.
-
Possible Cause 1: Suboptimal Dose. The effective dose of this compound is highly dependent on the animal model, disease context, and route of administration. A dose that is effective in one model may be insufficient in another.
-
Possible Cause 2: Inadequate Bioavailability or Timing. The compound may not be reaching the target tissue at a sufficient concentration or at the correct therapeutic window. The pharmacokinetic profile of Necrostatin-1 shows a relatively short half-life, even for the more stable analogs.[14]
-
Solution: Review the pharmacokinetic data and consider the timing of administration relative to the injury or disease induction. For acute models, administration shortly before or after the insult is common.[9] For chronic models, repeated dosing may be necessary. The route of administration (e.g., intravenous, intraperitoneal, intracerebroventricular) will significantly impact bioavailability and should be chosen based on the target organ.[12][14]
-
-
Possible Cause 3: Necroptosis is not the primary cell death pathway. The disease model you are studying may be dominated by other forms of cell death, such as apoptosis or pyroptosis.[10]
-
Solution: Perform mechanistic studies to confirm the involvement of necroptosis in your model. This can include Western blot analysis for key necroptotic markers like phosphorylated RIPK1, RIPK3, and MLKL.[12] Using a pan-caspase inhibitor (like zVAD-fmk) in parallel can help differentiate between caspase-dependent apoptosis and necroptosis.
-
Problem: I am observing toxicity or adverse effects in my animal model.
-
Possible Cause 1: Dose is too high. While this compound is generally well-tolerated, high doses can lead to off-target effects or toxicity. Paradoxically, some studies with the parent compound Nec-1 have shown that low doses can sensitize mice to TNF-induced mortality, although this effect was not observed with the more stable this compound (Nec-1s).[2][3]
-
Solution: Reduce the administered dose. Perform a toxicity study with a range of concentrations to identify the maximum tolerated dose (MTD) in your specific animal strain and model.
-
-
Possible Cause 2: Vehicle Toxicity. The solvent used to dissolve and administer the compound (e.g., DMSO) can be toxic at high concentrations.
-
Solution: Always include a vehicle-only control group in your experiments. Ensure the final concentration of the solvent is below known toxic levels for the animal model and route of administration. If necessary, explore alternative, less toxic vehicle formulations.
-
Quantitative Data Summary
Table 1: Examples of Necrostatin-1 and this compound Doses Used In Vivo
| Compound | Animal Model | Disease/Injury Model | Route of Administration | Effective Dose/Concentration | Reference |
| Necrostatin-1 | Mouse | Status Epilepticus | Intralateral Ventricle | 40 µM | [12] |
| Necrostatin-1 | Mouse | Traumatic Osteoarthritis | Intra-articular | 0.0468 mg/kg | [8] |
| Necrostatin-1 | Mouse | Total Body Irradiation (TBI) | Intravenous (i.v.) | 1.65 mg/kg | [9] |
| Necrostatin-1 | Rat | General Pharmacokinetics | Intravenous (i.v.) / Oral | 5 mg/kg | [14] |
Table 2: Pharmacokinetic Parameters of Necrostatin-1 in Rats (5 mg/kg dose)
| Route of Administration | Cmax (µg/L) | t1/2 (hours) | Absolute Bioavailability | Reference |
| Intravenous | 1733 | 1.8 | N/A | [14] |
| Oral | 648 | 1.2 | 54.8% | [7][14] |
Key Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Reconstitution: Prepare a high-concentration stock solution of this compound by dissolving it in 100% DMSO. For example, dissolve 10 mg of the compound in a volume of DMSO to make a 20 mg/mL stock. Vortex thoroughly until fully dissolved.
-
Vehicle Preparation: Prepare the final injection vehicle. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Final Dilution: On the day of injection, dilute the DMSO stock solution into the prepared vehicle to achieve the desired final concentration for injection. For example, to achieve a final dose of 2 mg/kg in a 25g mouse with an injection volume of 100 µL, you would need a final concentration of 0.5 mg/mL.
-
Administration: Administer the final solution to the animals via intraperitoneal injection. Ensure the vehicle control group receives an identical solution without the this compound.
Protocol 2: General Workflow for an In Vivo Dose-Response Study
-
Dose Selection: Based on literature review, select a range of at least 3-4 doses. For example, if a previous study used 1.65 mg/kg, you might test 0.5 mg/kg, 1.5 mg/kg, and 5.0 mg/kg.
-
Animal Grouping: Randomly assign animals to different treatment groups: Vehicle Control, and this compound at Dose 1, Dose 2, and Dose 3. Ensure group sizes are sufficient for statistical power (typically n=6-10 per group).
-
Acclimation: Allow animals to acclimate to the facility and handling for at least one week before the experiment begins.
-
Compound Administration: Prepare and administer the compound or vehicle at a consistent time point relative to the disease induction (e.g., 15 minutes before kainic acid injection for an epilepsy model).[12]
-
Disease Induction: Induce the injury or disease in all groups except for a sham/naïve control group.
-
Endpoint Assessment: At a predetermined time point (e.g., 24 hours post-injury), assess the primary outcomes.[12] This could involve behavioral tests, harvesting tissues for histological analysis, or collecting blood for biomarker analysis.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine if there is a significant effect of the treatment and to identify the optimal dose.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.
Caption: Experimental workflow for an in vivo dose-determination study.
Caption: Troubleshooting decision tree for lack of therapeutic effect.
References
- 1. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 8. Frontiers | Necrostatin-1 Attenuates Trauma-Induced Mouse Osteoarthritis and IL-1β Induced Apoptosis via HMGB1/TLR4/SDF-1 in Primary Mouse Chondrocytes [frontiersin.org]
- 9. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Cl-Necrostatin-1.
Technical Support Center: Cl-Necrostatin-1
Welcome to the technical support center for this compound (also known as 7-Cl-O-Nec-1 or Necrostatin-1s). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Receptor-Interacting Protein Kinase 1 (RIPK1). It is a potent, selective, allosteric inhibitor of RIPK1's kinase activity, which is a crucial step in the necroptosis signaling pathway.[1]
Q2: How does this compound differ from the original Necrostatin-1?
A2: this compound (Necrostatin-1s) is an optimized analog of Necrostatin-1 with superior metabolic stability and target specificity.[2] A critical difference is that this compound does not inhibit Indoleamine 2,3-dioxygenase (IDO), a known off-target of the original Necrostatin-1.[2][3] This makes this compound a more precise tool for studying RIPK1-mediated processes.
Q3: What are the known and potential off-target effects of this compound?
A3: While this compound is highly selective for RIPK1, researchers should be aware of the following:
-
Indoleamine 2,3-dioxygenase (IDO): this compound does not inhibit IDO, unlike the original Necrostatin-1.[3]
-
Kinome Selectivity: In broad kinase panel screens, this compound has shown exceptional selectivity for RIPK1, with over 1000-fold greater selectivity for RIPK1 than for other kinases tested.[4]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A recent study has identified NQO1 as a potential off-target of both Necrostatin-1 and this compound. Both compounds were shown to bind to and inhibit NQO1 activity.[1]
-
Ferroptosis: Studies have shown that the original Necrostatin-1 can inhibit ferroptosis through a mechanism independent of RIPK1 and IDO. However, this effect is reportedly absent with this compound, suggesting the anti-ferroptotic action is not a class-wide effect and is specific to the original Necrostatin-1 molecule.[5][6]
Troubleshooting Guide
Issue 1: Unexpected experimental results not consistent with RIPK1 inhibition.
-
Possible Cause: Your observations may be due to a previously uncharacterized off-target effect or a RIPK1-independent cellular response.
-
Troubleshooting Steps:
-
Validate with a structurally different RIPK1 inhibitor: Use another specific RIPK1 inhibitor (e.g., GSK'872 for RIPK3, or other RIPK1 inhibitors if available) to see if the phenotype is replicated.
-
Use a negative control: The inactive analog of Necrostatin-1, Nec-1i, can sometimes be used, but be aware that at high concentrations, it may still exhibit some activity.[3]
-
Consider NQO1 inhibition: Investigate if your experimental system is sensitive to the inhibition of NAD(P)H: Quinone Oxidoreductase 1 (NQO1). You can test for this using a specific NQO1 inhibitor like dicoumarol and see if it phenocopies the effects of this compound.[1]
-
siRNA/CRISPR Knockdown: The most definitive control is to use siRNA or CRISPR to knock down RIPK1 and see if this replicates the effect of this compound.
-
Issue 2: Observing anti-ferroptotic effects in your cell model.
-
Possible Cause: You may be using the original Necrostatin-1 instead of the more specific this compound (Necrostatin-1s).
-
Troubleshooting Steps:
-
Confirm the compound identity: Verify that you are using 7-Cl-O-Nec-1 (Necrostatin-1s).
-
Direct comparison: Test both Necrostatin-1 and this compound in parallel in a ferroptosis assay (e.g., erastin- or RSL3-induced cell death). Studies have shown that Necrostatin-1 inhibits this process, while this compound does not.[5][6]
-
Mechanism of action: If you are using Necrostatin-1, its anti-ferroptotic effects may be linked to an antioxidant effect or the upregulation of xCT, a subunit of the system xc- cystine/glutamate antiporter.[5]
-
Quantitative Data
The following tables summarize the available quantitative data for the activity of this compound and its comparison with Necrostatin-1.
Table 1: Potency of this compound Against RIPK1
| Compound | Assay Type | Cell Line/System | Potency (EC50/IC50) | Reference |
| This compound | Necroptosis Inhibition | FADD-deficient Jurkat cells | 180 nM (EC50) | N/A |
| This compound | Necroptosis Inhibition | Jurkat cells | 206 nM (EC50) | [7] |
| Necrostatin-1 | Necroptosis Inhibition | Jurkat cells | 494 nM (EC50) | [7] |
Table 2: Off-Target Activity Profile
| Target | Necrostatin-1 | This compound (Nec-1s) | Reference |
| IDO | Inhibits | No Inhibition | [2][3] |
| Ferroptosis | Inhibits (RIPK1-independent) | No Inhibition | [5][6] |
| NQO1 | Inhibits | Inhibits | [1] |
| Broad Kinase Panel | Partially inhibits PAK1, PKA-Cα | >1000-fold selective for RIPK1 | [4] |
Experimental Protocols
1. In Vitro RIPK1 Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against RIPK1 in a biochemical assay.
-
Materials:
-
Recombinant human RIPK1 (kinase domain)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (including [γ-³²P]ATP for radiometric detection or as part of a luminescence-based kit like ADP-Glo™)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
This compound and other test compounds
-
96-well plates
-
Scintillation counter or luminescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase reaction buffer.
-
In a 96-well plate, add the recombinant RIPK1 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Add the substrate (e.g., MBP).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
2. Cellular Necroptosis Assay
This protocol describes how to induce and measure necroptosis in a cell-based assay and assess the protective effect of this compound.
-
Materials:
-
Human HT-29 or FADD-deficient Jurkat cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., BV6 or birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green, or Propidium Iodide)
-
96-well plates
-
Plate reader (luminescence or fluorescence) or flow cytometer
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with the diluted this compound or vehicle control (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM). The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.
-
Incubate the cells for a specified time (e.g., 8-24 hours).
-
Measure cell viability:
-
For luminescence-based assays (e.g., CellTiter-Glo®): Follow the manufacturer's protocol to measure ATP levels, which correlate with the number of viable cells.
-
For fluorescence-based assays (e.g., Sytox Green): Add the dye, which only enters cells with compromised membrane integrity, and measure fluorescence.
-
-
Calculate the percentage of cell death inhibition for each concentration of this compound and determine the EC50 value.
-
3. Lipid Peroxidation Assay using C11-BODIPY
This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a hallmark of ferroptosis.
-
Materials:
-
Cells of interest (e.g., Huh7, SK-HEP-1)
-
Ferroptosis inducer (e.g., erastin or RSL3)
-
This compound and other test compounds
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with this compound or vehicle control for 1 hour.
-
Induce ferroptosis by adding erastin or RSL3 and incubate for the desired time.
-
Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-10 µM and incubate for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
Analyze the cells:
-
Fluorescence Microscopy: Image the cells using two filter sets. The unoxidized probe fluoresces red (~591 nm emission), while the oxidized probe fluoresces green (~510 nm emission). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer with appropriate lasers and filters to detect both red and green fluorescence. The shift from red to green fluorescence in the cell population indicates lipid peroxidation.
-
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.
References
- 1. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors Necrostatin-1 (Nec-1) and 7-Cl-O-Nec-1 (Nec-1s) are potent inhibitors of NAD(P)H: Quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]
- 6. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - ProQuest [proquest.com]
- 7. rpeptide.com [rpeptide.com]
Why is Cl-Necrostatin-1 not inhibiting necroptosis in my assay?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with necroptosis inhibition assays, specifically focusing on the inhibitor Cl-Necrostatin-1.
Frequently Asked Question: Why is this compound not inhibiting necroptosis in my assay?
Answer:
The failure of this compound to inhibit cell death in your experiment can stem from several factors, ranging from the specifics of the cell death pathway being activated to technical issues with the experimental setup. This compound is a potent and specific inhibitor of the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its inhibitory action is central to blocking the canonical necroptosis pathway. If it's not working, it's a critical indicator that one of the underlying assumptions of your experiment may be incorrect.
This troubleshooting guide will walk you through the most common reasons for this result and provide protocols and validation steps to identify the root cause.
Troubleshooting Guide
Step 1: Confirm that the observed cell death is RIPK1-dependent Necroptosis.
The primary assumption is that the cell death you are observing is indeed necroptosis mediated by the kinase activity of RIPK1. However, cells can die through multiple, often overlapping, pathways.
Is Caspase-8 active? Caspase-8 is a critical molecular switch.[4][5] When active, it promotes apoptosis by cleaving its downstream targets and simultaneously cleaves and inactivates RIPK1 and RIPK3, thereby blocking necroptosis.[6][7][8] To robustly induce necroptosis in many cell lines, caspase activity must be inhibited.
-
Validation: Use Western Blot to check for cleaved (active) Caspase-8 and cleaved PARP-1, a hallmark of apoptosis. If you see cleavage, your cells are likely undergoing apoptosis, which is not inhibited by this compound.
Is the pathway independent of RIPK1 kinase activity? Certain stimuli can trigger necroptosis through alternative pathways that bypass the need for RIPK1's kinase function.
-
TLR-Mediated Necroptosis: Activation of Toll-like receptors TLR3 and TLR4 can trigger necroptosis through the adaptor protein TRIF, which directly recruits RIPK3.[9][10]
-
RIPK1-Knockdown/Deficient Models: In cells where RIPK1 is genetically deleted, the adaptor protein TRADD can mediate the formation of a necroptotic complex with RIPK3 in response to TNF stimulation.[11][12]
In these scenarios, because the kinase activity of RIPK1 is not required, its inhibitors like this compound will be ineffective.
Signaling Pathway Diagrams
Caption: Key cell death pathways. This compound inhibits the canonical necroptotic pathway.
Troubleshooting Workflow
Caption: A logical workflow to diagnose issues in necroptosis inhibition experiments.
Step 2: Verify Your Experimental Setup and Reagents.
A successful necroptosis assay requires careful optimization of the induction cocktail and proper handling of inhibitors.
Necroptosis Induction Cocktail Inducing necroptosis often requires a multi-component stimulus, especially in cell lines that do not readily undergo this process.[13]
| Reagent | Purpose | Typical Concentration Range | Notes |
| TNFα | Death Receptor Ligand | 10 - 100 ng/mL | The primary stimulus that initiates the extrinsic pathway. |
| SMAC Mimetic | cIAP Antagonist | 100 nM - 1 µM | Prevents RIPK1 ubiquitination, shunting the signal from survival to cell death. Examples: Birinapant, SM-164. |
| zVAD-fmk | Pan-Caspase Inhibitor | 20 - 50 µM | Blocks caspase activity, preventing apoptosis and enabling the necroptotic pathway to proceed.[13] |
Inhibitor Integrity and Concentration The chemical inhibitor itself can be a source of problems.
| Inhibitor | Target | Recommended Concentration | Key Considerations |
| This compound | RIPK1 | 1 - 30 µM | Ensure it is fully dissolved (often in DMSO) and from a reputable source. Store properly to avoid degradation. |
| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 | 1 - 10 µM | A more stable and specific analog of Necrostatin-1; preferred for in vivo studies and to avoid IDO off-target effects.[14][15] |
| GSK'872 | RIPK3 | 1 - 10 µM | Use as a control to confirm if the pathway is RIPK3-dependent.[16] |
| Necrosulfonamide (NSA) | MLKL (human) | 1 - 5 µM | Use as a control to confirm pathway dependence on MLKL. Note: It is not effective against rodent MLKL.[16] |
| Necrostatin-1i | Inactive Control | 1 - 30 µM | Often used as a negative control, but be aware that at high doses it can still show some activity in certain assays.[15][17][18] |
Step 3: Evaluate Your Cell Line and Assay Readout.
The biological context of your cell line and the method used to measure cell death are crucial for accurate interpretation.
Cell Line Considerations Not all cell lines are equally capable of undergoing necroptosis.
-
Protein Expression: Confirm that your cell line expresses the core necroptosis machinery: RIPK1, RIPK3, and MLKL. Expression of RIPK3, in particular, can be lost in some cancer cell lines during prolonged in vitro culture due to epigenetic silencing.[19]
-
Validation: Perform a baseline Western Blot to check for the presence of these three key proteins before starting a series of experiments.
Choosing the Right Assay Different assays measure different aspects of cell death. Using a combination of methods provides the most robust data.
| Assay Method | What It Measures | Interpretation for Necroptosis |
| LDH Release Assay | Loss of plasma membrane integrity.[9] | Primary Assay: A direct measure of the lytic cell death characteristic of necroptosis. |
| Propidium Iodide (PI) Staining | Loss of plasma membrane integrity.[9] | Primary Assay: Can be measured by flow cytometry or microscopy. PI-positive cells are considered necrotic/late apoptotic. |
| Annexin V / PI Flow Cytometry | Phosphatidylserine exposure (apoptosis) and membrane integrity.[7] | Distinguishing Assay: Necroptotic cells are typically Annexin V-positive and PI-positive. Apoptotic cells are initially Annexin V-positive and PI-negative. |
| Western Blot | Phosphorylation/cleavage of key proteins.[20] | Confirmatory Assay: The most specific method. Look for p-RIPK1 (Ser166), p-RIPK3 (Ser227), and p-MLKL (Ser358) as positive markers of necroptosis.[7] |
Summary of Key Questions & Controls
-
Is my cell death truly necroptosis?
-
Control: Check for phosphorylation of MLKL. This is the most definitive downstream marker of necroptosis activation.[7]
-
-
Is my necroptosis RIPK1-dependent?
-
Control: Compare the effect of this compound with a RIPK3 inhibitor (GSK'872). If GSK'872 works but this compound does not, the pathway is likely RIPK1-independent.
-
-
Is apoptosis being induced instead?
-
Control: Check for cleaved Caspase-8. If present, run the experiment with a pan-caspase inhibitor like zVAD-fmk.
-
-
Is my inhibitor active?
-
Control: Use a well-characterized positive control cell line known to undergo robust RIPK1-dependent necroptosis (e.g., HT-29 or L929 cells) to validate your inhibitor batch.
-
Appendix A: Detailed Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol provides a standard method for inducing and inhibiting RIPK1-dependent necroptosis in the human colon adenocarcinoma cell line HT-29.
-
Cell Plating: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of your inhibitors (e.g., 30 µM this compound, 10 µM GSK'872 in culture medium).
-
Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium.
-
Incubate for 1-2 hours at 37°C. Include a "vehicle control" (e.g., DMSO) well.
-
-
Necroptosis Induction:
-
Prepare the induction cocktail. For HT-29 cells, a common cocktail is TNFα (T, 100 ng/mL), a SMAC mimetic (S, e.g., Birinapant at 500 nM), and a pan-caspase inhibitor (Z, zVAD-fmk at 20 µM). This is often abbreviated as "TSZ".
-
Add the TSZ cocktail to the wells already containing the inhibitors.
-
Incubate for 18-24 hours at 37°C.
-
-
Measuring Cell Viability:
-
Use an LDH release assay kit according to the manufacturer's instructions to measure the release of lactate dehydrogenase from lysed cells.
-
Alternatively, use a reagent like CellTiter-Glo to measure ATP content as an indicator of viability.
-
Protocol 2: Western Blot for Necroptosis Markers
-
Sample Preparation: Plate and treat cells in 6-well plates as described above. After the incubation period, collect both the supernatant (containing dead, floating cells) and the adherent cells (by scraping in cold PBS).
-
Lysis: Centrifuge the combined cells and lyse the pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-MLKL (Ser358)
-
Total MLKL
-
Phospho-RIPK1 (Ser166)
-
Total RIPK1
-
Cleaved Caspase-8
-
Actin or Tubulin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Increased phosphorylation of MLKL and RIPK1, in the absence of cleaved Caspase-8, confirms necroptosis.
References
- 1. invivogen.com [invivogen.com]
- 2. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-8 is the molecular switch for apoptosis, necroptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-8 is the molecular switch for apoptosis, necroptosis and pyroptosis [ideas.repec.org]
- 6. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 10. blossombio.com [blossombio.com]
- 11. TRADD Mediates RIPK1-Independent Necroptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRADD Mediates RIPK1-Independent Necroptosis Induced by Tumor Necrosis Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential therapeutic value of necroptosis inhibitor for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. caymanchem.com [caymanchem.com]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Cl-Necrostatin-1.
This guide provides troubleshooting advice and frequently asked questions for researchers using Cl-Necrostatin-1, a potent and specific inhibitor of RIPK1-mediated necroptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as 7-Cl-O-Nec-1 or Necrostatin-1s) is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] It functions as an allosteric inhibitor, binding to a hydrophobic pocket in the RIPK1 kinase domain and locking it in an inactive conformation.[2] This inhibition prevents the autophosphorylation of RIPK1, which is a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome complex (RIPK1-RIPK3-MLKL), ultimately blocking the necroptotic cell death pathway.[3][4][5][6]
Q2: What is the difference between Necrostatin-1 (Nec-1) and this compound (Nec-1s)?
This compound is an analog of Necrostatin-1 designed for superior selectivity and metabolic stability. The primary advantages of using this compound are:
-
Higher Specificity: Unlike the original Necrostatin-1, which has off-target inhibitory effects on indoleamine 2,3-dioxygenase (IDO), this compound does not inhibit IDO.[7][8][9] This makes it a more precise tool for studying RIPK1-mediated pathways.
-
Greater Potency: this compound generally exhibits higher activity in inhibiting necroptosis in cellular assays compared to Necrostatin-1.
-
Improved Stability: It is metabolically more stable, making it a preferred compound for in vivo experiments.[8]
Q3: What cellular processes are affected by this compound?
The primary target of this compound is the kinase activity of RIPK1. Therefore, its main effect is the inhibition of necroptosis.[2] However, because RIPK1 is a key signaling node, inhibiting its kinase activity can have other effects. RIPK1 is also involved in RIPK1-dependent apoptosis (RDA) and inflammatory signaling.[4][10][11] Therefore, blocking the necroptotic function of RIPK1 may, in some cellular contexts, shift the signaling outcome towards apoptosis or alter inflammatory responses.
Troubleshooting Inconsistent Results
Q1: I am not observing any inhibition of cell death with this compound. What could be wrong?
This is a common issue that can arise from several factors:
-
Incorrect Compound Preparation: this compound has limited solubility in aqueous solutions.[12] Ensure it is first dissolved in a suitable organic solvent like DMSO or DMF to create a concentrated stock solution before diluting it into your aqueous cell culture medium.[1][12] See the solubility data in Table 1.
-
Cell Line Insensitivity: The cell line you are using may not be capable of undergoing necroptosis. This could be due to low or absent expression of key necroptosis proteins like RIPK3 or MLKL.[13][14]
-
Solution: Confirm the expression of RIPK1, RIPK3, and MLKL in your cell line via Western blot. Use a positive control cell line known to undergo necroptosis (e.g., L929, HT-29, or FADD-deficient Jurkat cells).[7]
-
-
Non-Necroptotic Cell Death Pathway: Your experimental stimulus might be inducing a different form of cell death, such as apoptosis, which is not inhibited by this compound. Necroptosis is typically induced by stimuli like TNF-α in combination with a caspase inhibitor (e.g., z-VAD-fmk).[15] The caspase inhibitor is crucial for shunting the pathway from apoptosis to necroptosis.
-
Suboptimal Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific model, typically in the range of 0.1 to 30 µM.[1][2][16]
Q2: My results with this compound are highly variable between experiments. How can I improve reproducibility?
-
Compound Stability: Reconstituted stock solutions should be stored properly at -20°C and protected from light.[2] Avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2] It is recommended to aliquot stock solutions into single-use volumes. Aqueous working solutions are not recommended for storage beyond one day.[12]
-
Standardize Protocols: Ensure that incubation times, cell seeding densities, and reagent concentrations are kept consistent across all experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your this compound treatment to account for any solvent effects.
Q3: I observed an unexpected increase in cell death after treatment with this compound. Why would an inhibitor cause this?
While this compound is an inhibitor, the RIPK1 signaling pathway is complex. In certain cellular contexts, particularly where caspases are active, inhibiting the kinase activity of RIPK1 can shunt the cell death signal towards RIPK1-scaffold-dependent apoptosis.[4][11] Some studies have also noted paradoxical effects with Necrostatin-1 analogues at low concentrations in vivo, though this was not observed with the more specific this compound (Nec-1s).[7][8]
Quantitative Data Summary
Table 1: Solubility of this compound and Necrostatin-1
| Compound | Solvent | Solubility | Reference(s) |
|---|---|---|---|
| This compound | DMSO | 14 mg/mL | [1] |
| DMF | 20 mg/mL | [1] | |
| Ethanol | 3 mg/mL | [1] | |
| DMF:PBS (1:1) | 0.5 mg/mL | [1] | |
| Necrostatin-1 | DMSO | 14 mg/mL (approx. 10 mg/mL) | [2][12] |
| DMF | 20 mg/mL | [12] |
| | Ethanol | 3 mg/mL |[12] |
Table 2: Potency (EC₅₀) of Necroptosis Inhibition
| Compound | Cell Line | EC₅₀ | Reference(s) |
|---|---|---|---|
| This compound | FADD-deficient Jurkat | 180 nM | [1] |
| Jurkat | 210 nM | ||
| Necrostatin-1 | Jurkat | 490 nM | [15][17] |
| | FADD-deficient Jurkat | 182 nM (inhibits RIP1 kinase) |[17] |
Visualizations and Protocols
Signaling Pathway
Caption: RIPK1-mediated necroptosis pathway initiated by TNF-α.
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. core.ac.uk [core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Necroptosis in the Pathophysiology of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring Complete RIPK1 Inhibition with Cl-Necrostatin-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cl-Necrostatin-1 to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Necrostatin-1?
This compound (also known as 7-Cl-O-Nec-1 or Nec-1s) is a potent and specific allosteric inhibitor of RIPK1 kinase activity.[1][2][3] It is an analog of Necrostatin-1 that offers superior metabolic stability and selectivity.[1][3] Unlike Necrostatin-1, which has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), this compound does not have this off-target effect, making it a more specific tool for studying RIPK1-mediated signaling.[3]
Q2: What is the mechanism of action of this compound?
This compound binds to a specific hydrophobic pocket in the kinase domain of RIPK1. This binding locks the kinase in an inactive conformation, preventing its autophosphorylation and subsequent activation of downstream signaling pathways, most notably necroptosis.
Q3: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response curve. Based on available data, concentrations ranging from 100 nM to 1 µM are often effective at inhibiting necroptosis.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For stock solutions, it is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it at -20°C or -80°C. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q5: How can I be sure that the observed effects are due to RIPK1 inhibition?
To confirm the specificity of this compound, it is crucial to include proper controls in your experiments. This includes:
-
Inactive Control: Use an inactive analog, such as Necrostatin-1i, which has a significantly lower inhibitory effect on RIPK1.
-
Genetic Knockdown/Knockout: If possible, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate RIPK1 expression. The effect of this compound should be absent in these cells.
-
Rescue Experiments: In some contexts, you may be able to overexpress a kinase-dead mutant of RIPK1 to see if it phenocopies the effect of the inhibitor.
Troubleshooting Guides
Problem 1: Incomplete inhibition of necroptosis with this compound.
-
Question: I am still observing significant cell death in my necroptosis assay even after treating with this compound. What could be the reason?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. We recommend performing a dose-response experiment to determine the optimal inhibitory concentration.
-
Compound Instability: Ensure that your stock solution of this compound is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Cell Permeability: While generally cell-permeable, differences in cell membrane composition could affect the intracellular concentration of the inhibitor.
-
Alternative Cell Death Pathways: The observed cell death may not be exclusively necroptotic. Your experimental conditions might be inducing other forms of cell death, such as apoptosis. Consider co-treatment with a pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and isolate the necroptotic pathway. However, be aware that in some cellular contexts, caspase inhibition can paradoxically promote RIPK1-dependent apoptosis.[4]
-
High RIPK1 Expression: Overexpression of RIPK1 in your system may require higher concentrations of the inhibitor for complete suppression.
-
Problem 2: Observing unexpected or off-target effects.
-
Question: I am seeing cellular effects that are not consistent with RIPK1 inhibition. Could this compound have off-target effects?
-
Answer:
-
Specificity of this compound: this compound is known to be more specific than its predecessor, Necrostatin-1, particularly with respect to IDO inhibition.[3] However, no inhibitor is perfectly specific.
-
Use of Controls: It is critical to use the appropriate controls to validate that the observed phenotype is due to RIPK1 inhibition. Compare the effects of this compound with an inactive analog (Necrostatin-1i) and with genetic knockdown of RIPK1.
-
Context-Dependent Signaling: RIPK1 is a complex signaling molecule involved in multiple pathways, including NF-κB activation, apoptosis, and necroptosis. The cellular context, including the presence of other signaling molecules and post-translational modifications, can influence the outcome of RIPK1 inhibition.
-
Problem 3: Difficulty in assessing RIPK1 inhibition.
-
Question: How can I directly measure the inhibition of RIPK1 kinase activity in my cells?
-
Answer:
-
Western Blot for Phospho-RIPK1: A common method to assess RIPK1 activation is to measure its autophosphorylation at specific serine residues, such as Ser166. Treatment with a necroptosis-inducing stimulus (e.g., TNFα + z-VAD-fmk) should increase p-RIPK1 (Ser166) levels, and this increase should be blocked by pre-treatment with this compound.
-
Immunoprecipitation (IP)-Kinase Assay: For a more direct measure of kinase activity, you can immunoprecipitate RIPK1 from cell lysates and perform an in vitro kinase assay using a substrate like Myelin Basic Protein (MBP) and radiolabeled ATP. The kinase activity should be reduced in samples from cells treated with this compound.
-
Data Presentation
Table 1: Potency of Necrostatin Analogs in Different Cell Lines
| Compound | Cell Line | Assay Condition | IC50 / EC50 | Reference |
| This compound (Nec-1s) | Jurkat (FADD-deficient) | TNF-α-induced necroptosis | 206 nM (EC50) | [2] |
| This compound (Nec-1s) | Jurkat | Necroptosis Inhibition | 210 nM (EC50) | [3] |
| Necrostatin-1 | Jurkat (FADD-deficient) | TNF-α-induced necroptosis | 494 nM (EC50) | [2] |
| Necrostatin-1 | Jurkat | RIP1 Kinase Inhibition | 182 nM (EC50) | [5] |
| Necrostatin-1 | 293T | TNF-α-induced necroptosis | 490 nM (EC50) | [6] |
| Necrostatin-1 | Huh7 | Sulfasalazine-induced ferroptosis | >20 µM (no effect) | [7] |
| Necrostatin-1 | SK-HEP-1 | Sulfasalazine-induced ferroptosis | >20 µM (no effect) | [7] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-RIPK1 (Ser166)
Objective: To determine the effect of this compound on RIPK1 autophosphorylation.
Materials:
-
Cells of interest
-
This compound
-
Necroptosis-inducing agent (e.g., TNFα, Smac mimetic, z-VAD-fmk)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimulus (e.g., TNFα + z-VAD-fmk) and incubate for the desired time (e.g., 4-8 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot and perform densitometric analysis.
Protocol 2: Cell Viability Assay (Sytox Green Staining)
Objective: To quantify the protective effect of this compound against necroptotic cell death.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound
-
Necroptosis-inducing agent
-
Sytox Green nucleic acid stain
-
Plate reader with fluorescence capabilities
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with a serial dilution of this compound or vehicle for 1-2 hours.
-
Induce necroptosis.
-
At the desired time point, add Sytox Green stain to each well according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure fluorescence intensity using a plate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the percentage of cell death relative to positive (fully lysed) and negative (untreated) controls.
Mandatory Visualizations
Caption: Necroptosis signaling pathway initiated by TNFα.
Caption: Experimental workflow for testing this compound efficacy.
Caption: Troubleshooting decision tree for incomplete inhibition.
References
- 1. rpeptide.com [rpeptide.com]
- 2. RIP1 Inhibitor II, 7-Cl-O-Nec-1 - Calbiochem CAS 852391-15-2 | 504297 [merckmillipore.com]
- 3. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]
- 4. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [mdpi.com]
Minimizing cytotoxicity of Cl-Necrostatin-1 in long-term experiments.
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize the cytotoxicity of Cl-Necrostatin-1 (also known as Necrostatin-1s or 7-Cl-O-Nec-1) in long-term experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Necrostatin-1?
A1: this compound (Nec-1s) is a potent and selective analog of Necrostatin-1 (Nec-1).[1] Both are small molecule inhibitors of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis.[2] However, this compound offers significant advantages:
-
Higher Specificity: Unlike the original Nec-1, which also inhibits indoleamine 2,3-dioxygenase (IDO), this compound does not affect IDO, eliminating a major off-target effect that could confound results in inflammation and immunology studies.[1][3][4]
-
Greater Metabolic Stability: this compound is metabolically more stable than Nec-1, making it more suitable for long-term in vitro and in vivo experiments.[1][4]
-
Increased Potency: this compound generally exhibits higher potency in inhibiting RIPK1 compared to Nec-1.[4][5]
Q2: What are the potential off-target effects or unexpected activities of Necrostatin compounds?
A2: While this compound is more specific than Nec-1, high concentrations of necrostatin compounds may still lead to off-target or unexpected effects.
-
RIPK1-Independent Effects: At high concentrations (>20 µM), Nec-1 has been shown to reduce T-cell proliferation in a RIPK1-independent manner.[6][7] Researchers should carefully titrate the concentration to the minimum required for necroptosis inhibition.
-
Ferroptosis Inhibition: Necrostatin-1 has been found to block ferroptosis through a mechanism independent of both RIPK1 and IDO, suggesting it possesses antioxidant activity.[8][9][10] This could be a confounding factor in studies involving oxidative stress.
-
Induction of Apoptosis: Paradoxically, Nec-1 has been reported to specifically induce caspase-dependent apoptosis in neutrophils, which may enhance the resolution of inflammation.[11] While this effect is noted for Nec-1, it is crucial to monitor for unexpected cell death pathways when using its analogs.
Q3: How do I determine the optimal, non-toxic concentration of this compound for my long-term experiment?
A3: The optimal concentration should be empirically determined for each cell line and experimental condition. The goal is to find the lowest concentration that effectively inhibits necroptosis without causing significant baseline cytotoxicity. A standard approach involves two main steps:
-
Dose-Response Curve: Treat your cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) in the presence of a known necroptosis inducer (like TNF-α plus a caspase inhibitor). Measure cell viability to determine the EC₅₀ (the concentration that provides 50% of the maximal protective effect).
-
Baseline Cytotoxicity Test: Treat your cells with the same concentration range of this compound without the necroptosis inducer for the intended duration of your experiment. Measure cell viability to identify the concentration at which the compound itself starts to become toxic. The optimal working concentration will be at or above the EC₅₀ for necroptosis inhibition but well below the concentration that induces baseline cytotoxicity.
Q4: My cells are dying in my long-term culture even with a supposedly non-toxic dose of this compound. What could be the cause?
A4: This issue can arise from several factors:
-
Compound Instability: Although more stable than Nec-1, this compound may degrade over time in culture media. Once in solution, it is recommended to store it at -20°C and use it within 3 months.[1] For long-term experiments, it is crucial to perform regular media changes and replenish the compound to maintain a constant effective concentration.[12]
-
Cumulative Low-Level Toxicity: A concentration that is non-toxic in a 24-48 hour assay might exert a cumulative cytotoxic effect over several days or weeks. Consider using a lower concentration or intermittent dosing schedules.
-
Cell Culture Conditions: Long-term culture itself is stressful for cells. Ensure you are following best practices, such as maintaining sterility, using healthy cells within a limited passage number, and preventing confluency, which can induce cell death.[13][14]
-
Selection Pressure: In very long-term experiments (weeks to months), continuous treatment can select for a sub-population of cells that is resistant to the compound's effects, potentially altering the overall characteristics of the culture.[12]
Data Summary Tables
Table 1: Comparison of Necrostatin-1 Analogs
| Feature | Necrostatin-1 (Nec-1) | This compound (Nec-1s) | Necrostatin-1i (Inactive) |
| Primary Target | RIPK1 Kinase[2] | RIPK1 Kinase[1] | N/A (intended as inactive control) |
| Potency (EC₅₀) | ~490 nM[4][5] | ~50 nM[4][5] | > 10 µM[4][5] |
| IDO Inhibition | Yes[3][15] | No[1][3] | Yes[3] |
| Metabolic Stability | Low (t₁/₂ < 5 min in mouse liver microsomes)[4][5] | Higher (t₁/₂ ~ 60 min in mouse liver microsomes)[4] | N/A |
| Key Consideration | Off-target IDO effect can confound data.[15] | Preferred for specificity and long-term use. | Can retain RIPK1 inhibitory activity at high concentrations, limiting its use as a true negative control.[3][5] |
Table 2: Overview of Recommended Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[16][17] | Simple, reliable, and measures necrosis/late apoptosis. | Endpoint assay; does not distinguish between apoptosis and necrosis. |
| Viability Assays (MTT, MTS) | Measures metabolic activity in living cells.[18] | High-throughput and cost-effective. | Can be influenced by changes in metabolic rate without cell death. Reagents can be toxic.[17] |
| Dye Exclusion (Propidium Iodide, 7-AAD) | Fluorescent dyes enter and stain the DNA of cells with compromised membrane integrity.[17][19] | Allows for quantification of dead cells by flow cytometry or imaging. Can be multiplexed with apoptosis markers (e.g., Annexin V). | Requires specialized equipment (flow cytometer, fluorescence microscope). |
| Live-Cell Imaging | Time-lapse imaging to monitor morphological changes or fluorescent reporters of cell death (e.g., caspase-3/7 activation) in real-time.[20] | Provides dynamic information on the kinetics of cell death.[20] | Lower throughput; may require specialized reagents and instrumentation. |
Visual Guides and Workflows
Signaling Pathway: RIPK1 Inhibition
References
- 1. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 14. General Tips for Successful Cell Culture [fdcell.com]
- 15. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. New flow cytometric assays for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
Cl-Necrostatin-1 half-life in cell culture medium.
Welcome to the technical support center for Cl-Necrostatin-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in cell culture medium?
A direct half-life value for this compound in standard cell culture medium is not extensively reported in the literature. However, it is a significantly more stable analog of Necrostatin-1.[1] In mouse liver microsomal assays, the half-life of Necrostatin-1 is less than 5 minutes, whereas the chlorinated analog, 7-Cl-O-Nec-1 (this compound or Nec-1s), demonstrates a substantially improved half-life of approximately 1 hour.[2] Another study reported the in vivo half-life of Necrostatin-1 to be around 1 hour.[3] Given this enhanced metabolic stability, this compound is expected to have a longer effective duration in cell culture experiments compared to Necrostatin-1. For precise determination in a specific experimental setup, an in-vitro stability assay is recommended (see Experimental Protocols).
Q2: What are the key differences between Necrostatin-1 (Nec-1) and this compound (Nec-1s/7-Cl-O-Nec-1)?
This compound was developed to improve upon the properties of Necrostatin-1. The primary advantages are:
-
Increased Stability: this compound is metabolically more stable than Necrostatin-1.[1]
-
Enhanced Specificity: Necrostatin-1 is known to have off-target effects, notably the inhibition of indoleamine 2,3-dioxygenase (IDO).[2][3][4][5] this compound does not inhibit IDO, making it a more specific inhibitor of RIPK1.[3][4][5]
-
Potency: this compound is approximately twice as effective at inhibiting RIPK1 compared to Necrostatin-1, with reported IC50 values of 210 nM versus 494 nM, respectively.[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a lyophilized powder.[1] To prepare a stock solution, reconstitute the powder in DMSO. For example, to create a 20 mM stock, you can reconstitute 5 mg of the compound in 900 μl of DMSO.[1] Once in solution, it is recommended to store the stock at -20°C for up to 3 months to maintain potency.[1][6] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Q4: What is the recommended working concentration of this compound in cell culture?
The optimal working concentration can vary depending on the cell type and the specific experimental conditions. However, a general starting range for cell culture assays is between 0.15 µM and 40 µM.[7] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of necroptosis | Compound Instability: The compound may be degrading in the culture medium over the course of a long experiment. | Although this compound is more stable than Nec-1, for long-term experiments (>24 hours), consider replenishing the compound by performing a partial or full media change with fresh inhibitor. |
| Suboptimal Concentration: The concentration of the inhibitor may be too low for the specific cell line or stimulus. | Perform a dose-response curve to determine the optimal concentration for your experimental setup. Concentrations can range from 0.15 µM to 40 µM.[7] | |
| Incorrect Storage: Improper storage of the stock solution can lead to loss of potency. | Ensure stock solutions are stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles.[1] Use within 3 months of reconstitution.[1][6] | |
| Observed Cell Toxicity | High Concentration: High concentrations of the compound may induce off-target effects or cellular stress. | Lower the concentration of this compound. A study on porcine islets noted that a concentration of 200 μM was less effective and resulted in a lower glucose-induced insulin stimulation index compared to 100 μM.[8] |
| Prolonged Exposure: Continuous exposure to the inhibitor, even at lower concentrations, might be detrimental to some cell types. | Consider the timing of the treatment. In some cases, delaying the addition of necrostatin has been shown to be beneficial.[9] For example, in islet cultures, adding Nec-1 on day 3 rather than day 0 improved recovery.[9] | |
| Variability Between Experiments | Inconsistent Reagent Quality: The purity and activity of the inhibitor can vary between suppliers or even batches. | Purchase from a reputable supplier that provides quality control data for each lot. |
| Differences in Experimental Protocol: Minor variations in cell density, stimulus concentration, or incubation time can affect the outcome. | Standardize all experimental parameters and maintain detailed records. |
Quantitative Data Summary
| Compound | Parameter | Value | Assay/System |
| Necrostatin-1 (Nec-1) | IC50 vs. RIPK1 | 494 nM | In vitro kinase assay[1] |
| EC50 vs. Necroptosis | 490 nM | TNF-α-induced necroptosis in Jurkat cells[10] | |
| Half-life (t½) | < 5 minutes | Mouse microsomal assay[2] | |
| Half-life (t½) | ~1-2 hours | In vivo (rats)[3] | |
| This compound (Nec-1s) | IC50 vs. RIPK1 | 210 nM | In vitro kinase assay[1] |
| Half-life (t½) | ~1 hour | Mouse liver microsomal assay[2] |
Experimental Protocols
Protocol: Determination of this compound Half-Life in Cell Culture Medium
This protocol provides a general workflow to determine the stability of this compound in your specific cell culture conditions.
-
Preparation of Medium: Prepare the complete cell culture medium (including serum and any other supplements) that you use for your experiments.
-
Incubation: Add this compound to the cell culture medium at your typical working concentration. It is crucial to set up a control sample of medium without the compound.
-
Time Points: Place the medium in a cell culture incubator (37°C, 5% CO2). Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Sample Storage: Immediately after collection, store the aliquots at -80°C to prevent further degradation until analysis.
-
Analytical Method: The concentration of the remaining this compound in the collected samples needs to be quantified. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most common and accurate method for this.
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Fit the data to a first-order decay curve (ln[C]t = -kt + ln[C]0, where [C]t is the concentration at time t, k is the degradation rate constant, and [C]0 is the initial concentration).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Signaling pathway of TNF-α-induced necroptosis and the inhibitory action of this compound on RIPK1.
Caption: Workflow for determining the half-life of this compound in cell culture medium.
References
- 1. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 2. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 [sigmaaldrich.com]
- 7. invivogen.com [invivogen.com]
- 8. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
Verifying Cl-Necrostatin-1 activity before starting experiments.
Welcome to the technical support center for Cl-Necrostatin-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as 7-Cl-O-Nec-1 or Necrostatin-1s) is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a key upstream kinase that initiates the programmed necrosis (necroptosis) signaling cascade.[1][3][4] this compound functions as an allosteric inhibitor, binding to a hydrophobic pocket in the RIPK1 kinase domain.[1][5] This binding locks RIPK1 in an inactive conformation, preventing its autophosphorylation, which is a critical step for the recruitment and activation of downstream effectors like RIPK3 and MLKL, thereby blocking the necroptotic cell death pathway.[1][3][6]
Caption: TNF-α induced necroptosis pathway and the inhibitory action of this compound.
Q2: What are the advantages of using this compound over the original Necrostatin-1 (Nec-1)?
This compound was developed as an analog of Necrostatin-1 with superior selectivity and metabolic stability.[2] The primary advantage is that this compound does not inhibit indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme that is an off-target of the original Nec-1.[5][7][8] This lack of IDO inhibition makes this compound a more specific tool for studying RIPK1-mediated necroptosis.[5][7]
| Feature | Necrostatin-1 (Nec-1) | This compound (Nec-1s) | Necrostatin-1i (Inactive) |
| Primary Target | RIPK1 | RIPK1 | None (control) |
| RIPK1 Inhibition | Potent | Potent, higher activity in some cells [2] | ~100x less effective in vitro[7] |
| IDO Inhibition | Yes | No [2][5][7] | Yes[7] |
| Metabolic Stability | Lower | Higher [2] | N/A |
| Recommended Use | Study of necroptosis (potential IDO off-targets) | Specific study of RIPK1-dependent necroptosis | Inactive control (though may have IDO effects)[7] |
Q3: How should I prepare and store this compound solutions?
Proper handling is crucial for maintaining the compound's activity.
-
Reconstitution : this compound is soluble in DMSO.[2][9] For example, it is soluble up to 90 mM in DMSO.[2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Storage :
-
Working Solution : When preparing your final working solution for cell culture, dilute the DMSO stock directly into the culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity.
| Solvent | Reported Solubility |
| DMSO | 14 mg/ml[9]; up to 90 mM[2] |
| DMF | 20 mg/ml[9] |
| Ethanol | 3 mg/ml[9] |
Q4: What is a typical working concentration for this compound in cell culture experiments?
The optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. However, a good starting point for most cell lines is a range of 0.1 µM to 10 µM . The EC50 for inhibiting necroptosis in FADD-deficient Jurkat cells is approximately 180-210 nM.[2][9]
Troubleshooting Guide
Problem: I am not observing inhibition of cell death after treating with this compound.
This is a common issue that can be resolved by systematically verifying each step of your experimental setup.
Caption: Troubleshooting logic tree for failed this compound experiments.
Step-by-Step Checks:
-
Confirm Necroptosis Induction: Before testing an inhibitor, you must have a robust and reproducible method for inducing necroptosis.
-
Positive Controls: Ensure your positive control for necroptosis (e.g., TNF-α + SMAC mimetic + z-VAD-FMK) shows significant cell death compared to untreated or vehicle-treated cells.
-
Reagent Titration: The concentration of inducing agents can be cell-type specific. You may need to titrate TNF-α (1-100 ng/mL) and the SMAC mimetic.[11] The pan-caspase inhibitor z-VAD-FMK is typically used at 10-20 µM.[11][12]
-
-
Verify this compound Concentration and Activity:
-
Dose-Response: Run a dose-response curve for this compound to determine the EC50 in your specific cell model.
-
Direct Target Engagement: A more direct method is to check for the inhibition of RIPK1 autophosphorylation (at Ser166) via Western Blot.[13] If this compound is active, you should see a decrease in p-RIPK1 levels in cells treated with a necroptosis stimulus.
-
-
Rule Out Other Cell Death Pathways:
-
This compound is specific to RIPK1-mediated cell death. If the death in your model is driven by apoptosis, it will not be inhibited.
-
Control Experiment: Run your induction protocol with and without the caspase inhibitor (z-VAD-FMK). If you see cell death in the absence of z-VAD-FMK that is not blocked by this compound, it is likely apoptosis.
-
-
Check Compound Integrity:
-
Storage: Was the DMSO stock stored correctly at -20°C and protected from light?[1]
-
Fresh Preparation: If in doubt, prepare a fresh stock solution from the solid powder.
-
Experimental Protocols
Protocol 1: Cellular Assay to Verify this compound Activity
This protocol describes a standard method to induce necroptosis and test the inhibitory effect of this compound. The combination of TNF-α, a SMAC mimetic (e.g., Birinapant), and a pan-caspase inhibitor (z-VAD-FMK) is a common and potent stimulus for necroptosis, often abbreviated as "TSZ".[14]
Caption: Experimental workflow for a cellular necroptosis inhibition assay.
Methodology:
-
Cell Plating (Day 1):
-
Seed a sensitive cell line (e.g., human HT-29 or mouse L929) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight under standard conditions (37°C, 5% CO2).
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 0, 0.1, 0.3, 1, 3, and 10 µM. Include a vehicle control (DMSO at the highest concentration used).
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Pre-incubate the cells for 1-2 hours.
-
-
Necroptosis Induction (Day 2):
-
Prepare a concentrated stock of the induction cocktail (e.g., TNF-α, SMAC mimetic, z-VAD-FMK) in culture medium.
-
Add the induction cocktail to the wells. Do not add it to negative control wells (untreated cells).
-
Example Final Concentrations:
-
Human TNF-α: 10-100 ng/mL
-
Birinapant (SMAC mimetic): 50-200 nM
-
z-VAD-FMK: 20 µM
-
-
-
Incubation (Day 2-3):
-
Return the plate to the incubator for a period of 4 to 24 hours. The optimal time depends on the cell line's sensitivity and should be determined in preliminary experiments.
-
-
Assessment of Cell Viability (Day 3):
-
Quantify cell death using a standard method:
-
LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised plasma membranes.
-
Fluorescent Microscopy: Use Propidium Iodide (PI) or another viability dye that only enters dead cells to stain and count dead cells.
-
ATP Measurement: Assays like CellTiter-Glo® measure the ATP content of viable cells. A decrease in signal indicates cell death.
-
-
-
Data Analysis:
-
Normalize the data to the controls (Untreated = 100% viability, Induced/Vehicle = 0% viability).
-
Plot the percent inhibition of cell death versus the log concentration of this compound to determine the EC50. A successful experiment will show a dose-dependent increase in cell viability in the wells treated with this compound.
-
References
- 1. invivogen.com [invivogen.com]
- 2. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.sciltp.com [media.sciltp.com]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 7. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
Validation & Comparative
Cl-Necrostatin-1 vs. Necrostatin-1: A Comparative Analysis for Researchers
In the expanding field of programmed cell death research, the selective inhibition of necroptosis has become a critical tool for elucidating cellular pathways and exploring therapeutic interventions. Among the most utilized inhibitors are Necrostatin-1 (Nec-1) and its analog, Cl-Necrostatin-1 (also known as Nec-1s or 7-Cl-O-Nec-1). This guide provides a detailed, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.
At a Glance: Key Differences
| Feature | This compound (Nec-1s) | Necrostatin-1 (Nec-1) |
| Primary Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | Receptor-Interacting Protein Kinase 1 (RIPK1) |
| Specificity | More specific for RIPK1 | Also inhibits Indoleamine 2,3-dioxygenase (IDO)[1][2][3] |
| Potency (RIPK1 Inhibition) | More potent (IC50 ≈ 0.206 µM)[4] | Less potent (IC50 ≈ 0.494 µM)[4] |
| In Vivo Stability | More stable[1] | Poor metabolic stability[1] |
| Off-Target Effects | Lacks IDO-targeting effect[5][6] | Potent inhibitor of IDO[1][2] |
Quantitative Comparison of Inhibitory Activity
The enhanced potency and selectivity of this compound are evident in direct biochemical and cellular assays. Below is a summary of reported half-maximal inhibitory and effective concentrations (IC50 and EC50).
Table 1: In Vitro RIPK1 Kinase Inhibition
| Compound | IC50 (µM) | Source |
| This compound | 0.206 | [4] |
| Necrostatin-1 | 0.494 | [4] |
Table 2: Cellular Necroptosis Inhibition
| Compound | Cell Line | EC50 (µM) | Source |
| This compound | FADD-deficient Jurkat T cells | 0.050 | [7] |
| Necrostatin-1 | Jurkat cells | 0.490 | [8] |
| Necrostatin-1 | 293T cells | 0.490 | [8] |
Mechanism of Action: Targeting the Necrosome
Both this compound and Necrostatin-1 function as allosteric inhibitors of RIPK1, a critical upstream kinase in the necroptosis pathway.[9] By binding to a specific pocket in the RIPK1 kinase domain, these inhibitors lock the enzyme in an inactive conformation.[9] This prevents the autophosphorylation of RIPK1 and its subsequent interaction with RIPK3, thereby blocking the formation of the necrosome, a key signaling complex for the execution of necroptosis.
Experimental Protocols
In Vitro RIPK1 Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the autophosphorylation of recombinant RIPK1.
Methodology:
-
Recombinant Protein: Purified, recombinant human RIPK1 is used as the enzyme source.
-
Inhibitor Pre-incubation: Recombinant RIPK1 is pre-incubated with varying concentrations of this compound or Necrostatin-1 (or DMSO as a vehicle control) in a kinase assay buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl2).[5]
-
Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of cold ATP and radioactive [γ-³²P]ATP.[5] The reaction is typically incubated for 30 minutes at 30°C.
-
Detection: The reaction is stopped, and the samples are subjected to SDS-PAGE. The phosphorylated RIPK1 is visualized by autoradiography.[8]
-
Quantification: The intensity of the radioactive bands is quantified to determine the extent of RIPK1 autophosphorylation and the IC50 values are calculated.
Cellular Necroptosis Assay
This assay evaluates the ability of the inhibitors to protect cells from necroptosis induced by specific stimuli.
Methodology:
-
Cell Culture: A suitable cell line sensitive to necroptosis (e.g., human Jurkat T cells, mouse L929 fibrosarcoma cells) is cultured under standard conditions.
-
Inhibitor Treatment: Cells are pre-incubated with a range of concentrations of this compound or Necrostatin-1 for a specified period (e.g., 1 hour).
-
Necroptosis Induction: Necroptosis is induced by treating the cells with a combination of stimuli such as TNF-α and a pan-caspase inhibitor (e.g., zVAD-fmk).[10] The caspase inhibitor is crucial to shift the cell death pathway from apoptosis to necroptosis.
-
Incubation: The cells are incubated with the inhibitors and stimuli for a duration sufficient to induce cell death (e.g., 6-24 hours).
-
Cell Viability Assessment: Cell viability is measured using various methods:
-
MTS Assay: A colorimetric assay that measures the metabolic activity of viable cells.[10]
-
Propidium Iodide (PI) Staining: A fluorescent dye that enters cells with compromised plasma membranes (a hallmark of necrosis) and can be quantified by flow cytometry or fluorescence microscopy.
-
Discussion and Recommendations
The primary advantage of This compound lies in its enhanced specificity and potency . The off-target inhibition of IDO by Necrostatin-1 can confound experimental results, particularly in studies related to inflammation and immunology where IDO plays a significant role.[1][11] Therefore, for studies aiming to specifically dissect the role of RIPK1-mediated necroptosis, this compound is the superior choice. Its greater potency also allows for the use of lower effective concentrations, potentially reducing the risk of other unforeseen off-target effects.
Necrostatin-1 , while less specific, has been extensively used in the literature and can still be a valuable tool. However, researchers using Nec-1 should be aware of its dual inhibitory activity and consider appropriate control experiments to account for the potential effects of IDO inhibition. For instance, comparing the effects of Nec-1 with those of a specific IDO inhibitor could help to delineate the respective contributions of RIPK1 and IDO inhibition.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rpeptide.com [rpeptide.com]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. invivogen.com [invivogen.com]
- 10. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of Cl-Necrostatin-1 and Necrostatin-1
In the study of regulated cell death, particularly necroptosis, the use of specific inhibitors is paramount for elucidating molecular mechanisms and validating therapeutic targets. Necrostatin-1 (Nec-1) has been a widely utilized tool for inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. However, concerns regarding its off-target effects have led to the development of analogues with improved specificity. This guide provides a detailed comparison of Necrostatin-1 and its chlorinated analogue, Cl-Necrostatin-1 (also known as Necrostatin-1s or 7-Cl-O-Nec-1), focusing on their specificity, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting RIPK1 in Necroptosis
Necroptosis is a form of programmed necrosis that is initiated by death receptors such as TNFR1. A key event in the necroptosis pathway is the activation of the kinase activity of RIPK1. Activated RIPK1, along with RIPK3, forms a complex called the necrosome, which leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL). Oligomerized MLKL then translocates to the plasma membrane, causing membrane disruption and cell death. Both Necrostatin-1 and this compound are allosteric inhibitors that bind to the kinase domain of RIPK1, thereby preventing its autophosphorylation and subsequent activation of the downstream necroptotic pathway.
Data Presentation: A Head-to-Head Comparison
The primary distinction between this compound and Necrostatin-1 lies in their specificity for RIPK1. While both effectively inhibit RIPK1, Necrostatin-1 exhibits significant off-target activities that can confound experimental results.
| Target/Activity | Necrostatin-1 | This compound (Nec-1s) | Key Findings |
| RIPK1 Inhibition | EC50: ~490 nM (necroptosis); EC50: 182 nM (kinase) | EC50: ~210 nM (necroptosis) | This compound is a more potent inhibitor of necroptosis. |
| Indoleamine 2,3-dioxygenase (IDO) Inhibition | Yes[1][2] | No[1][2] | This compound is highly specific for RIPK1 and does not have the IDO off-target.[1][2] |
| Other Kinase Off-Targets | Partially inhibits PAK1 and PKAcα[3] | >1000-fold selectivity for RIPK1 over 485 other kinases[3] | This compound demonstrates superior kinase selectivity.[3] |
| NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Inhibition | Yes[4] | Yes[4] | Both compounds have been shown to inhibit NQO1.[4] |
| Ferroptosis Inhibition | Yes (independent of RIPK1/IDO)[5] | No[5] | Necrostatin-1 possesses antioxidant properties and can inhibit ferroptosis.[5] |
| Antioxidant Activity | Yes (DPPH radical scavenging, SOD-like activity)[6] | Not reported to have significant antioxidant activity | The antioxidant effect of Necrostatin-1 is another potential source of off-target activity.[6] |
Experimental Protocols
To aid researchers in verifying these findings, detailed methodologies for key experiments are provided below.
In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of RIPK1.
Protocol:
-
Recombinant human RIPK1 is incubated in a kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
The test compounds (this compound or Necrostatin-1) are added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP (e.g., 10 µM).
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate (e.g., a generic kinase substrate or RIPK1 autophosphorylation) is quantified. This can be done using methods such as radioactive ATP ([γ-³²P]ATP) and autoradiography, or using phospho-specific antibodies and ELISA/Western blot.
-
The IC50 values are calculated from the dose-response curves.
IDO Enzymatic Assay
This assay determines the inhibitory effect of the compounds on the activity of indoleamine 2,3-dioxygenase.
Protocol:
-
Recombinant human IDO is added to a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
The test compounds are added at various concentrations.
-
The reaction is initiated by the addition of the substrate L-tryptophan.
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is stopped, and the product, kynurenine, is measured. This is often done by converting it to a colored product with Ehrlich's reagent and measuring the absorbance at 490 nm.
-
The IC50 values are determined from the dose-response curves.
Cell-Based Necroptosis Assay
This assay assesses the ability of the compounds to protect cells from necroptotic cell death.
Protocol:
-
A suitable cell line (e.g., human HT-29 or murine L929 cells) is seeded in 96-well plates.
-
Cells are pre-treated with the test compounds at various concentrations for 1-2 hours.
-
Necroptosis is induced by adding a combination of stimuli, such as TNF-α (e.g., 30 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM). The caspase inhibitor is crucial to shift the cell death pathway from apoptosis to necroptosis.
-
The cells are incubated for 24-48 hours.
-
Cell viability is measured using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium iodide and analysis by flow cytometry.
-
The EC50 values, the concentration at which 50% of cell death is inhibited, are calculated.
Ferroptosis Induction and Inhibition Assay
This assay is used to determine if the compounds can inhibit ferroptotic cell death, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation.
Protocol:
-
Cells susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells) are seeded in 96-well plates.
-
Cells are pre-treated with the test compounds (Necrostatin-1, this compound) or a known ferroptosis inhibitor (e.g., Ferrostatin-1) as a positive control.
-
Ferroptosis is induced by adding an inducer such as erastin or RSL3.
-
After a defined incubation period (e.g., 24 hours), cell viability is assessed using assays like CellTiter-Glo®.
-
To confirm ferroptosis, lipid peroxidation can be measured using fluorescent probes like C11-BODIPY(581/591) and flow cytometry.[7]
Mandatory Visualization
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors Necrostatin-1 (Nec-1) and 7-Cl-O-Nec-1 (Nec-1s) are potent inhibitors of NAD(P)H: Quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An in vitro evaluation of the antioxidant activities of necroptosis and apoptosis inhibitors: the potential of necrostatin-1 and necrostatin-1i to have radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Cl-Necrostatin-1 and Indoleamine 2,3-dioxygenase (IDO): A Comparative Analysis of Inhibition
Yes, Necrostatin-1, a well-known inhibitor of receptor-interacting protein kinase 1 (RIPK1)-mediated necroptosis, also functions as an inhibitor of the immunosuppressive enzyme indoleamine 2,3-dioxygenase (IDO). This off-target activity is a critical consideration for researchers utilizing this compound. In fact, Necrostatin-1 is chemically identical to methyl-thiohydantoin-tryptophan (MTH-Trp), a compound previously identified as an IDO inhibitor[1][2][3].
This guide provides a comparative analysis of Cl-Necrostatin-1's role as an IDO inhibitor, presenting it alongside a selective IDO1 inhibitor, Epacadostat, and a non-IDO-inhibiting analog, Necrostatin-1s.
Performance Comparison of IDO Inhibitors
The following table summarizes the inhibitory activity of Necrostatin-1 and its analogs against IDO1, with the established clinical trial candidate Epacadostat as a benchmark.
| Compound | Target(s) | IDO1 Inhibition IC50 | Primary Mechanism of Action | Reference(s) |
| Necrostatin-1 | RIPK1, IDO | Not Reported | Allosteric inhibitor of RIPK1 kinase activity, preventing necroptosis. Also inhibits the enzymatic activity of IDO. | [1][2][4] |
| This compound | RIPK1 | No Inhibition | Also known as Necrostatin-1s (7-Cl-O-Nec-1), this stable analog of Necrostatin-1 is a potent RIPK1 inhibitor but lacks IDO inhibitory activity. | [5][6] |
| Epacadostat | IDO1 | ~10 nM (human, cellular) | A potent and selective, competitive inhibitor of IDO1. | [7][8] |
Signaling Pathways
To understand the context of this inhibition, it is crucial to visualize the distinct signaling pathways in which these molecules are involved.
Indoleamine 2,3-dioxygenase (IDO) Pathway
The IDO pathway is a critical regulator of immune tolerance. IDO catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. This depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites can suppress T-cell proliferation and promote an immunosuppressive microenvironment, which is often exploited by tumors to evade immune surveillance.
Necroptosis Signaling Pathway
Necroptosis is a form of programmed cell death that is independent of caspases and is mediated by RIPK1, RIPK3, and MLKL. Upon stimulation by death receptors such as TNFR1, RIPK1 is activated. In the absence of caspase-8 activity, RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.
Experimental Protocols
In Vitro IDO1 Enzyme Inhibition Assay
This protocol is designed to measure the enzymatic activity of IDO1 by quantifying the production of kynurenine from tryptophan.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Prepare Assay Buffer: Prepare a potassium phosphate buffer (50 mM, pH 6.5) containing ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).
-
Compound Dilution: Prepare serial dilutions of the test compounds (Necrostatin-1, this compound, Epacadostat) in the assay buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as the test compounds.
-
Enzyme Preparation: Dilute the recombinant human IDO1 enzyme to the desired concentration in the assay buffer.
-
Reaction Initiation: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilutions or vehicle control
-
Diluted IDO1 enzyme
-
Initiate the reaction by adding L-Tryptophan to a final concentration of 200 µM.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA to a final concentration of 3%.
-
Hydrolysis: Incubate the plate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Color Development: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.
-
Measurement: Incubate at room temperature for 10 minutes to allow for color development. Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine produced in each well and determine the percent inhibition for each compound concentration. Calculate the IC50 values by fitting the data to a dose-response curve.
Conclusion
The evidence clearly indicates that Necrostatin-1 possesses inhibitory activity against IDO, an important consideration for its use in research, particularly in studies related to immunology and cancer. For studies aiming to specifically investigate the role of RIPK1-mediated necroptosis without confounding effects on the tryptophan catabolism pathway, the use of the chlorinated analog, this compound (Necrostatin-1s), is strongly recommended due to its lack of IDO inhibition. When studying IDO inhibition, established and selective inhibitors like Epacadostat provide a more targeted approach with well-characterized potency. This comparative guide underscores the importance of understanding the full pharmacological profile of research compounds to ensure accurate interpretation of experimental results.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Necrostatin-1s: A More Stable and Selective Alternative for RIPK1 Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
Necroptosis, a form of regulated cell death, is increasingly implicated in the pathophysiology of a wide range of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemic injury. At the heart of the necroptotic signaling cascade lies the Receptor-Interacting Protein Kinase 1 (RIPK1). The specific inhibition of RIPK1 has emerged as a promising therapeutic strategy. Necrostatin-1 (Nec-1) was the first identified small molecule inhibitor of RIPK1, but its utility has been hampered by metabolic instability and off-target effects. This guide provides a detailed comparison of Necrostatin-1s (7-Cl-O-Nec-1), a more stable and selective analog, with its predecessor and other alternative RIPK1 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of RIPK1 Inhibitors
Necrostatin-1s (7-Cl-O-Nec-1) was developed to address the limitations of Nec-1. Key improvements include enhanced metabolic stability and superior selectivity. Unlike Nec-1, which also inhibits indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation, Nec-1s does not exhibit this off-target activity, making it a more specific tool for studying RIPK1-mediated processes.[1][2][3][4][5] Furthermore, Nec-1s demonstrates greater potency in inhibiting necroptosis.[3][4][6]
| Compound | Target(s) | IC50 / EC50 (RIPK1-dependent necroptosis) | Off-Target Effects | Metabolic Stability (in mouse liver microsomes) | Reference |
| Necrostatin-1 (Nec-1) | RIPK1, IDO | EC50: ~490 nM (in Jurkat cells) | Indoleamine 2,3-dioxygenase (IDO) | Short half-life (<5 min) | [5][6][7][8] |
| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 | EC50: ~206-210 nM (in Jurkat cells) | None reported against IDO | More stable than Nec-1 (~60 min) | [4][5][6][7][9] |
| GSK'963 | RIPK1 | IC50: 1-4 nM (in human and murine cells) | >10,000-fold selective for RIPK1 over 339 other kinases; no IDO activity | Not explicitly stated, but potent in vivo | [10][11][12] |
| GSK2982772 | RIPK1 | IC50: 1.0 nM (in vitro) | Good selectivity | Good pharmacokinetic properties | [13] |
| RIPA-56 | RIPK1 | IC50: 13 nM (in vitro) | No inhibitory effect on RIPK3 | Not explicitly stated | [13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Necrostatin-1s, it is crucial to visualize the necroptosis signaling pathway it inhibits.
The diagram above illustrates the canonical TNFα-induced necroptosis pathway. Upon TNFα binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can lead to cell survival or death. Under conditions where apoptosis is inhibited, RIPK1 and RIPK3 are recruited to form a complex called the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL) protein. Activated MLKL translocates to the plasma membrane, forming pores that lead to cell lysis. Necrostatin-1s specifically inhibits the kinase activity of RIPK1, thereby preventing the formation of the necrosome and subsequent cell death.[2][14][15]
Below is a typical experimental workflow for evaluating the efficacy of a RIPK1 inhibitor in a cell-based assay.
Detailed Experimental Protocols
In Vitro RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 (kinase domain)
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (Necrostatin-1s, Nec-1, etc.) dissolved in DMSO
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant RIPK1, and the substrate (MBP).
-
Add the test compounds at various concentrations (typically a serial dilution) to the wells of the 96-well plate. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for RIPK1 if known, or at a standard concentration (e.g., 10 µM).
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing the metabolic stability of compounds using mouse liver microsomes.
Materials:
-
Test compounds (Necrostatin-1s, Nec-1)
-
Mouse Liver Microsomes (MLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the MLM suspension in phosphate buffer at 37°C.
-
Add the test compound to the MLM suspension at a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using an LC-MS/MS system to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
In Vivo TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Mouse Model
This model is used to evaluate the in vivo efficacy of RIPK1 inhibitors in preventing TNF-α-induced lethal inflammation.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
Recombinant murine TNF-α
-
z-VAD-FMK (pan-caspase inhibitor)
-
Test compounds (Necrostatin-1s, Nec-1) formulated for in vivo administration (e.g., in a solution of DMSO and polyethylene glycol)
-
Rectal probe for temperature measurement
Procedure:
-
Administer the test compound (e.g., via intraperitoneal injection) to the mice at a predetermined dose. A vehicle control group should be included.
-
After a specified pre-treatment time (e.g., 30-60 minutes), induce SIRS by injecting a lethal dose of TNF-α (e.g., 50 µg per mouse) and z-VAD-FMK (to sensitize the mice to TNF-α-induced necroptosis) intravenously.[6]
-
Monitor the mice for survival and body temperature at regular intervals for up to 24 hours.
-
Plot survival curves (Kaplan-Meier) and compare the survival rates between the different treatment groups.
-
Analyze the changes in body temperature over time for each group. A significant prevention of hypothermia is indicative of a protective effect.
Conclusion
Necrostatin-1s (7-Cl-O-Nec-1) represents a significant advancement over Necrostatin-1 as a research tool and a potential therapeutic lead. Its enhanced metabolic stability, increased potency, and, most importantly, its high selectivity for RIPK1 without the confounding off-target inhibition of IDO, make it a superior choice for investigating the role of RIPK1-mediated necroptosis in health and disease.[1][3][4][5] The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the performance of Necrostatin-1s and other RIPK1 inhibitors in their specific models of interest. As the field of regulated cell death continues to evolve, the use of well-characterized and specific inhibitors like Necrostatin-1s will be paramount in dissecting the complex signaling networks and developing novel therapeutic interventions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tumor Necrosis Factor induced inflammation in mice | Bienta [bienta.net]
- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK963 | RIP kinase | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 14. blocksandarrows.com [blocksandarrows.com]
- 15. researchgate.net [researchgate.net]
The Imperative of a Control: Necrostatin-1i as a Negative Control for Necrostatin-1 in Necroptosis Research
For researchers in cellular biology and drug development, the use of precise and reliable controls is paramount to the integrity of experimental findings. In the study of necroptosis, a form of programmed cell death, Necrostatin-1 (Nec-1) has emerged as a key chemical tool for inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), a central mediator of this pathway. To distinguish the specific effects of RIPK1 inhibition from off-target activities, a robust negative control is essential. This guide provides a comprehensive comparison of Necrostatin-1 and its inactive analog, Necrostatin-1i, substantiating the use of Nec-1i as a reliable negative control in necroptosis experiments.
This comparison guide outlines the mechanisms of action of both compounds, presents supporting experimental data in clearly structured tables, provides detailed experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: A Tale of Two Molecules
Necroptosis is a regulated necrotic cell death pathway initiated by death receptors such as the TNF receptor. The core of the necroptotic signaling cascade involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. Necrostatin-1 is a potent allosteric inhibitor of RIPK1 that binds to a hydrophobic pocket in the kinase domain, locking it in an inactive conformation.[1] This inhibition prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome, a protein complex essential for necroptosis execution.
Necrostatin-1i, the inactive counterpart of Nec-1, is a demethylated variant. This seemingly minor structural modification dramatically reduces its ability to inhibit RIPK1 kinase activity. While Nec-1 effectively suppresses RIPK1-dependent necroptosis, Nec-1i exhibits significantly diminished inhibitory capacity, making it an ideal negative control to account for potential off-target effects of the chemical scaffold. However, it is important to note that both Necrostatin-1 and Necrostatin-1i have been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[2] This shared off-target effect underscores the importance of using Nec-1i to discern between RIPK1-mediated and IDO-mediated cellular responses.
Quantitative Comparison of Necrostatin-1 and Necrostatin-1i
Experimental data consistently demonstrates the stark difference in the inhibitory potential of Necrostatin-1 and Necrostatin-1i on RIPK1 activity and necroptosis.
| Parameter | Necrostatin-1 | Necrostatin-1i | Reference |
| RIPK1 Kinase Inhibition (EC50) | 182 nM | > 10 µM | [3] |
| TNF-α-induced Necroptosis in 293T cells (EC50) | 490 nM | Not Active | [4] |
Table 1: Comparison of the in vitro inhibitory activity of Necrostatin-1 and Necrostatin-1i.
In cellular assays, this difference in potency is clearly reflected in their ability to protect cells from necroptotic death.
| Compound | Concentration (µM) | Cell Viability (% of control) in L929 cells treated with TNF-α | Reference |
| Control (TNF-α only) | - | ~20% | [5] |
| Necrostatin-1 | 10 | ~80% | [5] |
| 30 | ~95% | [5] | |
| Necrostatin-1i | 30 | ~25% | [6] |
Table 2: Effect of Necrostatin-1 and Necrostatin-1i on cell viability in a necroptosis model.
Furthermore, the off-target inhibition of IDO by both compounds highlights the necessity of using Necrostatin-1i as a control.
| Compound | IDO Inhibition (IC50) | Reference |
| Necrostatin-1 | ~10 µM | [2] |
| Necrostatin-1i | ~10 µM | [2] |
Table 3: Comparison of the IDO inhibitory activity of Necrostatin-1 and Necrostatin-1i.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Induction of Necroptosis in L929 Cells
This protocol describes the induction of necroptosis in the murine fibrosarcoma cell line L929, a commonly used model for studying this cell death pathway.
-
Cell Culture: Culture L929 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed L929 cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of Necrostatin-1 (e.g., 1-50 µM), Necrostatin-1i (e.g., 1-50 µM), or a vehicle control (DMSO) for 1 hour.
-
Necroptosis Induction: Induce necroptosis by adding murine TNF-α to a final concentration of 10 ng/mL. In some experimental setups, a pan-caspase inhibitor such as zVAD-fmk (20 µM) can be co-administered with TNF-α to ensure the necroptotic pathway is favored.[5][7]
-
Incubation: Incubate the cells for 6-24 hours at 37°C.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability.
-
Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions.
-
Assay: Following the incubation period with the necroptosis-inducing agents and inhibitors, add 20 µL of the MTS reagent to each well of the 96-well plate.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells after subtracting the background absorbance.
Western Blot for Phosphorylated RIPK1 and MLKL
Western blotting is used to detect the phosphorylation status of key necroptosis signaling proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated RIPK1 (pRIPK1) and phosphorylated MLKL (pMLKL) overnight at 4°C. Also, probe for total RIPK1, total MLKL, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The data and protocols presented in this guide unequivocally demonstrate that Necrostatin-1i serves as an excellent negative control for Necrostatin-1 in the study of necroptosis. Its structural similarity to Nec-1, coupled with its significantly reduced ability to inhibit RIPK1, allows researchers to confidently attribute the protective effects observed with Nec-1 to the specific inhibition of the necroptotic pathway. The shared off-target activity on IDO further reinforces the necessity of including Nec-1i in experimental designs to ensure the accurate interpretation of results. By adhering to rigorous experimental design, including the use of appropriate controls like Necrostatin-1i, the scientific community can continue to unravel the complexities of necroptosis and its role in health and disease.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. TNFα-induced necroptosis and autophagy via supression of the p38-NF-κB survival pathway in L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
A Comparative Analysis of RIPK1 Inhibitors for Researchers
An Objective Guide to the Landscape of RIPK1-Targeted Therapeutics
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death pathways, including apoptosis and necroptosis.[1][2] Its central role in signaling cascades, particularly downstream of the TNFα receptor, makes it a compelling therapeutic target for a wide range of autoimmune, inflammatory, and neurodegenerative diseases.[3][4] The development of small-molecule inhibitors targeting the kinase activity of RIPK1 has been a major focus of pharmaceutical research, with several candidates advancing into clinical trials.[2][3]
This guide provides a side-by-side comparison of prominent RIPK1 inhibitors, presenting key quantitative data, developmental status, and the experimental methodologies used for their evaluation. The aim is to offer an objective resource for researchers, scientists, and drug development professionals navigating this promising therapeutic landscape.
The RIPK1 Signaling Pathway
The kinase activity of RIPK1 is a key determinant of cell fate in response to inflammatory stimuli. Upon activation of receptors like TNFR1, RIPK1 can initiate either pro-survival NF-κB signaling or trigger cell death pathways. Inhibition of caspase-8 shifts the balance towards a form of programmed necrosis, termed necroptosis, which is mediated by the sequential activation of RIPK1, RIPK3, and MLKL.[5][6] RIPK1 inhibitors are designed to block this kinase-dependent activation, thereby preventing inflammatory cell death.
Caption: The central role of RIPK1 in cell survival and death pathways.
Experimental Evaluation Workflow
The development and characterization of a novel RIPK1 inhibitor follow a structured workflow. This process begins with biochemical assays to determine direct enzyme inhibition, progresses to cell-based models to confirm activity in a biological context, and culminates in in vivo studies to assess pharmacokinetics, target engagement, and efficacy.
Caption: A typical workflow for the preclinical evaluation of RIPK1 inhibitors.
Side-by-Side Comparison of RIPK1 Inhibitors
The following tables summarize quantitative data and the developmental status of key RIPK1 inhibitors. Several early-stage programs have been discontinued, often due to lack of efficacy or off-target toxicities, highlighting the challenges in translating preclinical promise to clinical benefit.
Table 1: Overview of RIPK1 Inhibitors in Clinical Development
| Compound Name | Developer(s) | Target Indications | Development Phase | Key Clinical Findings & Status |
| GSK2982772 | GlaxoSmithKline | Rheumatoid Arthritis, Psoriasis, Ulcerative Colitis | Phase 2 (Discontinued) | Failed to meet primary efficacy endpoints in multiple trials.[7][8][9] Generally well-tolerated, with headache and contact dermatitis as common adverse events.[10][11] |
| SAR443060 (DNL747) | Denali / Sanofi | Alzheimer's Disease, ALS | Phase 2 (Discontinued) | CNS penetrant.[12][13] Development paused due to dose-limiting, off-target toxicity in long-term preclinical studies.[12][14][15][16] Was safe and showed target engagement in short-term human trials.[12] |
| SAR443122 (DNL758 / Eclitasertib) | Denali / Sanofi | Ulcerative Colitis, Cutaneous Lupus (CLE), COVID-19 | Phase 2 | Peripherally restricted.[17][18] Phase 2 trial in CLE was halted for ineffectiveness.[19][20] Currently in a Phase 2 trial for ulcerative colitis.[7][21] |
| SAR443820 (DNL788 / Oditrasertib) | Denali / Sanofi | Multiple Sclerosis (MS), ALS | Phase 2 (Discontinued) | CNS penetrant.[7] Phase 2 trials in both MS and ALS were discontinued after failing to meet primary endpoints.[20][21] |
| LY3871801 (R552) | Eli Lilly / Rigel | Autoimmune/Inflammatory Diseases | Phase 1 | Currently being tested in patients with rheumatoid arthritis.[7] |
| SIR2446 | Sironax | CNS Indications | Phase 1 | Favorable safety, pharmacokinetic, and pharmacodynamic profile in healthy volunteers, supporting further development.[7][22] |
| GFH312 | GenFleet Therapeutics | Autoimmune Diseases | Phase 1 | In clinical development for autoimmune diseases.[7] |
Table 2: Preclinical Potency of Selected RIPK1 Inhibitors
| Compound Name | Type | IC50 (Enzymatic Assay) | EC50 (Cellular Necroptosis Assay) | Notes |
| Necrostatin-1 (Nec-1) | Type III (Allosteric) | N/A | 494 nM (Jurkat cells)[6] | First-generation inhibitor; has off-target activity on IDO and poor drug-like properties.[6][7] |
| GSK2982772 | Type I (ATP-competitive) | 1 nM[6] | N/A | Potent human RIPK1 inhibitor but lacks activity in mouse models.[23] |
| RIPA-56 | N/A | 13 nM[6][24] | 27 nM (L929 cells)[6] | Highly potent and selective over RIPK3.[6] |
| PK68 | N/A | 90 nM[6] | N/A | Derivative of PK6 with enhanced potency.[6] |
| Eclitasertib (DNL758) | N/A | 37.5 nM[25] | N/A | Peripherally restricted inhibitor.[7] |
| KWCN-41 | N/A | 88 nM[25] | N/A | Selective RIPK1 kinase inhibitor.[25] |
| Zharp1-163 | N/A | 406.1 nM (Kd = 240 nM)[24][25] | N/A | Dual inhibitor of necroptosis and ferroptosis.[25] |
Key Experimental Protocols
Objective comparison of inhibitors relies on standardized experimental protocols. Below are detailed methodologies for key assays cited in RIPK1 inhibitor research.
RIPK1 Kinase Activity Assay (for IC50 Determination)
This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of RIPK1.
-
Principle: Measures the transfer of a phosphate group from ATP to a specific peptide substrate by recombinant human RIPK1. The amount of phosphorylated substrate or the amount of ADP produced is quantified.
-
Methodology:
-
Reagents: Recombinant human RIPK1 enzyme, kinase buffer, ATP, and a specific peptide substrate. A detection reagent (e.g., ADP-Glo™, Promega) is also required.
-
Procedure: a. The test compound is serially diluted and pre-incubated with the RIPK1 enzyme in a microplate well to allow for binding. b. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). c. The reaction is stopped, and the detection reagent is added to quantify the amount of ADP produced, which is proportional to kinase activity. d. Luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is plotted against the compound concentration. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is calculated using a non-linear regression model.
-
Cell-Based Necroptosis Assay (for EC50 Determination)
This assay measures a compound's ability to protect cells from a specific necroptotic stimulus.
-
Principle: Certain cell lines (e.g., human HT-29 or mouse L929) are induced to undergo necroptosis. Cell viability is measured in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
Cell Culture: HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Procedure: a. Cells are pre-incubated with serial dilutions of the test compound for 1-2 hours. b. Necroptosis is induced by adding a combination of stimuli. A common combination for HT-29 cells is TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like z-VAD-fmk (to block apoptosis and force the necroptotic pathway).[6] c. The cells are incubated with the stimuli and compound for 18-24 hours. d. Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures intracellular ATP levels.
-
Data Analysis: The viability signal is normalized to untreated controls (100% viability) and stimulus-only controls (0% protection). The resulting dose-response curve is used to calculate the EC50 value, the concentration that provides 50% protection from cell death.
-
Target Engagement Assay (Phospho-RIPK1)
This assay confirms that the inhibitor is hitting its intended target within the cell or in vivo.
-
Principle: Measures the level of RIPK1 autophosphorylation at a specific site (e.g., Serine 166) as a biomarker of its activation.[12] Successful target engagement by an inhibitor will reduce the level of phosphorylated RIPK1 (pRIPK1).
-
Methodology:
-
Sample Collection: For clinical studies, peripheral blood mononuclear cells (PBMCs) are isolated from blood samples taken at various time points after drug administration.[12][26] For preclinical studies, tissues or cells are harvested.
-
Procedure: a. The isolated cells (e.g., PBMCs) may be stimulated ex vivo to induce RIPK1 activation. b. Cells are lysed, and protein concentration is determined. c. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (Western Blot). d. The membrane is probed with a primary antibody specific for pRIPK1 and a primary antibody for total RIPK1 (as a loading control). e. Following incubation with secondary antibodies, the protein bands are visualized and quantified using an imaging system.
-
Data Analysis: The pRIPK1 signal is normalized to the total RIPK1 signal. The percentage of target inhibition is calculated by comparing the normalized pRIPK1 levels in treated samples to those in vehicle-treated or baseline samples.[26]
-
References
- 1. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work? [synapse.patsnap.com]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 10. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Denali Therapeutics Announces Positive Clinical… | Flagship Pioneering [flagshippioneering.com]
- 14. After Disappointing Study Results, Denali and Sanofi Shift Resources to a Different Alzheimer's Drug - BioSpace [biospace.com]
- 15. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
- 16. research.rug.nl [research.rug.nl]
- 17. Denali Therapeutics Announces Phase 1b Study by Partner Sanofi of RIPK1-Inhibitor DNL758 (SAR443122) in COVID-19 Patients | DNLI Stock News [stocktitan.net]
- 18. Denali Therapeutics Announces Initiation of Phase 2 Study by Partner Sanofi of RIPK1-Inhibitor DNL758 (SAR443122) in Cutaneous Lupus Erythematosus (CLE) Patients - BioSpace [biospace.com]
- 19. Sanofi ends Denali-partnered MS trial after Phase 2 failure [synapse.patsnap.com]
- 20. Mid-Stage Trial Failure for Sanofi and Denali's ALS Drug [synapse.patsnap.com]
- 21. RIPK1 Inhibitor Pipeline Shows Promise Despite Sanofi Setback in Multiple Sclerosis [trial.medpath.com]
- 22. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. chdr.nl [chdr.nl]
The Superior Efficacy of Cl-Necrostatin-1 in Necroptosis Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the targeted inhibition of necroptosis, a form of regulated cell death implicated in a myriad of inflammatory and degenerative diseases, represents a significant therapeutic frontier. At the forefront of this endeavor is Cl-Necrostatin-1 (also known as 7-Cl-O-Nec-1 or Nec-1s), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of the necroptotic pathway. This guide provides a comprehensive comparison of the efficacy of this compound against other notable necroptosis inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Unraveling the Necroptosis Signaling Pathway
Necroptosis is a programmed form of necrosis, or inflammatory cell death. Unlike apoptosis, it is independent of caspase activity. The signaling cascade is initiated by various stimuli, including tumor necrosis factor-alpha (TNFα). This leads to the formation of a protein complex known as the necrosome, which ultimately results in the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), its oligomerization, and translocation to the plasma membrane, causing membrane rupture and cell death.
Choosing the Right Tool for In Vivo Necroptosis Research: A Comparative Guide to Cl-Necrostatin-1 and Necrostatin-1
For researchers in the fields of cell death, inflammation, and drug development, the selection of appropriate chemical inhibitors is paramount for the validity and success of in vivo studies. Necroptosis, a form of regulated necrosis, is a critical pathway in various pathologies, and its inhibition is a key therapeutic strategy. Necrostatin-1 (Nec-1) has been a widely used tool to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a central mediator of necroptosis. However, its limitations in vivo have led to the development of a superior alternative: Cl-Necrostatin-1 (also known as Necrostatin-1s or 7-Cl-O-Nec-1). This guide provides a comprehensive comparison to inform the rational selection of the optimal necroptosis inhibitor for in vivo research.
This document will objectively compare the performance of this compound and Necrostatin-1, supported by experimental data. We will delve into their specificity, potency, and metabolic stability, providing researchers with the necessary information to make an informed decision for their in vivo experimental designs.
Key Performance Metrics: A Head-to-Head Comparison
The decision to use this compound over Necrostatin-1 for in vivo studies is primarily driven by significant improvements in its pharmacological properties. These enhancements address the key drawbacks associated with the parent compound, namely its metabolic instability and off-target effects.
| Feature | Necrostatin-1 (Nec-1) | This compound (Nec-1s/7-Cl-O-Nec-1) | Advantage of this compound |
| Primary Target | RIPK1 Kinase | RIPK1 Kinase | - |
| Potency (EC50 for Necroptosis Inhibition) | ~490 nM in Jurkat cells | ~210 nM in Jurkat cells | Higher Potency: More effective at lower concentrations. |
| Specificity | Inhibits both RIPK1 and Indoleamine 2,3-dioxygenase (IDO)[1][2] | Selective for RIPK1; does not inhibit IDO[1][2] | Greater Specificity: Eliminates confounding effects from IDO inhibition, a key immunomodulatory enzyme. |
| Metabolic Stability (in mouse liver microsomes) | Very limited (t½ < 5 min)[3] | Significantly improved (t½ ~ 1 h)[3] | Increased Stability: More suitable for in vivo applications requiring sustained target engagement. |
| In Vivo Pharmacokinetics | Limited bioavailability and short half-life[3] | Improved in vivo pharmacokinetic properties[2] | Better In Vivo Profile: More likely to maintain therapeutic concentrations in animal models. |
| In Vivo Toxicity | Can sensitize mice to TNF-induced mortality at low doses[4] | Lacks the paradoxical sensitizing effect observed with Nec-1[4][5] | Improved Safety Profile: Reduced risk of paradoxical and toxic effects in vivo. |
Delving Deeper: The Rationale for this compound in Animal Studies
The data clearly indicates that this compound is the superior choice for in vivo research for several critical reasons:
-
Enhanced Specificity Avoids Confounding Variables: Necrostatin-1's inhibition of IDO, an enzyme involved in tryptophan metabolism and immune regulation, can introduce significant experimental variables.[1][2] This off-target effect makes it difficult to attribute observed in vivo effects solely to the inhibition of RIPK1-mediated necroptosis. This compound's lack of IDO inhibition ensures that the experimental outcomes are a direct result of targeting the necroptosis pathway.[1][2]
-
Improved Metabolic Stability Enables Effective In Vivo Dosing: The rapid degradation of Necrostatin-1 in vivo makes it challenging to maintain effective concentrations for the duration of an experiment.[3] This can lead to inconsistent results and the need for frequent, high-dose administrations. The enhanced metabolic stability of this compound allows for more reliable and sustained target inhibition in animal models.[3]
-
Higher Potency and a Better Safety Profile: this compound is more potent in inhibiting necroptosis, meaning a lower dose is required to achieve the desired effect. Furthermore, it does not exhibit the paradoxical pro-death sensitization to TNF at low doses that has been reported for Necrostatin-1, making it a safer and more reliable tool for in vivo studies.[4][5]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors are used, the following diagrams illustrate the necroptosis signaling pathway and a general workflow for an in vivo experiment.
Caption: Necroptosis signaling pathway initiated by TNFα, and the inhibitory action of Necrostatin-1/Cl-Necrostatin-1 on RIPK1.
Caption: A generalized workflow for an in vivo study investigating the efficacy of a necroptosis inhibitor.
Experimental Protocols: A Guide for In Vivo Studies
The following provides a detailed methodology for a key in vivo experiment often used to assess the efficacy of necroptosis inhibitors.
Experiment: TNF-induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
This model is frequently used to evaluate the protective effects of RIPK1 inhibitors against lethal inflammation.
Materials:
-
8-10 week old C57BL/6 mice
-
This compound (Nec-1s)
-
Necrostatin-1 (for comparison, optional)
-
Vehicle solution: A common vehicle is 10% DMSO in phosphate-buffered saline (PBS) or a formulation of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) for compounds with poor solubility.
-
Recombinant murine TNFα (endotoxin-free)
-
Sterile PBS
Procedure:
-
Inhibitor Preparation:
-
Dissolve this compound in the chosen vehicle to the desired stock concentration. For example, to achieve a dose of 1.65 mg/kg in a 20g mouse with an injection volume of 100 µL, a stock solution of 0.33 mg/mL would be required.
-
Prepare the vehicle control solution (e.g., 10% DMSO in PBS).
-
-
Animal Groups:
-
Group 1: Vehicle control + PBS
-
Group 2: Vehicle control + TNFα
-
Group 3: this compound + TNFα
-
(Optional) Group 4: Necrostatin-1 + TNFα
-
-
Treatment and Induction:
-
Administer the inhibitor or vehicle via intraperitoneal (i.p.) injection. A typical dose for this compound is in the range of 1.6 to 4.5 mg/kg.[6]
-
30-60 minutes after the inhibitor administration, inject a lethal dose of murine TNFα (e.g., 50 µg per mouse) intravenously (i.v.) or intraperitoneally (i.p.).[7]
-
-
Monitoring:
-
Monitor the mice for signs of hypothermia by measuring rectal temperature at regular intervals (e.g., every hour for the first 6 hours).
-
Record survival rates over a period of 24-48 hours.
-
-
Endpoint Analysis (for mechanistic studies):
-
At a predetermined time point (e.g., 4-6 hours post-TNFα injection), euthanize a subset of animals from each group.
-
Collect blood via cardiac puncture for cytokine analysis (e.g., IL-6, TNFα) using ELISA.
-
Harvest organs such as the liver and spleen. One portion can be fixed in 10% neutral buffered formalin for histological analysis (H&E staining for tissue damage, immunohistochemistry for phosphorylated MLKL), and another portion can be snap-frozen in liquid nitrogen for protein analysis (Western blot for RIPK1, RIPK3, pMLKL).
-
For researchers conducting in vivo studies on necroptosis, the evidence strongly supports the choice of this compound over Necrostatin-1. Its superior specificity, metabolic stability, and potency, coupled with a more favorable safety profile, ensure more reliable and interpretable results. By eliminating the confounding off-target effects of Necrostatin-1, this compound allows for a more precise investigation of the role of RIPK1-mediated necroptosis in health and disease. This guide provides the necessary data and experimental framework to empower researchers to make an informed decision and design robust in vivo experiments.
References
- 1. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [mdpi.com]
- 2. Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Necrosis Factor induced inflammation in mice | Bienta [bienta.net]
Unveiling the Selectivity of Cl-Necrostatin-1: A Comparative Guide to Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of Cl-Necrostatin-1 (also known as 7-Cl-O-Nec-1 or Necrostatin-1s) and its parent compound, Necrostatin-1, focusing on their cross-reactivity with other kinases. The data presented herein is supported by experimental methodologies to ensure a thorough and objective analysis.
This compound has emerged as a significantly more selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death, compared to its predecessor, Necrostatin-1. While Necrostatin-1 has been an invaluable tool, its utility is hampered by notable off-target effects. This guide will dissect these differences, providing clarity for researchers designing experiments involving RIPK1 inhibition.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the inhibitory activities of Necrostatin-1 and this compound against their primary target, RIPK1, and key off-targets. This quantitative data highlights the superior selectivity of this compound.
| Compound | Target Kinase | IC50 / EC50 (nM) | Off-Target Kinases | Off-Target Activity |
| Necrostatin-1 | RIPK1 | 182 - 490[1] | Indoleamine 2,3-dioxygenase (IDO) | Potent Inhibition[2][3] |
| p21-activated kinase 1 (PAK1) | Partial Inhibition[2][4] | |||
| Protein Kinase A catalytic subunit alpha (PKAcα) | Partial Inhibition[2][4] | |||
| This compound (Necrostatin-1s) | RIPK1 | 206 - 210[5] | Indoleamine 2,3-dioxygenase (IDO) | No significant inhibition[2] |
| Broad Kinase Panel (>400 kinases) | >1000-fold more selective for RIPK1[2][4] |
Experimental Protocols: The "How-To" Behind the Data
The data presented in this guide is derived from established experimental protocols designed to assess kinase inhibition and cellular necroptosis. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Experimental Workflow:
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Methodology:
-
Kinase Reaction: A reaction mixture containing the kinase of interest (e.g., recombinant RIPK1), a suitable substrate, and ATP is prepared in a multi-well plate. The test compound (this compound or Necrostatin-1) is added at various concentrations.
-
Incubation: The plate is incubated at a controlled temperature to allow the kinase reaction to proceed.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes any remaining ATP.
-
ADP Conversion and Signal Generation: Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, which then fuels a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Necroptosis Assay (TNF-α-induced Necroptosis in Jurkat Cells)
This cell-based assay measures the ability of a compound to inhibit necroptosis induced by Tumor Necrosis Factor-alpha (TNF-α).
Experimental Workflow:
Caption: Workflow for a cellular necroptosis assay.
Methodology:
-
Cell Culture: FADD-deficient Jurkat cells, which are sensitized to TNF-α-induced necroptosis, are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Necroptosis Induction: Necroptosis is induced by adding TNF-α in combination with a pan-caspase inhibitor (e.g., z-VAD-FMK) to block the apoptotic pathway.
-
Incubation: The cells are incubated for a sufficient period to allow for the induction of cell death.
-
Cell Viability Staining: A fluorescent dye that is excluded by live cells, such as Propidium Iodide (PI), is added to the cell suspension. PI enters cells with compromised membrane integrity, a hallmark of necrosis.
-
Flow Cytometry Analysis: The percentage of PI-positive (necrotic) cells is quantified using a flow cytometer.
-
Data Analysis: The EC50 values are determined by plotting the percentage of necroptosis inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways: On-Target and Off-Target Effects
To visualize the biological context of this compound's activity and the implications of off-target effects, the following diagrams illustrate the key signaling pathways.
RIPK1-Mediated Necroptosis Pathway
This compound is a highly specific inhibitor of RIPK1, the initiator kinase in the necroptosis pathway.
Caption: Simplified RIPK1-mediated necroptosis pathway.
Off-Target Signaling Pathways of Necrostatin-1
Necrostatin-1, unlike its chlorinated analog, interacts with several other signaling pathways, which can lead to confounding experimental results.
Indoleamine 2,3-dioxygenase (IDO) Pathway:
Caption: IDO pathway inhibited by Necrostatin-1.
p21-activated kinase 1 (PAK1) Signaling:
Caption: PAK1 signaling partially inhibited by Necrostatin-1.
Protein Kinase A (PKA) Signaling:
References
- 1. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors Necrostatin-1 (Nec-1) and 7-Cl-O-Nec-1 (Nec-1s) are potent inhibitors of NAD(P)H: Quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rpeptide.com [rpeptide.com]
Confirming Necroptosis Inhibition: A Head-to-Head Comparison of Genetic Knockouts and Cl-Necrostatin-1
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting necroptosis is critical for both basic research and therapeutic applications. This guide provides an objective comparison between two primary methods of necroptosis inhibition: genetic knockouts of key signaling proteins and the use of the specific chemical inhibitor, Cl-Necrostatin-1. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to equip you with the knowledge to make informed decisions for your experimental designs.
Necroptosis is a form of regulated necrotic cell death that is implicated in a variety of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[1] The core signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like (MLKL) protein.[2] Inhibition of this pathway is a key strategy to study its role in disease and to develop potential therapeutics.
Methods of Necroptosis Inhibition: A Comparative Overview
Two of the most common and powerful techniques to block necroptosis are genetic ablation of the core signaling components and pharmacological inhibition with small molecules.
-
Genetic Knockouts: This approach involves the deletion of the genes encoding for RIPK1, RIPK3, or MLKL. This provides a definitive way to study the function of these proteins in the necroptotic pathway. However, it's important to consider that these proteins can have functions outside of necroptosis, and their complete removal might lead to unintended consequences or compensatory mechanisms. For instance, RIPK3 or MLKL deficiency has been shown in some contexts to switch the mode of cell death to a RIPK1 kinase-dependent apoptosis.[3] Furthermore, a surprising outcome was observed in vivo where combined knockout of RIPK3 and MLKL was less protective against tissue injury than the respective single knockouts, suggesting complex interactions.[4]
-
This compound (also known as 7-Cl-O-Nec-1 or Nec-1s): This is a potent and specific small-molecule inhibitor of RIPK1 kinase activity.[2] It is an analog of Necrostatin-1 with improved metabolic stability and selectivity, notably lacking the off-target inhibition of indoleamine-2,3-dioxygenase (IDO) associated with the parent compound.[5] this compound offers a reversible and dose-dependent method of inhibiting necroptosis, making it a valuable tool for studying the temporal aspects of RIPK1's role.
Quantitative Comparison of Inhibitory Methods
The following table summarizes the key characteristics of genetic knockouts and this compound for the inhibition of necroptosis.
| Feature | Genetic Knockout (RIPK1, RIPK3, MLKL) | This compound (7-Cl-O-Nec-1) |
| Target | Complete ablation of the target protein (RIPK1, RIPK3, or MLKL). | Allosteric inhibitor of RIPK1 kinase activity.[6] |
| Specificity | Highly specific to the targeted gene. However, pleiotropic effects of the protein's absence can occur. For example, RIPK3 deficiency can be more protective than MLKL deficiency in some inflammatory models, suggesting necroptosis-independent roles for RIPK3.[7] | Highly selective for RIPK1 over other kinases. Does not inhibit the off-target IDO, unlike Necrostatin-1. |
| Efficacy | Complete blockage of the pathway at the level of the knocked-out protein. Can switch cell death to apoptosis.[3] | Potent inhibition of necroptosis, with a reported EC50 of 210 nM in Jurkat cells. |
| Reversibility | Irreversible (stable knockout). | Reversible. |
| Temporal Control | No temporal control in stable knockout lines. | Allows for acute, timed inhibition. |
| Off-Target Effects | Potential for developmental or compensatory effects due to the complete absence of the protein. Unexpected detrimental effects have been seen with combined RIPK3/MLKL knockout in vivo.[4] | Minimal known off-target effects compared to Necrostatin-1. |
| In Vivo Application | Widely used in mouse models to study the role of necroptosis in disease.[4][7] | Suitable for in vivo studies due to improved metabolic stability.[8] |
Signaling Pathways and Points of Intervention
The following diagrams illustrate the necroptosis signaling pathway and the specific points of intervention for both genetic knockouts and this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cell Death Inhibition: Cl-Necrostatin-1 vs. Pan-Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular demise, the ability to selectively inhibit specific death pathways is paramount for both basic research and therapeutic development. Two of the most prominent forms of programmed cell death are apoptosis and necroptosis. This guide provides an objective comparison of two classes of widely used inhibitors: Cl-Necrostatin-1, a potent inhibitor of necroptosis, and pan-caspase inhibitors, which broadly block apoptosis. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays, enabling researchers to make informed decisions for their cell death studies.
Introduction: Apoptosis and Necroptosis at a Glance
Apoptosis is a well-characterized, caspase-dependent form of programmed cell death crucial for tissue homeostasis and development. It is characterized by distinct morphological features such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing inflammation.[1]
Necroptosis, on the other hand, is a regulated form of necrosis that is independent of caspases.[2] It is a pro-inflammatory mode of cell death characterized by cell swelling and plasma membrane rupture.[2] Necroptosis is mediated by a signaling cascade involving receptor-interacting serine/threonine-protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL).[2]
Due to the distinct and sometimes overlapping signaling pathways, the choice of inhibitor is critical for accurately dissecting the operative cell death mechanism in a given experimental system.
At the Crossroads of Cell Death: Mechanism of Action
This compound and its Analogs: Targeting the Necrosome
Necrostatin-1 (Nec-1) and its more stable and specific analog, 7-Cl-O-Nec-1 (Nec-1s), are potent inhibitors of RIPK1 kinase activity.[3] Nec-1 binds to a specific pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[4] This prevents the autophosphorylation of RIPK1 and its subsequent interaction with RIPK3, thereby inhibiting the formation of the necrosome, a key signaling complex for necroptosis execution.[5] While Nec-1 is a powerful tool, it's important to note that it may have off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme. Nec-1s is a more specific RIPK1 inhibitor that lacks this IDO-targeting effect.[5][6]
Pan-Caspase Inhibitors: A Broad Blockade of Apoptosis
Pan-caspase inhibitors, such as z-VAD-fmk and Q-VD-OPh, are broad-spectrum inhibitors of caspases, the key executioners of apoptosis.[7][8] These inhibitors are typically peptide-based and contain a fluoromethylketone (fmk) moiety that irreversibly binds to the catalytic site of caspases, thereby blocking their proteolytic activity.[9] By inhibiting both initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7), they effectively halt the apoptotic cascade.[10] However, it is crucial to recognize that inhibiting caspases can sometimes shunt the cell death pathway towards necroptosis, a phenomenon observed in certain cell types and conditions.[2]
Comparative Analysis: this compound vs. Pan-Caspase Inhibitors
| Feature | This compound (and analogs) | Pan-Caspase Inhibitors (e.g., z-VAD-fmk) |
| Primary Target | Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) | Caspases (broad spectrum) |
| Inhibited Pathway | Necroptosis | Apoptosis |
| Mechanism | Allosteric inhibition of RIPK1 kinase activity, preventing necrosome formation. | Irreversible binding to the catalytic site of caspases. |
| Specificity | Nec-1s is more specific for RIPK1 than Nec-1. Nec-1 can have off-target effects on IDO. | Broadly inhibits multiple caspases. Can have off-target effects. |
| Effect on Crosstalk | Can promote apoptosis in some contexts by inhibiting RIPK1's pro-survival functions. | Can promote necroptosis by inhibiting caspase-8-mediated cleavage of RIPK1. |
| Typical Use Case | To specifically investigate the involvement of necroptosis in a cell death model. | To broadly inhibit apoptosis and determine if a process is caspase-dependent. |
Experimental Data: Head-to-Head Comparison
The following tables summarize quantitative data from a study investigating the effects of Necrostatin-1 and the pan-caspase inhibitor z-VAD-fmk in a rat model of lung ischemia-reperfusion (I/R) injury.
Table 1: Effect on Cell Death in Lung Tissue (Flow Cytometry)
| Treatment Group | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic/Late Apoptotic Cells (Annexin V+/PI+) |
| Sham | Low | Low |
| Ischemia/Reperfusion (IR) | Significantly Increased | Significantly Increased |
| IR + Nec-1 (1 mg/kg) | No significant reduction | Significantly Reduced |
| IR + z-VAD-fmk (3 mg/kg) | Significantly Reduced | Increased compared to IR + Nec-1 |
| IR + Nec-1 + z-VAD-fmk | Significantly Reduced | Significantly Reduced |
| (Data adapted from a study on lung ischemia-reperfusion injury in rats.[11][12][13]) |
These results demonstrate that while z-VAD-fmk effectively reduces apoptosis, it can lead to an increase in necrosis. Necrostatin-1 specifically reduces necrosis, and a combination of both inhibitors provides the most significant protection against both forms of cell death in this model.[11][12][13]
Table 2: Effect on Key Signaling Proteins in Lung Tissue (Western Blot)
| Treatment Group | RIPK1 Expression | RIPK3 Expression | Caspase-8 Expression |
| Sham | Baseline | Baseline | Baseline |
| Ischemia/Reperfusion (IR) | Upregulated | Upregulated | Upregulated |
| IR + Nec-1 | Reduced | Reduced | No significant change |
| IR + z-VAD-fmk | Upregulated | Upregulated | Downregulated |
| IR + Nec-1 + z-VAD-fmk | Reduced | Reduced | Downregulated |
| (Data adapted from a study on lung ischemia-reperfusion injury in rats.[12]) |
This data further supports the specific mechanisms of action, with Necrostatin-1 reducing the expression of key necroptosis mediators and z-VAD-fmk downregulating the apoptotic initiator caspase-8.[12]
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest (1-5 x 10^5 cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL)
-
Flow cytometer
Procedure:
-
Induce cell death in your experimental groups. Include appropriate vehicle controls.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 2 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane rupture without apoptosis)
Western Blot for Apoptosis and Necroptosis Markers
This protocol allows for the detection and quantification of key proteins in the apoptosis and necroptosis pathways.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RIPK1, anti-RIPK3, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Synergistic Utilization of Necrostatin-1 and Z-VAD-FMK Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 4. biorxiv.org [biorxiv.org]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Synergistic Utilization of Necrostatin-1 and Z-VAD-FMK Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 13. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Cl-Necrostatin-1 and Necrostatin-1s
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the neuroprotective properties of two critical research compounds: Cl-Necrostatin-1 (also known as Necrostatin-1s or 7-Cl-O-Nec-1) and its parent compound, Necrostatin-1. Both are potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in a variety of neurological disorders. This comparison focuses on their mechanisms of action, specificity, and available data on their efficacy in neuroprotection.
Executive Summary
This compound (Necrostatin-1s) and Necrostatin-1 are both effective inhibitors of RIPK1 kinase activity and have demonstrated neuroprotective effects in various experimental models of neurological injury. While they exhibit equipotent inhibition of RIPK1 in vitro, a critical distinction lies in their specificity. Necrostatin-1s is a more specific inhibitor of RIPK1, as it does not inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), a known off-target effect of Necrostatin-1.[1] This enhanced specificity, along with its improved stability, suggests that this compound may offer a more precise tool for studying the role of RIPK1-mediated necroptosis in neurodegenerative processes and may represent a more promising therapeutic lead. However, direct, head-to-head comparative studies on their neuroprotective efficacy are limited in the current literature.
Mechanism of Action: Inhibition of the Necroptosis Signaling Pathway
Both this compound and Necrostatin-1 exert their primary neuroprotective effects by inhibiting the kinase activity of RIPK1. In response to certain cellular stress signals, such as TNF-α stimulation in the presence of caspase inhibition, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This forms a protein complex known as the necrosome, which then phosphorylates the Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, necroptotic cell death. By binding to and stabilizing an inactive conformation of RIPK1, both compounds prevent the initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.[2]
Diagram of the Necroptosis Signaling Pathway and Inhibition by Necrostatins
Caption: Inhibition of the RIPK1-mediated necroptosis pathway by this compound and Necrostatin-1s.
Comparative Analysis of Inhibitory Activity
While both compounds are effective inhibitors of RIPK1, key differences in their specificity have been reported.
| Feature | Necrostatin-1 | This compound (Necrostatin-1s) | Reference |
| RIPK1 Inhibition (in vitro) | Potent inhibitor | Equipotent to Necrostatin-1 | [1] |
| IDO Inhibition | Yes | No | [1] |
| In Vivo Stability | Shorter half-life | More stable | [2] |
Quantitative Data on Neuroprotective Effects
Necrostatin-1: In Vivo Neuroprotection
| Model of Neurological Injury | Animal Model | Treatment Regimen | Key Findings | Reference |
| Ischemic Stroke (MCAO) | Rat | Intracerebroventricular injection 30 min before MCAO | Significantly reduced infarct volume (5.08% vs. 45.44% in control) | [3][4] |
| Traumatic Brain Injury (TBI) | Mouse | Intracerebroventricular injection prior to CCI | Decreased brain tissue damage and improved motor and cognitive performance | [5] |
| Intracerebral Hemorrhage (ICH) | Mouse | Intracerebroventricular injection at the time of injury | Reduced hematoma volume by 54% and cell death by 48% | [6][7][8] |
| Subarachnoid Hemorrhage (SAH) | Rat | - | Attenuated brain edema, blood-brain barrier disruption, and neuronal cell death | [9] |
This compound (Necrostatin-1s): In Vivo Neuroprotection
| Model of Neurological Injury | Animal Model | Treatment Regimen | Key Findings | Reference |
| Type-2 Diabetes Mellitus with Cognitive Decrement | Mouse | - | Mitigated cognitive decline and reduced tau and amyloid oligomer load | [5][10] |
| Periventricular Leukomalacia | Mouse | - | Ameliorated cerebral ischemic injury, reduced infarct size, and decreased neuronal loss | [5][10] |
| Parkinson's Disease Model | Mouse | - | Significantly improved the survival of dopaminergic neurons | [5][10] |
Experimental Protocols
The following are representative experimental protocols for in vitro and in vivo evaluation of the neuroprotective effects of necrostatins. These can be adapted for a direct comparison of this compound and Necrostatin-1s.
In Vitro Neuroprotection Assay in Primary Cortical Neurons
Objective: To assess the ability of this compound and Necrostatin-1s to protect primary cortical neurons from excitotoxicity-induced cell death.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from E15-E17 mouse embryos and cultured on poly-D-lysine coated plates.
-
Induction of Excitotoxicity: On day in vitro (DIV) 9-10, neuronal cultures are exposed to a toxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 24 hours) to induce excitotoxic cell death.
-
Treatment: Test compounds (this compound and Necrostatin-1s) are added to the culture medium at various concentrations 1 hour prior to the addition of glutamate. A vehicle control (e.g., DMSO) is also included.
-
Assessment of Cell Viability: After the incubation period, cell viability is assessed using a quantitative method such as the MTT assay or by counting live/dead cells using fluorescent dyes (e.g., Calcein-AM/Propidium Iodide).
-
Data Analysis: Cell viability in the treatment groups is compared to the vehicle-treated, glutamate-exposed group.
Diagram of the In Vitro Experimental Workflow
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Neuroprotection Assay in a Mouse Model of Traumatic Brain Injury
Objective: To evaluate the in vivo efficacy of this compound and Necrostatin-1s in reducing brain damage and improving functional outcomes following traumatic brain injury.
Methodology:
-
Animal Model: A controlled cortical impact (CCI) model of TBI is induced in adult male mice.
-
Treatment Administration: this compound or Necrostatin-1s is administered via intracerebroventricular (ICV) injection at a predetermined time point relative to the injury (e.g., 15 minutes post-CCI). A vehicle control group and a sham-operated group are included.
-
Assessment of Brain Injury: At a specified time point post-injury (e.g., 48 hours or 2 weeks), brain tissue is collected. The volume of the cortical lesion is quantified using histological staining (e.g., Nissl staining).
-
Behavioral Analysis: A battery of behavioral tests is conducted to assess motor and cognitive function (e.g., rotarod test for motor coordination and Morris water maze for spatial learning and memory) at various time points post-injury.
-
Data Analysis: Lesion volume and behavioral outcomes in the treatment groups are compared to the vehicle-treated TBI group.
Diagram of the In Vivo Experimental Workflow
Caption: Workflow for in vivo neuroprotection study.
Conclusion and Future Directions
Both this compound (Necrostatin-1s) and Necrostatin-1 are valuable tools for investigating the role of necroptosis in neurological disorders. The available evidence suggests that Necrostatin-1 is a potent neuroprotective agent in various in vivo models of acute brain injury. While direct comparative neuroprotective data is lacking, the superior specificity of this compound, due to its lack of IDO inhibition, and its enhanced stability, make it a more refined tool for specifically dissecting the contribution of RIPK1 kinase activity to neuronal cell death.[1][2]
For researchers aiming to specifically probe the role of RIPK1 in neurodegeneration without the confounding factor of IDO modulation, this compound is the superior choice. Future head-to-head studies are warranted to definitively determine if the enhanced specificity and stability of this compound translate to superior neuroprotective efficacy in various models of neurological disease. Such studies will be crucial for advancing our understanding of necroptosis in the nervous system and for the development of novel therapeutic strategies.
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 5. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 6. Necrostatin-1 Reduces Neurovascular Injury after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 Attenuates Inflammatory Response and Improves Cognitive Function in Chronic Ischemic Stroke Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Necrostatin-1 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Necrostatin-1 (Nec-1) and its analogs as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1)-mediated necroptosis. The structure-activity relationship (SAR) is explored, supported by experimental data and detailed protocols to aid in the research and development of more potent and specific necroptosis inhibitors.
The Necroptosis Signaling Pathway and Inhibition by Necrostatin-1 Analogs
Necroptosis is a form of regulated cell death mediated by the RIPK1-RIPK3-MLKL signaling axis.[1][2] Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is activated.[3][4] This leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[3][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell death.[5]
Necrostatin-1 and its active analogs function by binding to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation and thereby inhibiting its kinase activity.[6] This prevents the downstream signaling cascade that leads to necroptosis.[1][6]
Caption: Necroptosis signaling cascade and the inhibitory action of Necrostatin-1 analogs on RIPK1.
Structure-Activity Relationship of Necrostatin-1 Analogs
The inhibitory activity of Necrostatin-1 analogs is significantly influenced by substitutions on the imidazolidine ring.[1] SAR analysis reveals that the type and size of the substituent at the nitrogen atom in the 3-position of the imidazolidine ring are critical for biological function.[1][2]
| Compound | Description | Relative Efficacy in Inhibiting TBZ-induced Necroptosis in HT29 cells |
| Necrostatin-1 (Nec-1) | The original RIPK1 inhibitor. | Potent inhibition (77.1% cell viability)[1] |
| Necrostatin-1s (Nec-1s) | A more stable and specific analog of Nec-1. Lacks IDO-inhibiting effect.[7][8] | Potent inhibition (78.0% cell viability)[1] |
| Nec-a1 to Nec-a5 | Analogs with modifications on the imidazolidine ring. | Potent inhibition (ranging from 76.1% to 81.2% cell viability)[1] |
| Necrostatin-1i (Nec-1i) | An inactive analog, often used as a negative control.[7][8] | No protective effect.[1] |
| Nec-a6 | An inactive analog. | No protective effect.[1] |
TBZ (a combination of TNF-α, birinapant, and V-zVAD-fmk) is used to induce necroptosis.
Comparison of Key Necrostatin-1 Analogs
| Feature | Necrostatin-1 (Nec-1) | Necrostatin-1s (Nec-1s) | Necrostatin-1i (Nec-1i) |
| Primary Target | RIPK1 Kinase[6] | RIPK1 Kinase[7] | Lacks significant RIPK1 inhibitory activity at typical concentrations.[7][8] |
| Inhibitory Activity (RIPK1) | Potent inhibitor (EC50 = 182 nM for kinase inhibition; 490 nM for necroptosis).[9][10] | More stable and potent in some contexts than Nec-1.[7] | ~100x less effective than Nec-1 in vitro.[7][8] |
| Specificity | Also inhibits Indoleamine 2,3-dioxygenase (IDO).[7][8] | More specific for RIPK1; does not inhibit IDO.[7][8] | Also inhibits IDO.[7] |
| Off-Target Effects | IDO inhibition can confound results in inflammatory models.[7][11] May have cardiovascular effects.[12][13] | Reduced off-target effects compared to Nec-1. Does not show low-dose toxicity seen with Nec-1.[7] | Can have off-target effects, particularly through IDO inhibition.[12] |
| In Vivo Use | Widely used, but off-target effects and metabolic instability are concerns.[7][14] | Preferred for in vivo studies due to higher stability and specificity, and lack of paradoxical low-dose toxicity.[7][8] | Not a reliable negative control in vivo at high doses, as it can show some activity.[7][8] |
Experimental Protocols
RIPK1 Kinase Assay
This protocol is a representative method for measuring the kinase activity of RIPK1 and the inhibitory effect of compounds.
Objective: To determine the IC50 value of Necrostatin-1 analogs for RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme.[15]
-
Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).[16]
-
ATP (Adenosine triphosphate).[17]
-
Substrate (e.g., Myelin Basic Protein - MBP).[15]
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit for detection.
-
Necrostatin-1 analogs and control compounds.
-
96-well plates.
-
Plate reader or scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the Necrostatin-1 analogs in DMSO and then dilute in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the RIPK1 enzyme, the substrate (MBP), and the test compound (or DMSO for control).[18]
-
Pre-incubation: Incubate the plate for a set period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[16]
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP if using radioactive detection).[17]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).[16]
-
Termination and Detection:
-
Radioactive Method: Stop the reaction and spot the mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.[17]
-
Luminescence Method (ADP-Glo™): Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction, detected as a luminescent signal.[15]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.[19]
Cell-Based Necroptosis Assay
This protocol describes a method to assess the ability of Necrostatin-1 analogs to protect cells from induced necroptosis.
Objective: To measure the cytoprotective effect of Necrostatin-1 analogs against necroptosis.
Materials:
-
A suitable cell line (e.g., human HT29, murine L929).[1]
-
Cell culture medium and supplements.
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetics like birinapant, and a pan-caspase inhibitor like zVAD-fmk).[1]
-
Necrostatin-1 analogs.
-
Cell viability reagents (e.g., MTT or Propidium Iodide - PI).[1][20]
-
96-well cell culture plates.
-
Microplate reader or flow cytometer/fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the Necrostatin-1 analogs for 1-2 hours.[1]
-
Necroptosis Induction: Add the necroptosis-inducing cocktail (e.g., TNF-α, birinapant, zVAD-fmk) to the wells. Include appropriate controls (untreated cells, cells with inducing agents only).
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 6-24 hours).[1]
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).[21] Higher absorbance indicates greater cell viability.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells.[20] Add PI to the wells and incubate briefly. Analyze the percentage of PI-positive (necrotic) cells using a fluorescence microscope or flow cytometry.[1]
-
-
Data Analysis: Calculate the percentage of cell viability or cell death for each treatment condition relative to controls. Determine the EC50 value for each active analog.
Experimental Workflow for Evaluating Necrostatin-1 Analogs
Caption: A typical workflow for the design, synthesis, and evaluation of Necrostatin-1 analogs.
References
- 1. media.sciltp.com [media.sciltp.com]
- 2. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [journal.hep.com.cn]
- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 6. invivogen.com [invivogen.com]
- 7. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. core.ac.uk [core.ac.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biomed.cas.cz [biomed.cas.cz]
- 13. Effects of necrostatin-1, an inhibitor of necroptosis, and its inactive analogue Nec-1i on basal cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
Cl-Necrostatin-1's Effect on Necroptosis: A RIPK1-Dependent Mechanism of Action
A Comparative Guide for Researchers
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic injury. Central to this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). This guide provides a comprehensive comparison of Cl-Necrostatin-1, a potent necroptosis inhibitor, and its alternatives, with a focus on its RIPK1-dependent mechanism of action, supported by experimental data and detailed protocols.
Mechanism of Action: this compound as a Specific RIPK1 Inhibitor
This compound, also known as Necrostatin-1s (Nec-1s) or 7-Cl-O-Nec-1, is a chemical inhibitor of necroptosis. It is a more stable and specific analog of Necrostatin-1 (Nec-1)[1][2]. The primary mechanism of action of this compound is the allosteric inhibition of the kinase activity of RIPK1[1].
RIPK1's kinase activity is a critical checkpoint in the necroptosis signaling cascade. Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 is recruited to the receptor complex. In the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation, leading to the recruitment and phosphorylation of RIPK3. This interaction, mediated by their RIP Homotypic Interaction Motifs (RHIMs), results in the formation of a functional amyloid-like signaling complex called the necrosome[1]. The necrosome then recruits and phosphorylates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), the most downstream effector of the necroptosis pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, cell death.
This compound binds to a hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation[3]. This prevents the initial autophosphorylation of RIPK1, thereby blocking the downstream recruitment and activation of RIPK3 and MLKL, and ultimately inhibiting necroptotic cell death[4]. It is important to note that this compound specifically inhibits the kinase activity of RIPK1 and does not affect its scaffolding function, which is involved in pro-survival NF-κB signaling[1][5].
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 5. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for 7-Chloro-Necrostatin-1 (Nec-1s)
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 7-Chloro-Necrostatin-1 (also known as Necrostatin-1s or 7-Cl-O-Nec-1), a metabolically stable analog of Necrostatin-1. While specific safety data for this compound is limited, the following procedures are based on best practices for handling similar research chemicals and available information for Necrostatin-1. It is imperative to treat this compound as potentially hazardous.
Chemical and Physical Properties
The following table summarizes the key quantitative data for 7-Chloro-Necrostatin-1 (Nec-1s).
| Property | Value |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ |
| Molecular Weight | 277.7 g/mol [1][2] |
| Purity | >98%[1][2] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (at 25 mg/ml or 100 mg/mL)[1][2] |
| Storage Temperature | -20°C[1][2][3][4][5] |
| Stability (Lyophilized) | 24 months at room temperature, desiccated[1][2] |
| Stability (in DMSO) | Up to 3 months at -20°C[1][2][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to ensure personnel safety and experimental integrity.
Preparation and Engineering Controls
-
Fume Hood: All handling of solid Cl-Necrostatin-1 and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.[8] Have a chemical spill kit available.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Gloves: Use nitrile gloves. Inspect for tears or holes before use and change them frequently.
-
Lab Coat: A buttoned lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.
Reconstitution of the Compound
This compound is typically supplied as a lyophilized powder.[1][2]
-
Step 1: Before opening the vial, briefly centrifuge it to ensure all the powder is at the bottom.
-
Step 2: Inside the fume hood, carefully open the vial.
-
Step 3: To prepare a stock solution, add the appropriate volume of DMSO using a calibrated pipette.[1][2] For example, to create a 20 mM stock solution from 5 mg of powder, reconstitute it in 900 μl of DMSO.[1][2]
-
Step 4: Cap the vial securely and vortex gently until the solid is completely dissolved.
-
Step 5: Aliquot the stock solution into smaller, clearly labeled cryovials to avoid multiple freeze-thaw cycles.[1][2]
Storage
-
Solid Form: Store the lyophilized powder at room temperature, desiccated, for up to 24 months.[1][2]
-
Solution Form: Store the DMSO stock solution at -20°C for up to 3 months.[1][2][6]
First Aid Measures
In the event of exposure, take the following immediate actions:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[7][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7][8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Chemical Waste: this compound is a chlorinated organic compound.[1][2] As such, it should be disposed of in a designated "Halogenated Organic Waste" container.[9] Do not dispose of it down the drain.[9]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as pipette tips, gloves, and empty vials, should be placed in a sealed, labeled bag and disposed of as hazardous chemical waste according to your institution's guidelines.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal as halogenated organic waste. Ensure proper PPE is worn during cleanup.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 2. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. abbexa.com [abbexa.com]
- 4. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]
- 5. rpeptide.com [rpeptide.com]
- 6. RIP1 Inhibitor II, 7-Cl-O-Nec-1 - Calbiochem CAS 852391-15-2 | 504297 [merckmillipore.com]
- 7. ubpbio.com [ubpbio.com]
- 8. abmole.com [abmole.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
